4-(N-Carboxymethyl-N-methylamino)-tempo
描述
Structure
2D Structure
属性
CAS 编号 |
139116-75-9 |
|---|---|
分子式 |
C12H23N2O3 |
分子量 |
243.32 g/mol |
InChI |
InChI=1S/C12H23N2O3/c1-11(2)6-9(13(5)8-10(15)16)7-12(3,4)14(11)17/h9H,6-8H2,1-5H3,(H,15,16) |
InChI 键 |
KYANGXFSRZOCSW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
规范 SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
其他CAS编号 |
139116-75-9 |
同义词 |
4-(N-carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxymethyl-N-methylamino)-TEMPO 4-CMMA-TEMPO |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(N-Carboxymethyl-N-methylamino)-tempo
This technical guide provides a comprehensive overview of 4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, a nitroxide radical derivative of TEMPO. Due to the limited specific literature on this compound, this guide combines available data with scientifically informed extrapolations based on related TEMPO derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this functionalized nitroxide spin probe.
Core Compound Identification and Properties
4-(N-Carboxymethyl-N-methylamino)-tempo , also known by its IUPAC name 2-[(1-λ¹-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl)-methylamino]acetic acid, is a stable free radical.[1] The presence of the nitroxide radical is a defining feature of the TEMPO family, conferring paramagnetic properties that are central to its applications.
Chemical Structure and Identifiers
| Identifier | Value |
| CAS Number | 139116-75-9[1][2][3] |
| Molecular Formula | C₁₂H₂₃N₂O₃[1][2][3] |
| Molecular Weight | 243.32 g/mol [1] |
| IUPAC Name | 2-[(1-λ¹-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl)-methylamino]acetic acid[1] |
| Canonical SMILES | CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C[1] |
| InChI Key | KYANGXFSRZOCSW-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
While specific experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with related compounds like 4-Amino-TEMPO and 4-Carboxy-TEMPO. The introduction of a carboxymethyl and a methyl group on the amino nitrogen at the 4-position is expected to influence its polarity and reactivity. The carboxylic acid moiety will impart pH-dependent solubility and provide a site for further functionalization.
Synthesis and Characterization
A specific, peer-reviewed synthesis protocol for this compound was not identified in the public domain. However, a plausible synthetic route can be designed based on well-established reactions of 4-Amino-TEMPO. The proposed synthesis involves a two-step process starting from the commercially available 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl.
Proposed Synthesis Pathway
The proposed synthesis involves the N-methylation of 4-Amino-TEMPO followed by N-carboxymethylation.
References
An In-depth Technical Guide to 4-(N-Carboxymethyl-N-methylamino)-TEMPO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly referred to as 4-(N-Carboxymethyl-N-methylamino)-TEMPO, is a stable nitroxide radical belonging to the versatile class of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives. These compounds are characterized by a sterically hindered nitroxyl radical, which imparts significant stability, allowing them to be isolated and handled under normal laboratory conditions. The substituent at the 4-position of the piperidine ring dictates the specific properties and applications of each derivative. In the case of this compound, the presence of a carboxymethyl and a methylamino group provides a handle for further functionalization and influences its solubility and reactivity, making it a valuable tool in various scientific domains, particularly as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy and as a redox probe in biochemical and electrochemical studies.
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on experimental methodologies and data presentation for researchers in chemistry, biology, and drug development.
Chemical Structure and Physicochemical Properties
The foundational structure of this compound consists of the 2,2,6,6-tetramethylpiperidine-1-oxyl core, functionalized at the 4-position with an N-carboxymethyl-N-methylamino group.
Molecular Structure:
Key Identifiers:
| Property | Value |
| IUPAC Name | 2-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)(methyl)amino)acetic acid |
| CAS Number | 139116-75-9[1][2] |
| Molecular Formula | C12H23N2O3 |
| Molecular Weight | 243.32 g/mol |
While specific experimental data for this derivative is not extensively published, its properties can be inferred from the behavior of structurally similar TEMPO derivatives, such as 4-carboxy-TEMPO and 4-amino-TEMPO. The presence of the carboxylic acid and tertiary amine functionalities suggests that its solubility will be pH-dependent, with increased solubility in aqueous solutions at neutral to basic pH where the carboxyl group is deprotonated.
Synthesis
A general synthetic strategy for this compound involves the modification of a pre-existing 4-substituted TEMPO derivative. A plausible route starts from 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO).
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Reductive Amination: Reaction of 4-oxo-TEMPO with methylamine to form the corresponding secondary amine, 4-(methylamino)-TEMPO.
-
Alkylation: Subsequent alkylation of the secondary amine with an acetic acid derivative, such as bromoacetic acid or ethyl bromoacetate followed by hydrolysis, to introduce the carboxymethyl group.
Alternatively, a more direct approach would be the N-alkylation of 4-methylamino-2,2,6,6-tetramethylpiperidine followed by oxidation of the piperidine nitrogen to the nitroxyl radical.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on known procedures for the synthesis of related TEMPO derivatives. Note: This protocol is a guideline and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of 4-methylamino-2,2,6,6-tetramethylpiperidine-1-oxyl
-
Dissolve 4-oxo-TEMPO (1 equivalent) in a suitable solvent such as methanol.
-
Add a solution of methylamine (excess, e.g., 3-5 equivalents) in methanol.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Make the solution basic with a concentrated base (e.g., 6 M NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 4-methylamino-2,2,6,6-tetramethylpiperidine-1-oxyl (1 equivalent) and a base (e.g., sodium bicarbonate or triethylamine, 2-3 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Add a solution of ethyl bromoacetate (1.1-1.5 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of ethanol and water, and add a base (e.g., NaOH or LiOH, 2-3 equivalents) to hydrolyze the ester.
-
Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 6-7.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the final product by column chromatography or recrystallization.
Spectroscopic Properties: Electron Paramagnetic Resonance (EPR)
EPR spectroscopy is the primary technique for characterizing nitroxide radicals like this compound. The EPR spectrum provides information about the electronic environment, molecular motion, and interactions of the radical.
Expected EPR Spectrum
In a low-viscosity solvent at room temperature, this compound is expected to exhibit a characteristic three-line EPR spectrum. This arises from the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1), which splits the single resonance into 2I+1 = 3 lines of approximately equal intensity.
The key parameters that can be extracted from the EPR spectrum are the g-factor and the nitrogen hyperfine coupling constant (aN). These parameters are sensitive to the polarity of the solvent and the mobility of the radical.
Typical EPR Parameters for TEMPO Derivatives
| TEMPO Derivative | Solvent | g-factor (isotropic) | aN (Gauss) |
| TEMPO | Toluene | 2.0061 | 15.2 |
| TEMPO | Water | 2.0056 | 17.1 |
| 4-Hydroxy-TEMPO | Water | 2.0056 | 17.0 |
| 4-Carboxy-TEMPO | Water (pH 7) | 2.0055 | 16.0 |
The g-factor is a dimensionless quantity that is characteristic of the radical. The hyperfine coupling constant, aN, is a measure of the interaction between the unpaired electron and the nitrogen nucleus and is sensitive to the local environment.
Experimental Protocol for EPR Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound (typically 0.1-1 mM) in the solvent or buffer of interest. For studies involving biomolecules, the spin label is often covalently attached to the molecule of interest.
-
Instrumentation: Use a commercial X-band (approx. 9.5 GHz) EPR spectrometer.
-
Data Acquisition:
-
Transfer the sample solution into a quartz capillary tube or a flat cell.
-
Place the sample in the EPR resonator.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
Set the appropriate experimental parameters:
-
Microwave Power: Use a low power (e.g., 1-5 mW) to avoid saturation of the signal.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Optimize to maximize signal-to-noise without broadening the lines (typically around 1 G).
-
Sweep Width: Set a magnetic field sweep range that covers the entire spectrum (e.g., 100-150 G).
-
Time Constant and Sweep Time: Choose values that result in a good signal-to-noise ratio without distorting the lineshape.
-
-
-
Data Analysis:
-
Record the first-derivative EPR spectrum.
-
Determine the g-factor by comparison with a standard of known g-factor (e.g., DPPH).
-
Measure the hyperfine coupling constant (aN) as the distance between the centers of the first and second lines, or the second and third lines.
-
Simulate the spectrum using software like EasySpin to obtain more accurate parameters, especially for more complex spectra in viscous media or when anisotropic interactions are present.[3]
-
Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of electroactive species like TEMPO derivatives.
Expected Redox Behavior
TEMPO derivatives undergo a reversible one-electron oxidation to the corresponding oxoammonium cation and a reversible one-electron reduction to the corresponding hydroxylamine. The redox potential is influenced by the substituent at the 4-position and the nature of the solvent and electrolyte.
For this compound, the presence of the amino and carboxylate groups is expected to influence the redox potentials.
Typical Redox Potentials for TEMPO Derivatives
The following table provides representative redox potentials for the TEMPO+/TEMPO couple for various derivatives. Potentials are typically reported versus a reference electrode like Ag/AgCl or SCE.
| TEMPO Derivative | Solvent/Electrolyte | E1/2 (V vs. Ag/AgCl) |
| TEMPO | Acetonitrile / 0.1 M TBAPF6 | +0.69 |
| 4-Hydroxy-TEMPO | Aqueous buffer (pH 7) | +0.55 |
| 4-Amino-TEMPO | Aqueous buffer (pH 7) | +0.52 |
| 4-Carboxy-TEMPO | Aqueous buffer (pH 7) | +0.65 |
Experimental Protocol for Cyclic Voltammetry
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon, platinum, or gold electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Sample Preparation:
-
Dissolve this compound (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or 0.1 M KCl in aqueous buffer).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before the experiment and maintain an inert atmosphere during the measurement.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the expected redox events (e.g., from 0 V to +1.0 V and back for oxidation).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram (current vs. potential).
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility and diffusion control of the redox process.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2) as the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.
-
Applications in Research and Drug Development
The unique structural features of this compound make it a promising candidate for several applications.
Site-Directed Spin Labeling (SDSL)
The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules, such as proteins and nucleic acids, via standard bioconjugation chemistries (e.g., carbodiimide coupling to primary amines). Once attached, the TEMPO moiety acts as a reporter group, and EPR spectroscopy can be used to probe:
-
Local Environment: The polarity and mobility of the spin label's immediate surroundings.
-
Structural Dynamics: Changes in the EPR spectrum can reveal conformational changes in the biomolecule upon ligand binding, protein-protein interaction, or changes in environmental conditions.
-
Distance Measurements: Using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), the distance between two spin labels on the same or different biomolecules can be measured, providing structural constraints.
Redox Probing and Antioxidant Studies
The reversible redox behavior of TEMPO derivatives allows them to act as redox probes to monitor oxidative stress in biological systems. They can also function as antioxidants by scavenging other reactive radical species. The specific redox potential of this compound will determine its efficacy in particular biological environments.
Drug Development
In drug development, functionalized TEMPO derivatives can be used to:
-
Assess Drug-Target Interactions: By labeling a drug molecule or its target protein, changes in the EPR spectrum upon binding can be used to characterize the interaction.
-
Develop Redox-Active Drugs: The antioxidant properties of nitroxides are being explored for therapeutic applications in diseases associated with oxidative stress.
Conclusion
This compound is a promising, yet under-characterized, member of the TEMPO family of stable nitroxide radicals. Its bifunctional nature, with both a carboxylic acid and a tertiary amine, offers versatile opportunities for its application as a spin label and redox probe. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and application based on the well-established chemistry and spectroscopy of related TEMPO derivatives. Further research into the specific properties of this compound is warranted to fully exploit its potential in the fields of chemistry, biochemistry, and pharmaceutical sciences.
References
The Definitive Technical Guide to 4-Amino-TEMPO: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a versatile and stable nitroxide radical. This document serves as an essential resource for researchers and professionals in the fields of chemistry, biochemistry, materials science, and drug development.
Core Physical and Chemical Properties
4-Amino-TEMPO is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and is distinguished by the presence of an amino group at the 4-position of the piperidine ring. This modification enhances its utility as a building block for more complex spin labels and functionalized molecules.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 4-Amino-TEMPO, providing a quick reference for experimental planning and execution.
Table 1: Physical Properties of 4-Amino-TEMPO
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉N₂O | [2] |
| Molecular Weight | 171.26 g/mol | [2][3] |
| Appearance | Orange to red-brown solid, crystals, or needles | [2][4] |
| Melting Point | 33 - 39 °C | [2][5] |
| Boiling Point | 98 °C at 4 mmHg | [5][6] |
| Density | 0.9977 g/cm³ (estimate) | [5][6] |
| Vapor Pressure | 5.47 x 10⁻⁶ mmHg | [3] |
| Solubility | Soluble in water and organic solvents such as methanol and dichloromethane (slightly). | [5][7][8] |
| Storage Temperature | 2 - 8 °C | [2][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 14691-88-4 | [2] |
| PubChem CID | 550942 | [3] |
| InChI | InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | [9] |
| SMILES | CC1(C)CC(N)CC(C)(C)N1[O] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of 4-Amino-TEMPO in research. This section provides protocols for its synthesis, characterization, and a key application in electron paramagnetic resonance (EPR) spectroscopy.
Synthesis of 4-Amino-TEMPO
A common synthetic route to 4-Amino-TEMPO involves the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine. A detailed, two-step synthesis is described below.[1]
Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide
-
In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.
-
Remove the solvent under reduced pressure.
-
Wash the precipitate with acetone and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.
-
Mix 500 mg (1.92 mmol) of the product with 20 ml of a 5% sodium carbonate aqueous solution.
-
Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate and cool the solution to 0-4 °C.
-
Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.
-
Allow the mixture to warm to room temperature and leave for 72 hours.
-
Filter the resulting orange suspension.
-
Saturate the filtrate with sodium carbonate to form a new orange precipitate.
-
Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.
Step 2: Synthesis of 4-Amino-TEMPO
-
Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% potassium hydroxide aqueous solution.
-
Heat the solution to reflux for 36 hours.
-
Cool the solution to room temperature and saturate with potassium carbonate.
-
Extract the product with diethyl ether.
-
Collect the organic phase, dry it over sodium sulfate, and evaporate the solvent to obtain 4-Amino-TEMPO as a red liquid that crystallizes upon cooling.[1]
Characterization of 4-Amino-TEMPO
The identity and purity of synthesized 4-Amino-TEMPO can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the nitroxide radical, standard ¹H NMR spectra will show very broad, often undetectable, signals. To obtain a meaningful spectrum, the radical can be reduced to the corresponding hydroxylamine.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Amino-TEMPO will show characteristic peaks for the N-H stretching of the primary amine and the C-H stretching of the methyl and methylene groups.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can be used to confirm the molecular weight and elemental composition of the compound.[1]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a stable radical, 4-Amino-TEMPO exhibits a characteristic three-line EPR spectrum in solution, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.[10][11]
Experimental Workflow: Spin Labeling of Biomolecules for EPR Studies
4-Amino-TEMPO is a precursor for various spin-labeling reagents used to study the structure and dynamics of biomolecules. The following workflow outlines the general steps for spin-labeling a protein at a specific cysteine residue.
Caption: Workflow for site-directed spin labeling of a protein with a 4-Amino-TEMPO derivative.
Signaling Pathways and Reaction Mechanisms
4-Amino-TEMPO and its parent compound, TEMPO, are involved in various chemical transformations, acting as catalysts and antioxidants.
Catalytic Cycle of TEMPO-Mediated Oxidation of Alcohols
TEMPO and its derivatives are widely used as catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium salt, which then oxidizes the alcohol.[12]
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. discofinechem.com [discofinechem.com]
- 5. 4-Amino-TEMPO, free radical CAS#: 14691-88-4 [m.chemicalbook.com]
- 6. 4-Amino-TEMPO, free radical CAS#: 14691-88-4 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Amino-TEMPO, free radical | 14691-88-4 [chemicalbook.com]
- 9. 4-Amino-TEMPO, free radical(14691-88-4)IR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Unveiling the Chemical Reactivity of 4-(N-Carboxymethyl-N-methylamino)-TEMPO: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly abbreviated as 4-(N-Carboxymethyl-N-methylamino)-TEMPO, is a stable nitroxyl radical. As a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), it shares the characteristic reactivity of this class of compounds, primarily centered around the nitroxyl radical moiety. This technical guide delves into the core chemical mechanism of action of this compound and its derivatives, focusing on their well-established role as catalysts in oxidation reactions. While specific biological signaling pathways for this particular derivative are not extensively documented in the provided context, its chemical reactivity provides a foundation for its potential applications in various scientific domains.
Core Chemical Properties
The fundamental chemical identity of this compound is defined by its molecular structure, which dictates its reactivity.
| Property | Value | Reference |
| Molecular Formula | C12H23N2O | |
| CAS Number | 139116-75-9 |
Mechanism of Action: TEMPO-Mediated Oxidation
The primary and most well-characterized mechanism of action for TEMPO and its derivatives is their role as catalysts in the selective oxidation of alcohols. This process, known as TEMPO-mediated oxidation, involves the conversion of the stable nitroxyl radical to a more reactive oxoammonium ion, which is the key oxidizing species.
The catalytic cycle can be summarized in the following steps:
-
Oxidation of TEMPO: The nitroxyl radical is first oxidized to the N-oxoammonium ion by a stoichiometric primary oxidant, such as sodium hypochlorite (NaOCl).
-
Oxidation of the Alcohol: The N-oxoammonium ion then acts as the active oxidant, reacting with the alcohol substrate to form an aldehyde or ketone. In this step, the N-oxoammonium ion is reduced back to the hydroxylamine form.
-
Regeneration of the Nitroxyl Radical: The resulting hydroxylamine is then re-oxidized by the primary oxidant back to the nitroxyl radical, thus completing the catalytic cycle.
This catalytic cycle allows for the use of TEMPO derivatives in sub-stoichiometric amounts, making it an efficient method for selective oxidations.
An In-depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Spectrum of 4-(N-Carboxymethyl-N-methylamino)-tempo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Electron Paramagnetic Resonance (EPR) characteristics of 4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl, a nitroxide spin probe. Due to the limited availability of specific EPR data for this exact compound in the published literature, this guide synthesizes information from closely related and structurally similar TEMPO derivatives, particularly 4-carboxy-TEMPO and other 4-substituted analogues. This approach provides a robust framework for understanding its expected spectral properties and applications.
Introduction to 4-(N-Carboxymethyl-N-methylamino)-tempo as an EPR Spin Probe
This compound belongs to the class of stable nitroxide radicals, which are paramount in EPR spectroscopy for probing molecular dynamics, polarity, and redox processes in biological systems. The unpaired electron is primarily localized on the N-O bond of the piperidine ring, making its EPR spectrum highly sensitive to the local microenvironment. This sensitivity allows researchers to infer information about viscosity, pH, and the presence of reactive oxygen species (ROS). The functional group at the 4-position modifies its solubility and potential for conjugation, making it a versatile tool in drug development and molecular biology.
Expected EPR Spectral Parameters
The EPR spectrum of a nitroxide radical in solution is primarily defined by the g-factor and the hyperfine coupling constant (A) with the nitrogen nucleus (¹⁴N, nuclear spin I=1), which splits the spectrum into three characteristic lines. In anisotropic environments (e.g., frozen solutions or when attached to a large molecule), distinct g and A values for each principal axis (x, y, z) can be resolved.
Table 1: Isotropic EPR Parameters of TEMPO Derivatives in Solution at Room Temperature
| Compound | Solvent | Isotropic g-value (g_iso) | Isotropic Hyperfine Coupling Constant (A_iso) (Gauss) |
| TEMPO | Toluene | 2.0063 | 15.1 |
| 4-hydroxy-TEMPO (TEMPOL) | Water/Glycerol (1:1) | ~2.0056 - 2.0061 | ~16.0 - 17.0 |
| 4-carboxy-TEMPO | Aqueous solution | Not specified | Not specified |
Note: The g-factor is a dimensionless quantity. The hyperfine coupling constant is often reported in Gauss (G) or millitesla (mT), where 1 mT = 10 G.
Table 2: Anisotropic EPR Parameters of TEMPO Derivatives in Frozen Solution
| Compound | Conditions | g_xx | g_yy | g_zz | A_xx (G) | A_yy (G) | A_zz (G) |
| bis-TEMPO–bis-Ketal (bTbK) | Frozen Toluene, 70 K | 2.0105 | 2.0065 | 2.0024 | 6.0 | 6.0 | 35.0 |
| 4-hydroxy-TEMPO (TEMPOL) | Frozen Water/Glycerol, 190 K | ~2.009 | ~2.006 | ~2.002 | ~6.0 | ~6.0 | ~34.0 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality EPR spectra. Below are generalized protocols for sample preparation and EPR data acquisition for nitroxide spin probes like this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the alkylation of 4-amino-TEMPO. While a specific protocol for the title compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar N-substituted TEMPO derivatives.
Caption: Plausible synthesis workflow for this compound.
Protocol:
-
Dissolve 4-amino-TEMPO in a suitable organic solvent such as acetonitrile.
-
Add a base, for instance, N,N'-diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0°C.
-
Slowly add a solution of ethyl bromoacetate (as an example) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
If an ester was used, perform a subsequent hydrolysis step using a suitable base (e.g., NaOH) to obtain the carboxylic acid.
-
Purify the crude product using column chromatography to yield the final this compound.
EPR Sample Preparation and Data Acquisition
The following are typical parameters for X-band EPR spectroscopy.
For Room Temperature Measurements (in solution):
-
Sample Preparation: Prepare a dilute solution of the nitroxide probe (typically in the µM to low mM range) in the solvent of interest. Degas the sample to remove dissolved oxygen, which can broaden the EPR signal.
-
EPR Tube: Transfer the solution to a standard quartz EPR tube.
-
Spectrometer Settings:
-
Microwave Frequency: ~9.65 GHz
-
Center Field: ~3432 G
-
Sweep Width: 80 G
-
Modulation Amplitude: 1.0 - 2.0 G
-
Microwave Power: 10 - 20 mW
-
Number of Scans: 10 (can be adjusted based on signal-to-noise)
-
Sweep Time: ~12 s
-
Time Constant: ~20 ms
-
For Low Temperature (77 K) Measurements (frozen solution):
-
Sample Preparation: Prepare the sample as for room temperature measurements, often with a cryoprotectant like glycerol to ensure glass formation upon freezing.
-
Freezing: Rapidly freeze the sample in liquid nitrogen.
-
Spectrometer Settings:
-
Microwave Frequency: ~9.65 GHz
-
Center Field: ~3438 G
-
Sweep Width: 150 G
-
Modulation Amplitude: 4.0 G
-
Microwave Power: 0.316 mW (low power to avoid saturation)
-
Number of Scans: 2
-
Sweep Time: 60 s
-
Time Constant: ~1.28 ms
-
Application in Studying Cellular Redox Signaling
TEMPO derivatives are valuable tools for detecting and quantifying reactive oxygen species (ROS) in biological systems. The nitroxide radical can be reduced by cellular antioxidants or oxidized by ROS, leading to a decrease or change in the EPR signal. Specific probes, known as spin traps, react with short-lived radicals to form a more stable nitroxide radical that can be detected by EPR. For instance, the non-paramagnetic precursor 2,2,6,6-tetramethylpiperidine (TEMP) is oxidized by singlet oxygen (¹O₂) to form the stable TEMPO radical, allowing for the quantification of ¹O₂.[1][2]
Caption: Signaling pathway for ROS detection using TEMPO-based EPR probes.
This diagram illustrates two common ways TEMPO derivatives are used in redox biology. In one approach, a non-paramagnetic precursor (spin trap) is oxidized by ROS to the EPR-active nitroxide. In another, the stable nitroxide radical is reduced by cellular antioxidants to an EPR-silent species. Both result in a change in the EPR signal intensity, which can be correlated with the level of oxidative stress or antioxidant capacity.[2]
Conclusion
This compound is a promising EPR spin probe for applications in chemistry, biology, and medicine. While direct experimental data for this specific molecule is scarce, a comprehensive understanding of its likely EPR spectral characteristics and behavior can be extrapolated from the extensive literature on closely related TEMPO derivatives. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret EPR experiments using this and similar nitroxide spin probes for studying molecular interactions and cellular processes.
References
redox properties of 4-(N-Carboxymethyl-N-methylamino)-tempo
An In-depth Technical Guide to the Redox Properties of 4-(N-Carboxymethyl-N-methylamino)-TEMPO
Introduction
This compound belongs to the family of stable nitroxide radicals, which are widely recognized for their versatile redox chemistry.[1] These molecules play a crucial role in various applications, including as catalysts for selective oxidation, spin labels in biological systems, and as active components in energy storage devices like redox flow batteries.[2][3] Their utility stems from the stable and reversible one-electron redox couple between the nitroxide radical (TEMPO) and the corresponding oxoammonium cation (TEMPO
+
), as well as the reduction to the hydroxylamine (TEMPO-H).[4] This guide provides a technical overview of the core redox properties, experimental methodologies for their characterization, and the underlying chemical transformations.
Core Redox Chemistry
The fundamental redox behavior of TEMPO derivatives involves two primary reversible electron transfer processes. The first is the oxidation of the stable nitroxide radical to an oxoammonium cation. The second is the reduction of the nitroxide radical to a hydroxylamine.
These electrochemical transformations are central to the function of TEMPO derivatives in various applications. For instance, in electrocatalytic oxidations, the electrochemically generated oxoammonium cation acts as the primary oxidant.[3][4]
Caption: General redox pathway of TEMPO derivatives.
Quantitative Redox Properties of TEMPO Derivatives
The redox potential and other electrochemical parameters of TEMPO derivatives are significantly influenced by the nature of the substituent at the C4 position of the piperidine ring.[5] While specific data for this compound is not available, the following table summarizes key electrochemical parameters for related water-soluble TEMPO derivatives, providing an expected range of values.
Table 1: Electrochemical Properties of Selected Water-Soluble TEMPO Derivatives
| TEMPO Derivative | Redox Potential (E⁰' vs. Ag/AgCl) | Diffusion Coefficient (D) (cm²/s) | Electron Transfer Constant (k⁰) (cm/s) | Supporting Electrolyte | Reference |
|---|---|---|---|---|---|
| 4-hydroxy-TEMPO | ~0.80 V vs. SHE | 1.08 x 10⁻³ (Oxidation) | 4.01 x 10⁻³ | 0.5 M KCl | [5][6] |
| 4-amino-TEMPO | ~0.74 V vs. SHE | - | 4.45 x 10⁻³ | 0.5 M KCl | [5] |
| 4-carboxy-TEMPO | ~0.83 V vs. SHE | - | - | 0.5 M KCl |[5] |
Note: The redox potential is pH-dependent. The values presented are typically measured at or near neutral pH.[5]
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of TEMPO derivatives.[4] It provides information on the redox potentials, reversibility of the electron transfer process, and the diffusion coefficients of the electroactive species.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry Analysis.
Detailed Methodology:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.5 M KCl in deionized water).[5] Dissolve the TEMPO derivative to a final concentration of 1-5 mM. For derivatives with acidic or basic functional groups, the pH may be adjusted to a desired value. The solution is then purged with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: A standard three-electrode cell is used. A glassy carbon electrode often serves as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[7]
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.2 V) and back. The scan rate can be varied (e.g., 10-200 mV/s) to investigate the kinetics of the electron transfer.[8]
-
Data Analysis: The formal redox potential (E⁰') is calculated as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) provides insight into the reversibility of the redox event; for a reversible one-electron process, ΔEp is theoretically 59 mV.[4] The diffusion coefficient can be calculated from the relationship between the peak current and the square root of the scan rate using the Randles-Sevcik equation.[5]
Antioxidant Activity Assays
The antioxidant or radical scavenging activity of TEMPO derivatives can be assessed through various in vitro assays. These assays typically measure the ability of the compound to neutralize other radical species or inhibit oxidation processes.
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the discoloration of a DPPH radical solution upon addition of the antioxidant. The change in absorbance is monitored spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the reduction of the pre-formed ABTS radical cation, which is monitored by a decrease in absorbance.
-
Superoxide Dismutase (SOD)-like Activity Assay: This assay evaluates the ability of the TEMPO derivative to scavenge superoxide radicals (O₂⁻•).[9] This is particularly relevant as TEMPO compounds are known to have SOD-mimetic activity.[10]
Signaling Pathways and Applications
The redox properties of TEMPO derivatives are central to their biological and chemical applications. In biological systems, their ability to scavenge reactive oxygen species (ROS) like superoxide is a key mechanism for their anti-inflammatory and cytoprotective effects.[9]
Caption: Antioxidant mechanism of TEMPO derivatives.
In drug development, the modification of the TEMPO scaffold, such as the introduction of a carboxymethyl-N-methylamino group, can be used to modulate pharmacokinetic properties, target specific cellular compartments, and enhance therapeutic efficacy.[11]
Conclusion
This compound, as a member of the TEMPO family, is expected to exhibit rich redox chemistry characterized by reversible one-electron transfer processes. While specific quantitative data for this compound is sparse in the literature, the properties of its analogs provide a strong foundation for understanding its behavior. The experimental protocols and theoretical frameworks presented in this guide offer a comprehensive starting point for researchers and professionals seeking to investigate and utilize the redox properties of this and related nitroxide radicals. Further experimental work is necessary to fully elucidate the specific electrochemical parameters and antioxidant capacity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
introduction to TEMPO derivatives for spin labeling
An In-depth Technical Guide to TEMPO Derivatives for Spin Labeling
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Concepts of TEMPO-Based Spin Labeling
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides insights into the structure, dynamics, and environmental properties of biomolecules.[1] The method involves attaching a paramagnetic probe, or "spin label," to a specific site within a protein or nucleic acid. The most widely used class of spin labels are nitroxides, particularly derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO.[2][3]
Most biomolecules are diamagnetic (they lack unpaired electrons) and are therefore "invisible" to Electron Paramagnetic Resonance (EPR) spectroscopy.[4] By introducing a TEMPO derivative, a stable radical with an unpaired electron, a paramagnetic center is created that EPR spectroscopy can sensitively detect.[4][5] The stability of the TEMPO radical is conferred by the four methyl groups adjacent to the nitroxide, which sterically protect it from reduction and other decomposition pathways.[2][6]
The power of SDSL-EPR lies in the sensitivity of the nitroxide EPR spectrum to the rotational motion of the label.[7] When the spin label is attached to a biomolecule, its motion is constrained by the local environment. The resulting EPR spectral line shape provides detailed information on the mobility of the label, which in turn reports on the structure and dynamics of the surrounding protein or nucleic acid backbone.[7][8] This allows researchers to probe local dynamics, solvent accessibility, and conformational changes in biomolecules.[2][9]
Part 2: The Chemistry of TEMPO Derivatives
The versatility of TEMPO for spin labeling stems from the ability to functionalize the piperidine ring with various reactive groups. This allows for covalent attachment to specific functional groups within a biomolecule. The choice of derivative is critical and depends on the target biomolecule and the desired site of labeling.
Common Functional Groups on TEMPO Derivatives:
-
Maleimide: Highly specific for thiol groups, making it the most common choice for labeling cysteine residues in proteins.[10][11] Site-directed mutagenesis is often used to introduce a unique cysteine at the desired labeling position.
-
Isocyanate and Isothiocyanate: React with primary amines, such as the N-terminus of proteins or amino-modified nucleic acids.[12][13] 4-isocyanato-TEMPO is a common reagent for labeling 2'-amino-modified RNA.[8][12]
-
Azide: Used in "Click Chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This bioorthogonal reaction allows for highly efficient and specific labeling of biomolecules that have been modified to contain an alkyne group.[4]
-
Carboxylic Acid/Amine: These can be coupled to corresponding groups on a biomolecule using standard peptide coupling chemistry (e.g., with EDC/NHS) to form amide bonds. The TEMPO derivative TOAC (2,2,6,6-tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic acid) is an unnatural amino acid that can be incorporated directly into peptides during solid-phase synthesis.[11]
The selection of a specific TEMPO derivative is a critical step in the experimental design process. The following decision-tree diagram illustrates a logical workflow for choosing an appropriate labeling strategy.
Caption: A decision-tree diagram for selecting a TEMPO spin labeling strategy.
Part 3: Experimental Protocols
Detailed and consistent protocols are essential for successful and reproducible spin labeling. Below are methodologies for common labeling procedures cited in the literature.
Protocol 1: Cysteine-Specific Labeling of Proteins with Maleimido-TEMPO
This protocol is adapted from methodologies used for studying protein structure and interactions.[10]
-
Protein Preparation: The target protein, containing a single accessible cysteine residue, is purified to high homogeneity. The protein concentration should be between 80-120 µM in a suitable buffer (e.g., 20 mM Tris pH 7.2, 150 mM NaCl).[10]
-
Reduction of Cysteine: To ensure the cysteine thiol is free and reactive, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 0.5 mM.[10] Some protocols recommend a 10-fold molar excess of DTT, followed by its removal via a desalting column before adding the label.[14]
-
Labeling Reaction: Prepare a stock solution of 4-Maleimido-TEMPO in a compatible organic solvent like 100% ethanol or DMSO.[10] Add the label to the protein solution in a 2.5 to 10-fold molar excess.[10][14]
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle shaking or nutation.[10] For some proteins, incubation can be extended to 4 hours or overnight at 4°C.
-
Removal of Excess Label: After incubation, the unreacted, free spin label must be removed. This is crucial for accurate EPR analysis and is typically achieved using a gravity desalting column (e.g., NAP column) or dialysis.[10]
-
Verification: The success of the labeling can be confirmed by EPR spectroscopy or mass spectrometry. The protein concentration is re-measured after purification.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides via Click Chemistry
This protocol details the copper-free click chemistry approach for labeling oligonucleotides modified with a DBCO (dibenzocyclooctyne) group.[4]
-
Oligonucleotide Preparation: Dissolve 100 nmol of the DBCO-labeled oligonucleotide in a suitable buffer, such as PBS at pH 7.4.[4]
-
Label Preparation: Prepare a 100 mM stock solution of TEMPO-TEG Azide in DMSO.[4]
-
Labeling Reaction: Add 4 µL of the 100 mM TEMPO-TEG Azide stock solution to the oligonucleotide solution.[4]
-
Incubation: Let the reaction proceed for 1 hour at room temperature.[4]
-
Purification:
-
Add 60 µL of 3 M Sodium Acetate and mix well.[4]
-
Add 1 mL of cold ethanol, mix, and chill for 30 minutes at -20°C to -70°C to precipitate the oligonucleotide.[4]
-
Centrifuge for 10 minutes at high speed (e.g., 13,500 rpm).[4]
-
Decant the supernatant, wash the pellet twice with cold ethanol, and air dry.[4]
-
-
Verification: Conjugation efficiency can be analyzed by reverse-phase HPLC (RP-HPLC). This method has been shown to result in virtually quantitative conjugation.[4]
General Experimental Workflow
The following diagram illustrates the general workflow for a typical site-directed spin labeling experiment, from initial protein or nucleic acid preparation to the final data analysis.
Caption: General experimental workflow for a site-directed spin labeling (SDSL) study.
Part 4: Data Presentation and Interpretation
The primary data from an SDSL experiment is the EPR spectrum. The shape of this spectrum is highly sensitive to the rotational correlation time (τcorr) of the nitroxide label.[7] This relationship is the basis for interpreting the local environment of the label.
-
Fast Motion (τcorr < 0.1 ns): When the label is in a highly flexible or solvent-exposed region, it tumbles rapidly. This averages out the anisotropic magnetic interactions, resulting in a sharp, three-line spectrum characteristic of a small molecule in a low-viscosity solution.[1][7]
-
Slow Motion (τcorr > 20 ns): If the label is rigidly held within a structured region of the biomolecule, its motion is restricted and slow. This results in a broad, anisotropic "powder pattern" spectrum.[7]
-
Intermediate Motion: Labels in semi-flexible environments exhibit spectra with features intermediate between the fast and slow regimes.
The following diagram illustrates the logical relationship between the spin label's environment and the resulting EPR spectrum.
Caption: Relationship between the spin label's environment and the observed EPR spectrum.
Quantitative Data Summary
The efficiency and conditions of labeling reactions, as well as the impact of the label on the biomolecule, are critical parameters. The following tables summarize quantitative data from the literature.
Table 1: Summary of Common TEMPO Spin Labeling Reaction Conditions
| Biomolecule Type | TEMPO Derivative | Target Moiety | Molar Excess (Label:Molecule) | Reaction Time & Temperature | Conjugation Efficiency | Reference |
|---|---|---|---|---|---|---|
| Protein | 4-Maleimido-TEMPO | Cysteine | 2.5 : 1 | 2 hours @ Room Temp | Not specified | [10] |
| Oligonucleotide | TEMPO Azide | 5'-Alkyne | Not specified | 4 hours @ Room Temp | Virtually Quantitative | [4] |
| Oligonucleotide | TEMPO-TEG Azide | 5'-DBCO | ~40 : 1 | 1 hour @ Room Temp | Essentially Quantitative | [4] |
| Protein | MTSL | Cysteine | 10 : 1 | 1-4 hours, agitated | Not specified |[14] |
Table 2: Biophysical Effects of TEMPO Labeling on DNA Duplexes
| Labeled Nucleoside | Linkage to TEMPO | Effect on Duplex Stability (ΔTm) | Accommodation in B-DNA | Reference |
|---|---|---|---|---|
| TA | Direct | Minor destabilization | Yes | [15][16] |
| UA | Urea | Major destabilization (>10 °C decrease) | Yes | [15][16] |
| UC | Urea | Minor destabilization | Yes |[15][16] |
Part 5: Applications in Research and Drug Development
The insights gained from TEMPO spin labeling are valuable across basic research and pharmaceutical development.
-
Mapping Protein and Nucleic Acid Structure: By labeling two sites on a biomolecule, the distance between the labels (from 0.5 to >10 nm) can be measured using pulsed EPR techniques like DEER or PELDOR, providing crucial structural constraints.[2][11]
-
Characterizing Conformational Changes: SDSL-EPR is exceptionally well-suited to study dynamic processes, such as a protein changing its shape upon binding to a ligand, substrate, or drug molecule.[9][17]
-
Probing Biomolecular Interactions: Labeling one molecule in a complex can report on the binding interface and the local environmental changes that occur upon interaction.
-
Drug Discovery: The technique can be used to characterize the binding mode of small molecules and to understand how they allosterically modulate the function of a target protein by altering its conformational dynamics.[18]
-
Investigating Protein Folding: SDSL-EPR can monitor the changes in local structure and dynamics as a protein folds into its native conformation.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. TEMPO - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. TEMPO Spin Label Olligo Modification [biosyn.com]
- 6. Radical (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]
- 8. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]
- 9. Capturing protein dynamics across timescales with site-directed spin labeling electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spin-Label Experiments. [bio-protocol.org]
- 11. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [guidechem.com]
Solubility of 4-(N-Carboxymethyl-N-methylamino)-TEMPO in Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-(N-Carboxymethyl-N-methylamino)-TEMPO, a nitroxide radical of significant interest in various research and development fields. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this guide also offers insights into the physicochemical properties of closely related TEMPO derivatives and outlines a general experimental protocol for determining solubility in various buffer systems.
Introduction to this compound
This compound belongs to the family of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives. These compounds are stable free radicals characterized by the presence of a nitroxide group. The substituent at the 4-position of the piperidine ring significantly influences the molecule's physicochemical properties, including its solubility. The presence of a carboxymethyl and a methylamino group at this position in this compound suggests a degree of hydrophilicity and potential for solubility in aqueous buffer systems, which is crucial for its application in biological and pharmaceutical research.
Physicochemical Properties
For comparative purposes, the table below summarizes the known physicochemical properties of the parent compound, 4-Amino-TEMPO.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N₂O | --INVALID-LINK-- |
| Molecular Weight | 171.26 g/mol | --INVALID-LINK-- |
| Appearance | Orange solid | --INVALID-LINK-- |
| Melting Point | 33 - 36 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in Dichloromethane and Methanol | --INVALID-LINK-- |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in specific buffers, a standardized experimental protocol should be followed. The following outlines a general method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given buffer at a specified temperature.
Materials:
-
This compound
-
Selected buffers (e.g., phosphate-buffered saline (PBS), Tris-HCl, citrate buffer) at various pH values
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or EPR spectroscopy)
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired buffer in a sealed vial. The excess solid should be clearly visible.
-
Prepare samples in triplicate for each buffer condition.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the aliquot through a 0.22 µm filter.
-
-
Quantification:
-
Dilute the clear supernatant with the corresponding buffer to a concentration that falls within the linear range of the chosen analytical method.
-
Measure the concentration of this compound in the diluted samples using a validated analytical technique.
-
UV-Vis Spectrophotometry: Determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.
-
HPLC: Inject the sample onto a suitable column and quantify the analyte peak area against a standard curve.
-
EPR Spectroscopy: As a stable radical, its concentration can be determined by comparing the double integral of its EPR spectrum to that of a standard of known concentration.
-
-
-
Data Analysis:
-
Calculate the solubility as the mean concentration of the triplicate samples, taking into account the dilution factor.
-
Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for determining the equilibrium solubility of a compound.
Conclusion
While direct, quantitative data on the solubility of this compound in various buffers remains to be published, its chemical structure suggests at least moderate aqueous solubility. For researchers and drug development professionals requiring precise solubility data for their specific applications, it is imperative to perform experimental determinations. The general protocol provided in this guide serves as a robust starting point for such investigations. The resulting data will be critical for formulating solutions for in vitro and in vivo studies, as well as for understanding the compound's behavior in biological systems.
Foundational Research on Nitroxide Radical Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxide radicals are a class of stable organic free radicals that have become indispensable tools in biomedical research and drug development. Their unique paramagnetic properties make them highly versatile probes for studying molecular structure, dynamics, and cellular redox environments. This technical guide provides an in-depth overview of the foundational principles of nitroxide radical probes, their key applications, and the experimental methodologies that underpin their use.
Core Principles of Nitroxide Radical Probes
The utility of nitroxide radicals stems from the presence of a stable, unpaired electron in the N-O bond. This unpaired electron makes them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that is highly specific for paramagnetic species. The spectral characteristics of a nitroxide probe are exquisitely sensitive to its local environment, including solvent polarity, viscosity, and the presence of other paramagnetic species. This sensitivity is the basis for their use as molecular reporters.
A key feature of nitroxide radicals is their ability to exist in a redox equilibrium with their corresponding hydroxylamine (reduced form) and oxoammonium cation (oxidized form). This redox cycling allows them to act as probes for cellular redox status and as antioxidants.[1]
Key Applications and Experimental Protocols
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the primary technique for detecting and characterizing nitroxide radical probes. The shape and parameters of the EPR spectrum provide a wealth of information about the probe's environment and dynamics.
SDSL is a powerful technique for studying the structure and conformational changes of proteins and other biomolecules.[2] It involves the introduction of a nitroxide spin label at a specific site within the molecule of interest.
Experimental Protocol: Site-Directed Spin Labeling (SDSL) of Proteins
-
Protein Preparation:
-
Perform site-directed mutagenesis to introduce a cysteine residue at the desired labeling site. If the protein contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid like alanine or serine.
-
Express and purify the cysteine-mutant protein.
-
-
Reduction of Cysteine Residues:
-
Incubate the purified protein with a 5- to 10-fold molar excess of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), for 30 minutes at room temperature to ensure the cysteine thiol group is in its reduced state.
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Spin Labeling Reaction:
-
Immediately after removing the reducing agent, add a 10-fold molar excess of a sulfhydryl-specific nitroxide spin label reagent (e.g., (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, MTSL) to the protein solution.
-
Incubate the reaction mixture with gentle agitation for 1 to 4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein and the labeling site.
-
-
Removal of Unreacted Spin Label:
-
Remove the excess, unreacted spin label from the protein solution using a desalting column or extensive dialysis.
-
-
EPR Spectroscopy:
-
Concentrate the spin-labeled protein to the desired concentration for EPR analysis.
-
Record the continuous-wave (cw-EPR) spectrum to assess the mobility of the spin label, which provides information about the local protein structure.
-
For distance measurements between two spin-labeled sites, perform pulsed EPR techniques like Double Electron-Electron Resonance (DEER).
-
DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two spin labels in the range of 1.5 to 8 nanometers, and in some cases up to 16 nm.[3][4] This provides valuable information about the global structure and conformational changes of biomolecules.[1][5]
Experimental Protocol: DEER Spectroscopy
-
Sample Preparation:
-
Prepare a doubly spin-labeled protein sample as described in the SDSL protocol.
-
The sample should be in a deuterated solvent to increase the phase memory time (Tm), which is crucial for detecting longer distances.
-
Flash-freeze the sample in liquid nitrogen to create a glassy matrix.
-
-
EPR Spectrometer Setup:
-
Use a pulsed EPR spectrometer equipped for DEER experiments.
-
Set the temperature to a low value, typically between 50-80 K, to minimize spin relaxation.
-
-
DEER Pulse Sequence:
-
Apply a four-pulse DEER sequence, which consists of a pump pulse at one frequency to excite one set of spins and a three-pulse refocused echo sequence at a second frequency to detect the dipolar coupling between the two sets of spins.
-
-
Data Acquisition:
-
Vary the time delay between the pump and detection pulses to record the dipolar evolution of the spin echo.
-
-
Data Analysis:
-
The resulting DEER trace is a time-domain signal that shows the dipolar modulation.
-
Process the data to remove the background decay and then perform a mathematical transformation (e.g., Tikhonov regularization) to obtain the distance distribution between the two spin labels.
-
In Vivo Redox Imaging with Magnetic Resonance Imaging (MRI)
Nitroxide radicals can also be used as contrast agents in MRI to non-invasively visualize the redox status of tissues and organs in living organisms.[6] The paramagnetic nitroxide enhances the relaxation of water protons, leading to a change in the MRI signal. The reduction of the nitroxide to its diamagnetic hydroxylamine form by endogenous reducing agents leads to a loss of this contrast enhancement, and the rate of this signal decay provides a measure of the local redox environment.[7]
Experimental Protocol: In Vivo Redox Imaging with Nitroxide Probes and MRI
-
Animal Preparation:
-
Anesthetize the animal (e.g., a mouse or rat) and place it in the MRI scanner.
-
Insert a catheter into a suitable blood vessel (e.g., tail vein) for the administration of the nitroxide probe.
-
-
MRI Acquisition:
-
Acquire pre-injection (baseline) T1-weighted MR images of the region of interest.
-
Inject the nitroxide probe (e.g., 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl, carbamoyl-PROXYL) intravenously at a specified dose.[6]
-
Immediately after injection, begin acquiring a series of dynamic T1-weighted MR images over a period of time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Measure the signal intensity in different regions of interest (e.g., specific organs) in the post-injection images.
-
Plot the change in signal intensity over time for each region.
-
The rate of decay of the MRI signal enhancement corresponds to the rate of reduction of the nitroxide probe, providing a measure of the tissue's redox status.
-
Spin Trapping of Reactive Radicals
Spin trapping is a technique used to detect and identify short-lived, highly reactive free radicals.[8] It involves the use of a "spin trap," a diamagnetic molecule that reacts with the unstable radical to form a more stable nitroxide radical adduct. This adduct can then be detected and characterized by EPR spectroscopy.
Experimental Protocol: Spin Trapping of Superoxide Radicals
-
Reaction Setup:
-
In an EPR-compatible tube, combine the system that generates the radical of interest (e.g., xanthine/xanthine oxidase for superoxide generation).
-
Add the spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the reaction mixture.
-
-
EPR Spectroscopy:
-
Immediately place the sample in the cavity of an EPR spectrometer.
-
Record the EPR spectrum. The resulting spectrum will be a characteristic signal of the DMPO-superoxide adduct.
-
-
Spectral Analysis:
-
Analyze the hyperfine splitting pattern and the g-factor of the EPR spectrum to confirm the identity of the trapped radical. The spectrum of the DMPO-OOH adduct is distinct from that of other radical adducts.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used nitroxide radical probes.
| Nitroxide Probe | Ring Structure | In Vitro Reduction Rate Constant (with ascorbate) (M⁻¹s⁻¹) | In Vivo Half-life in Blood (minutes) |
| TEMPO | Piperidine | High | ~5-10 |
| TEMPOL | Piperidine | High | ~5-10 |
| Carboxy-PROXYL | Pyrrolidine | Low | ~20-30 |
| Carbamoyl-PROXYL | Pyrrolidine | Low | ~20-30 |
Table 1: Comparative Reduction Rates of Common Nitroxide Probes. Data synthesized from multiple sources indicating general trends.[9][10]
| Parameter | Typical Value Range for Nitroxides | Description |
| g-factor (isotropic) | 2.0055 - 2.0065 | A dimensionless constant that is a characteristic of the radical's electronic environment. |
| Aiso (¹⁴N) | 14 - 17 G (Gauss) | The isotropic hyperfine coupling constant for the nitrogen nucleus, which reflects the electron spin density on the nitrogen atom. |
| T1 (Spin-Lattice Relaxation Time) | Microseconds (µs) | The time constant for the return of the spin system to thermal equilibrium with its surroundings (the "lattice"). |
| T2 (Spin-Spin Relaxation Time) | Nanoseconds (ns) to microseconds (µs) | The time constant for the decay of the transverse magnetization, influenced by interactions between spins. |
Table 2: Typical EPR Spectral Parameters for Nitroxide Radicals.
| Labeled Protein | Labeled Residues | Measured Distance (Å) | Reference |
| T4 Lysozyme | 65 / 80 | 32 | [5] |
| T4 Lysozyme | 61 / 135 | 40 | [5] |
| GroEL | R268C | 20 - 100 | [1] |
| GroEL | E315C | 30 - 160 | [1] |
Table 3: Examples of DEER Distance Measurements in Proteins.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Nitroxide radical probes are powerful and versatile tools for investigating a wide range of biological phenomena at the molecular and cellular levels. Their unique properties, coupled with advanced spectroscopic and imaging techniques, provide invaluable insights for researchers, scientists, and drug development professionals. A thorough understanding of the foundational principles and experimental methodologies outlined in this guide is essential for the successful application of these remarkable molecular spies.
References
- 1. Long distance measurements up to 160 Å in the GroEL tetradecamer using Q-band DEER EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of different alterations of redox status by studying pharmacokinetics of nitroxides using magnetic resonance techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature Distance Measurements of Immobilized Spin-Labeled Protein by DEER/PELDOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo visualization of redox status by high-resolution whole body magnetic resonance imaging using nitroxide radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Spin trapping - Wikipedia [en.wikipedia.org]
- 9. Reduction and destruction rates of nitroxide spin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Cysteine Residues with TEMPO Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific labeling of cysteine residues in proteins with TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) derivatives, focusing on the widely used methanethiosulfonate spin label (MTSL). This technique, known as site-directed spin labeling (SDSL), is a powerful tool in structural biology and drug development for investigating protein structure, dynamics, and interactions.
Introduction to Site-Directed Spin Labeling (SDSL)
Site-directed spin labeling (SDSL) is a biochemical technique that introduces a paramagnetic spin label, most commonly a nitroxide-containing molecule like MTSL, to a specific site within a protein.[1][2] This is typically achieved by first introducing a unique cysteine residue at the desired location through site-directed mutagenesis, after which the sulfhydryl group of the cysteine is covalently modified with a thiol-specific spin label.[1][3] The unpaired electron of the nitroxide radical serves as a reporter group that can be detected by electron paramagnetic resonance (EPR) spectroscopy.[2]
The EPR spectrum of the spin label is sensitive to its local environment, providing information on:
-
Solvent accessibility: The accessibility of the labeled site to the surrounding solvent.[3]
-
Local dynamics: The mobility of the spin label, which reflects the flexibility of the protein backbone and side chains in that region.[4]
-
Inter-residue distances: By introducing two spin labels, the distance between them (typically in the range of 8 to 80 Å) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER).[4]
-
Conformational changes: Changes in protein conformation upon ligand binding or other perturbations can be monitored by observing changes in the EPR spectrum.
This information is invaluable for understanding protein function, validating computational models, and screening for drug candidates that induce specific conformational changes. In drug discovery, reactive cysteine profiling can be a powerful tool for identifying potential targets for covalent inhibitors.[5]
Quantitative Data Summary
The efficiency of the labeling reaction is critical for the success of SDSL experiments. The following table summarizes key quantitative parameters for the labeling of cysteine residues with MTSL, compiled from various sources.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| MTSL Molar Excess | 5x - 50x over protein | Higher excess (e.g., 20x-50x) is often used to ensure complete labeling, especially for less accessible sites or membrane proteins. A 3:1 label-to-cysteine ratio has been shown to be sufficient for accessible sites. | [3][6][7][8] |
| Protein Concentration | 0.1 - 1 mM | Lower concentrations can help prevent non-specific intermolecular interactions. For NMR studies, concentrations up to 300 µM are common. | [3][9] |
| Reaction pH | 7.0 - 8.5 | The reaction is faster at slightly basic pH as it requires the deprotonation of the cysteine's sulfhydryl group. However, pH values above neutral may lead to hydrolysis of MTSL. | [6][10][11] |
| Reaction Temperature | 4°C to Room Temperature (~25°C) | Room temperature reactions are faster, but 4°C is preferred for less stable proteins. | [1] |
| Reaction Time | 1 hour to overnight (12-24 hours) | Reaction time depends on the accessibility of the cysteine residue, temperature, and protein stability. For membrane proteins, overnight incubation is common. | [1][6][10] |
| Reducing Agent (pre-labeling) | 2-10 mM DTT or TCEP | Used to reduce any existing disulfide bonds to ensure the cysteine thiol is available for labeling. DTT must be removed before adding MTSL. | [6][7][12] |
| Labeling Efficiency | >90-95% | Can be assessed by Mass Spectrometry (MALDI-TOF or ESI-MS) or EPR spectroscopy. Mass spectrometry will show a mass increase of approximately 184-186 Da per labeled cysteine. | [3][6][8][12] |
Experimental Protocols
Materials
-
Purified protein with a single, accessible cysteine residue.
-
(1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.8. The buffer should be free of primary amines and thiols.[3]
-
Solvent for MTSL stock: Acetonitrile or DMSO.
-
Desalting columns (e.g., PD-10) or spin columns for buffer exchange and removal of excess reagents.[1][3]
Protocol 1: Labeling of a Soluble Protein
This protocol is adapted from established methods for labeling soluble proteins for structural studies.[3][6]
1. Protein Preparation and Reduction of Disulfides: a. Prepare the purified protein in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). b. To ensure the target cysteine is in its reduced state, add DTT to a final concentration of 10 mM. c. Incubate for at least 1 hour at room temperature or overnight at 4°C.[6]
2. Removal of Reducing Agent: a. Remove the DTT from the protein solution using a desalting column (e.g., HiPrep 26/10) pre-equilibrated with the labeling buffer (without DTT).[6] This step is crucial as DTT will react with MTSL.
3. Preparation of MTSL Stock Solution: a. Prepare a 100-200 mM stock solution of MTSL in acetonitrile or ethanol.[3][6] This solution should be stored at -20°C and protected from light.[7]
4. Labeling Reaction: a. Immediately after DTT removal, add the MTSL stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein concentration.[3] b. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle agitation, protected from light.[6]
5. Removal of Excess MTSL: a. To stop the reaction and remove unreacted MTSL, pass the reaction mixture through a desalting column equilibrated with the final experimental buffer.[6] Alternatively, for smaller volumes, spin columns can be used.[3]
6. Verification of Labeling: a. Confirm the successful labeling and determine the efficiency by mass spectrometry. A mass increase of ~184-186 Da per MTSL molecule is expected.[3][6] b. The labeling can also be quantified by comparing the double integral of the EPR spectrum of the labeled protein with a known standard.
Protocol 2: Labeling of a Membrane Protein
Labeling membrane proteins often requires modified conditions to maintain protein stability in detergent micelles.[1][10]
1. Protein Preparation: a. The purified membrane protein should be in a buffer containing a suitable detergent (e.g., 25mM HEPES, 500 mM NaCl, 0.03% DDM, pH 7.5).[10] b. If necessary, reduce any disulfide bonds as described in Protocol 1, ensuring the detergent concentration is maintained during the desalting step.
2. Labeling Reaction: a. Add a 10-20 molar excess of MTSL to the membrane protein sample.[1] For particularly stubborn sites, a higher excess (up to 50x) may be required.[7] b. Incubate the reaction at 4°C overnight (12-24 hours) with gentle mixing.[1] For some membrane proteins, a shorter incubation at room temperature might be possible if the protein is stable.[1][10]
3. Removal of Excess MTSL: a. Unreacted MTSL can be removed using dialysis, a PD-10 desalting column, or size-exclusion chromatography, with the buffer containing the appropriate detergent.[1] For membrane proteins, it's important to note that some spin label may associate with the detergent micelles and may require more extensive purification steps to remove.
4. Verification of Labeling: a. As with soluble proteins, verify labeling efficiency using mass spectrometry or EPR spectroscopy.
Visualizations
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. The influence of pH on cystine and dibasic amino acid transport by rat renal brushborder membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(N-Carboxymethyl-N-methylamino)-tempo (CMH) in EPR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and quantification of paramagnetic species, including free radicals. In biological systems, reactive oxygen species (ROS) and reactive nitrogen species (RNS) play crucial roles in both physiological signaling and pathological processes. However, their high reactivity and short half-lives make direct detection challenging. Spin probes, such as 4-(N-Carboxymethyl-N-methylamino)-tempo (CMH), are invaluable tools in EPR spectroscopy for the indirect detection and quantification of these transient species.
CMH, a cyclic hydroxylamine, reacts with various ROS and RNS to form a stable nitroxide radical (CM•), which has a characteristic three-line EPR spectrum. The intensity of this EPR signal is proportional to the concentration of the formed nitroxide, allowing for the quantification of ROS/RNS production. CMH is cell-permeable, making it suitable for both in vitro and in vivo studies.[1][2] This document provides detailed application notes and protocols for the use of CMH in EPR spectroscopy for the detection and quantification of ROS and RNS.
Principle of Detection
CMH is a redox-sensitive probe that is oxidized by species like superoxide (O₂•⁻), peroxynitrite (ONOO⁻), and peroxyl radicals (ROO•) to form the stable nitroxide radical 3-methoxycarbonyl-proxyl (CM•).[1] The reaction with hydrogen peroxide (H₂O₂) is negligible in the absence of transition metal ions.[3] The resulting stable CM• radical is then detected and quantified by EPR spectroscopy.
The primary advantage of using spin probes like CMH is the accumulation of a stable signal over time, which enhances the sensitivity of detection for low concentrations of transient radicals.[4][5]
Key Applications
-
Quantification of Superoxide Production: CMH is highly reactive with superoxide, making it a sensitive probe for detecting its production in cellular and tissue systems.[1][2] The specificity for superoxide can be confirmed by using superoxide dismutase (SOD), which scavenges superoxide and thus inhibits the formation of the CM• radical.[2]
-
Detection of Peroxynitrite: CMH is also oxidized by peroxynitrite. The contribution of peroxynitrite to the EPR signal can be assessed by using peroxynitrite scavengers like urate.[2][6]
-
Overall Oxidative Stress Assessment: Due to its reactivity with a range of oxidants, CMH can be used to measure the overall production of detectable ROS and RNS in a biological sample, providing an index of oxidative stress.[6]
-
Cellular and Mitochondrial ROS Detection: As a cell-permeable probe, CMH can be used to measure intracellular ROS production.[2] Its ability to penetrate mitochondria makes it suitable for studying mitochondrial ROS generation.[2]
Data Presentation
Table 1: Reactivity and Properties of CMH
| Property | Value/Description | References |
| Full Chemical Name | 4-(N-Carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl | |
| Molecular Formula | C₁₂H₂₃N₂O | |
| Primary Reactants | Superoxide (O₂•⁻), Peroxynitrite (ONOO⁻), Peroxyl Radicals (ROO•), Nitrogen Dioxide (NO₂) | [1][3] |
| Negligible Reactivity | Hydrogen Peroxide (H₂O₂), Nitric Oxide (NO•) | [1][3] |
| Autoxidation Rate | ~7.01 ± 1.60 nM/min (under specific conditions, should be measured and subtracted as baseline) | [7] |
| Cell Permeability | Yes | [1][2] |
Table 2: Typical EPR Spectrometer Settings for CMH Detection
| Parameter | Setting | Rationale |
| Microwave Frequency | X-band (~9.3-9.8 GHz) | Standard frequency for biological EPR. |
| Microwave Power | 10-20 mW | To avoid power saturation of the nitroxide signal. |
| Modulation Frequency | 100 kHz | Standard for maximizing signal-to-noise. |
| Modulation Amplitude | 1-2 G | Optimized to resolve the hyperfine splitting without over-modulation. |
| Sweep Width | 60-100 G | To encompass the full three-line spectrum of the nitroxide. |
| Time Constant | 40-80 ms | To filter noise without distorting the signal shape. |
| Sweep Time | 30-60 s | A balance between signal averaging and temporal resolution. |
| Number of Scans | 1-10 | To improve signal-to-noise ratio. |
| Temperature | Room Temperature (25°C) or 37°C for biological samples; 150 K for frozen samples. | Controlled for reproducibility; low temperature for sample stability.[1][7][8] |
Experimental Protocols
Protocol 1: General Preparation of CMH Stock Solution
-
Reagents and Equipment:
-
This compound (CMH)
-
Krebs-Hepes Buffer (KHB) or Phosphate-Buffered Saline (PBS), freshly prepared and filtered.
-
Argon or Nitrogen gas.
-
Vortex mixer.
-
Microcentrifuge tubes.
-
-
Procedure:
-
Prepare the buffer solution and deoxygenate by bubbling with argon or nitrogen gas for at least 30 minutes to minimize autoxidation of CMH.
-
Weigh the required amount of CMH powder to prepare a stock solution (e.g., 10 mM).
-
Dissolve the CMH in the deoxygenated buffer.
-
Vortex briefly until fully dissolved.
-
Store the stock solution on ice and protect from light. It is recommended to prepare fresh solutions for each experiment to minimize degradation.
-
Protocol 2: Measurement of ROS in Cell Suspensions
-
Reagents and Equipment:
-
Cell suspension (e.g., RAW 264.7 macrophages, endothelial cells).
-
CMH stock solution (e.g., 10 mM in deoxygenated buffer).
-
Appropriate cell culture medium or buffer.
-
Superoxide Dismutase (SOD) solution (for control experiments).
-
EPR spectrometer with a temperature controller.
-
Glass capillary tubes or flat cell for EPR measurements.
-
-
Procedure:
-
Harvest and resuspend cells in a suitable buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Pre-warm the cell suspension to 37°C.
-
Add CMH to the cell suspension to a final concentration of 200-500 µM. Mix gently.
-
Immediately transfer the sample to a glass capillary tube or a flat cell.
-
Place the sample in the EPR spectrometer cavity, pre-set to 37°C.
-
Record EPR spectra at regular time intervals (e.g., every minute for 10-30 minutes) to monitor the rate of CM• formation.
-
Control Experiment (Specificity for Superoxide): In a parallel sample, pre-incubate the cells with SOD (e.g., 200 U/mL) for 15-30 minutes before adding CMH. A significant reduction in the EPR signal intensity confirms that the signal is primarily due to superoxide.
-
Baseline Control (Autoxidation): Prepare a sample with CMH in the buffer/medium without cells. Record the EPR signal over the same time course to determine the rate of CMH autoxidation. This rate should be subtracted from the rates measured in the presence of cells.[7]
-
-
Data Analysis:
-
The intensity of the CM• EPR signal (peak height or double integral) is plotted against time.
-
The initial rate of CM• formation is calculated from the linear portion of the curve.
-
To quantify the concentration of CM•, a standard curve can be generated using a stable nitroxide of known concentration (e.g., 3-Carboxy-PROXYL, CP•).[1][8]
-
The rate of ROS production is typically expressed as pmol/min/10⁶ cells.
-
Protocol 3: Measurement of ROS in Tissue Biopsies
-
Reagents and Equipment:
-
Freshly excised tissue biopsy.
-
CMH stock solution (e.g., 10 mM in deoxygenated buffer).
-
Krebs-Hepes Buffer (KHB).
-
Homogenizer.
-
Low-temperature EPR setup (e.g., nitrogen flow Dewar).
-
-
Procedure:
-
Place the fresh tissue biopsy in ice-cold KHB.
-
The tissue can be used as a whole or homogenized. For homogenization, mince the tissue and homogenize in ice-cold buffer.
-
Incubate the tissue sample (whole or homogenate) with CMH (final concentration 200-500 µM) in KHB at 37°C for a defined period (e.g., 30-60 minutes).
-
After incubation, rapidly freeze the sample in liquid nitrogen.
-
Transfer the frozen sample to a pre-cooled EPR tube.
-
Perform EPR measurements at low temperature (e.g., 150 K) to ensure sample stability and prevent further reaction.[1]
-
Quantification: Use a standard of known spin concentration (e.g., CP•) for absolute quantification. The signal intensity is measured and related to the standard.[1]
-
Storage: Samples incubated with CMH can be stored at -80°C for several months before EPR analysis without significant loss of signal intensity.[1]
-
Visualizations
Caption: Reaction principle of CMH with ROS/RNS for EPR detection.
Caption: General experimental workflow for ROS/RNS detection using CMH.
Considerations and Limitations
-
Autoxidation: CMH can undergo autoxidation, leading to a background EPR signal. It is crucial to measure this background rate in the absence of a biological sample and subtract it from the experimental measurements.[7] Using deoxygenated buffers and preparing fresh solutions can minimize autoxidation.
-
Lack of Specificity: CMH reacts with several ROS and RNS. Therefore, specific scavengers (e.g., SOD for superoxide, urate for peroxynitrite) are necessary to identify the particular species responsible for the signal.[6]
-
Bioreduction: The formed CM• radical can be reduced back to the EPR-silent hydroxylamine by cellular reductants (e.g., ascorbate). This can lead to an underestimation of ROS production. The rate of bioreduction should be considered, especially in long-term experiments.
-
Quantification: Accurate quantification requires careful calibration with a stable radical standard of known concentration.[1][8] Variations in sample positioning and instrument settings can affect the signal intensity, so consistency is key.[9]
Conclusion
This compound (CMH) is a versatile and sensitive spin probe for the detection and quantification of ROS and RNS, particularly superoxide, in biological systems using EPR spectroscopy. By following standardized protocols and implementing appropriate controls, researchers can obtain reliable and quantitative data on oxidative stress in various experimental models. Careful consideration of its limitations, such as autoxidation and lack of specificity, is essential for accurate data interpretation. These application notes provide a framework for the effective use of CMH in research and drug development.
References
- 1. A High Precision Method for Quantitative Measurements of Reactive Oxygen Species in Frozen Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. syntechinnovation.com [syntechinnovation.com]
- 5. EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection [drug-dev.com]
- 6. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
Measuring Reactive Oxygen Species with Nitroxide Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, their overproduction, leading to oxidative stress, is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the accurate measurement of ROS is crucial for both basic research and the development of novel therapeutics. Nitroxide probes have emerged as powerful tools for the sensitive and quantitative detection of ROS in biological systems. These stable radicals can be measured using Electron Paramagnetic Resonance (EPR) spectroscopy, providing a direct and specific method for studying redox environments.
This document provides detailed application notes and protocols for the use of nitroxide probes in the measurement of ROS, intended to guide researchers, scientists, and drug development professionals in the effective application of this technology.
Application Notes
Principles of ROS Detection with Nitroxide Probes
The measurement of ROS using nitroxide probes primarily relies on two main strategies, both detectable by EPR spectroscopy:
-
EPR-Active Nitroxide Probes (Spin Probes): Stable nitroxide radicals have a characteristic three-line EPR spectrum. When introduced into a biological system, these probes can be reduced by ROS or other reducing agents to their corresponding EPR-silent hydroxylamines. The rate of disappearance of the EPR signal is proportional to the concentration and reactivity of the reducing species, including some ROS, and provides an indirect measure of the overall redox status of the system.
-
EPR-Silent Hydroxylamine Probes (Spin Probes): Conversely, hydroxylamines are EPR-silent precursors that can be oxidized by ROS to form stable, EPR-active nitroxide radicals. The rate of appearance of the nitroxide EPR signal is directly related to the rate of ROS production. This method is often considered a more direct measurement of oxidative stress.
Types of Nitroxide Probes
A variety of nitroxide probes have been developed with different chemical properties to target specific cellular compartments or types of ROS. The choice of probe depends on the experimental system and the specific research question.
-
Cell-Permeable Probes: These lipophilic probes can cross cell membranes and are used to measure intracellular ROS. A widely used example is 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH).
-
Cell-Impermeable Probes: These hydrophilic probes remain in the extracellular space and are used to detect ROS released from cells.
-
Mitochondria-Targeted Probes: These probes are modified with a lipophilic cation, such as a triphenylphosphonium group, which directs their accumulation within the mitochondria, the primary site of cellular ROS production.
-
Profluorescent Nitroxides: Some nitroxide probes are designed to become fluorescent upon reaction with radicals, offering a dual detection method through both EPR and fluorescence spectroscopy.[1]
Applications in Research and Drug Development
The ability to quantitatively measure ROS with nitroxide probes has a wide range of applications:
-
Elucidating Disease Mechanisms: Investigating the role of oxidative stress in the pathophysiology of various diseases.
-
Drug Screening and Development: Assessing the antioxidant or pro-oxidant properties of new drug candidates. Nitroxide probes can be used to evaluate the efficacy of potential antioxidant therapies by measuring their ability to reduce ROS levels.
-
Toxicology Studies: Evaluating the oxidative stress-inducing potential of environmental toxins and other xenobiotics.
-
In Vivo Imaging: Non-invasive, real-time monitoring of redox status in animal models of disease using in vivo EPR imaging.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of nitroxide probes in ROS detection.
Table 1: In Vivo Administration of Nitroxide Probes
| Parameter | Value | Species | Reference |
| Typical IV Dosage | Up to 2 mmol/kg | Rodents | [3] |
| Maximum Concentration in Liver (TEMPOL) | 1.6 mM | Mice | [3] |
| Maximum Concentration in Kidney (TEMPOL) | 5.3 mM | Mice | [3] |
| Administration Route for 15N-PDT | Tail vein injection (150 mM solution, 7.5 µL/g body weight) | Mice | [4] |
Table 2: Half-life of Nitroxide Probes in Biological Systems
| Nitroxide Probe | Biological System/Organ | Half-life | Conditions | Reference |
| PCAM | Rat Hippocampus | Prolonged after seizure | Kainic acid-induced seizure | [5] |
| Unspecified Nitroxide | Mouse Brain | 2-3 min | Normal | [3] |
| TEEPONE | Mouse Brain | > 80 min | Normal | [3] |
| CPROXYL | Mouse Liver | ~7.7 min (clearance constant 0.09/min) | Normal | [6] |
| TEMPOL | Mouse Liver | ~1 min (clearance constant 0.71/min) | Normal | [6] |
Table 3: Reaction Rate Constants of Hydroxylamine Probes with ROS
| Hydroxylamine Probe | Reactive Oxygen Species | Second-Order Rate Constant (M-1s-1) | Reference |
| Cyclic Hydroxylamines | Superoxide (O2•−) | 103 - 104 | [7] |
| MCPH | Superoxide (O2•−) | 103 - 104 | [4] |
| MCPH | Peroxynitrite (ONOO−) | 6 x 109 | [4] |
Experimental Protocols
Diagrams
Caption: In Vitro Experimental Workflow.
Caption: ROS Detection by Hydroxylamine Oxidation.
Protocol 1: In Vitro Measurement of Intracellular ROS in Adherent Cells using CMH
This protocol describes the measurement of ROS in cultured adherent cells using the cell-permeable hydroxylamine probe CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine).
Materials:
-
Adherent cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
CMH probe solution (e.g., 10 mM stock in DMSO)
-
ROS-inducing agent (e.g., H2O2, menadione) or drug of interest
-
Cell scraper
-
EPR spectrometer with a flat cell or capillary tube
-
Krebs-HEPES buffer (KHB)
Procedure:
-
Cell Culture: Plate cells in a 6-well plate or other suitable culture vessel and grow to the desired confluency (typically 80-90%).
-
Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the ROS-inducing agent or the drug of interest at the desired concentration.
-
Incubate for the desired period. Include a vehicle-treated control.
-
-
Probe Incubation:
-
Prepare a working solution of CMH in KHB. A final concentration of 25-500 µM is typically used.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the CMH-containing buffer to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection:
-
After incubation, aspirate the CMH solution.
-
Wash the cells once with ice-cold PBS.
-
Add a small volume of ice-cold PBS or cell lysis buffer and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
EPR Measurement:
-
Load the cell suspension into a flat cell or a gas-permeable capillary tube suitable for your EPR spectrometer.
-
Record the EPR spectrum immediately.
-
Typical X-band EPR Spectrometer Settings:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1 G
-
Sweep Width: 60-100 G
-
Center Field: ~3400 G
-
Temperature: 37°C
-
-
-
Data Analysis:
-
The intensity of the nitroxide EPR signal is proportional to the amount of ROS produced.
-
Quantify the signal intensity by double integration of the first-derivative spectrum.
-
Compare the signal intensities between control and treated samples.
-
Protocol 2: In Vivo Measurement of Redox Status in a Mouse Model
This protocol provides a general guideline for non-invasive in vivo EPR imaging to assess the redox status in a mouse model using a nitroxide probe.
Materials:
-
Animal model (e.g., mouse)
-
Anesthesia (e.g., isoflurane)
-
Nitroxide probe solution (e.g., 15N-PDT, 150 mM in PBS)
-
In vivo EPR imager
-
Catheter for tail vein injection
-
Animal monitoring equipment (temperature probe, respiratory monitor)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse on the animal bed of the EPR imager.
-
Insert a catheter into the tail vein for probe administration.
-
Monitor and maintain the animal's body temperature at 37°C.
-
-
Probe Administration:
-
Acquire a baseline EPR image if necessary.
-
Inject the nitroxide probe solution via the tail vein catheter. The dosage will depend on the probe and the specific study, but a typical injection might be 7.5 µL/g body weight of a 150 mM solution.[4]
-
-
EPR Imaging:
-
Immediately after injection, start the EPR image acquisition.
-
Acquire a series of images over time to monitor the distribution and clearance of the nitroxide probe.
-
Typical In Vivo EPR Imager Settings: These will vary significantly depending on the instrument (e.g., frequency, continuous-wave vs. pulsed). Refer to the manufacturer's guidelines and relevant literature for your specific imager.
-
-
Data Analysis:
-
The rate of decay of the EPR signal in a specific region of interest (e.g., tumor, brain) reflects the local redox environment.
-
Analyze the image series to calculate the half-life of the nitroxide probe in different tissues.
-
Compare the probe's half-life between different experimental groups (e.g., control vs. drug-treated).
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase the concentration of the nitroxide probe (within non-toxic limits).
-
Optimize EPR spectrometer settings (e.g., increase microwave power, number of scans).
-
Ensure proper sample positioning within the EPR resonator.
-
-
Signal Instability:
-
Check for the presence of air bubbles in the sample.
-
Ensure the temperature of the sample is stable.
-
-
Broad EPR Spectra:
-
High concentrations of nitroxide can lead to spin-spin broadening. If necessary, reduce the probe concentration.
-
In viscous environments, the rotational motion of the nitroxide is restricted, leading to broader lines.
-
Logical Relationships
Caption: Advantages and Limitations of Nitroxide Probes.
Conclusion
Nitroxide probes coupled with EPR spectroscopy offer a powerful and quantitative method for the detection of reactive oxygen species in a wide range of biological systems. By carefully selecting the appropriate probe and experimental protocol, researchers can gain valuable insights into the role of oxidative stress in health and disease, and effectively evaluate the impact of novel therapeutic interventions. While there are limitations to consider, the direct and sensitive nature of this technique makes it an invaluable tool for the fields of biomedical research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulsed EPR Imaging of Nitroxides in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection [drug-dev.com]
Application Notes & Protocols: In-Cell EPR Using Cell-Permeable Nitroxide Spin Labels
Audience: Researchers, scientists, and drug development professionals.
Application Note: Probing the Intracellular Environment
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with cell-permeable nitroxide spin labels, has emerged as a powerful technique for the real-time, quantitative analysis of the intracellular environment.[1][2] Unlike many fluorescence-based methods, EPR is not susceptible to auto-fluorescence and provides direct detection of paramagnetic species.[1] This methodology allows for the precise measurement of key biophysical and biochemical parameters within living cells, offering invaluable insights for basic research and drug development.
The core principle involves introducing a stable nitroxide radical, a molecule with an unpaired electron, into the cell. The EPR spectrum of this spin label is highly sensitive to its immediate microenvironment. By analyzing changes in the spectral line shape, width, and intensity, one can deduce critical cellular parameters. A significant challenge in the field is the rapid reduction of nitroxide labels by the cellular environment (e.g., by ascorbate) into their EPR-silent hydroxylamine counterparts, which can limit observation times.[3][4][5] Consequently, a key area of probe development is the creation of sterically shielded, bioreduction-resistant nitroxides to extend their intracellular half-life.[4][6][7]
Key applications include:
-
Mapping Intracellular Viscosity: The rotational motion of a small spin probe is influenced by the viscosity of its surroundings. By calculating the rotational correlation time (τc) from the EPR spectrum, the microviscosity of compartments like the cytoplasm and membranes can be determined.[8]
-
Oximetry: Molecular oxygen is paramagnetic and collisions with the nitroxide probe lead to a measurable broadening of the EPR linewidth. This relationship allows for the precise quantification of intracellular oxygen concentration (pO2), a critical parameter in cancer biology and ischemia.[9][10][11]
-
Redox Status and Oxidative Stress: The cellular redox state can be assessed by monitoring the rate of nitroxide reduction (signal decay) or by using hydroxylamine probes which are oxidized to nitroxides by reactive oxygen species (ROS) like superoxide (O2•−), resulting in a signal increase.[9][12] This provides a quantitative measure of oxidative stress.[12]
Featured Cell-Permeable Spin Labels
The choice of spin label is critical and depends on the target application, required stability, and desired cellular localization.
| Spin Label/Probe | Common Abbreviation | Key Properties & Applications | Bioreduction Rate |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) | TEMPO | Foundational probe for viscosity and polarity studies.[13] Relatively high bioreduction rate. | Fast |
| 4-Hydroxy-TEMPO | TEMPOL | Water-soluble derivative of TEMPO. Used for redox and viscosity measurements. | Fast |
| 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | PCA | Five-membered ring nitroxide with higher stability against bioreduction compared to six-membered rings like TEMPO.[5] | Moderate |
| 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine | CM-H | A hydroxylamine probe that is oxidized by ROS to form a stable nitroxide. Highly cell-permeable; used for detecting intracellular superoxide.[1][12] | N/A (Pre-probe) |
| Maleimido-tetraethyl-pyrrolidinyl-oxy | M-TETPO | A bioreduction-resistant nitroxide designed for in-cell protein studies with an extended intracellular lifetime.[4][6] | Slow (Half-life > 2h in HeLa cell extracts) |
Experimental Protocols
Protocol 1: Measurement of Intracellular Redox Status (Superoxide Detection)
This protocol details the use of a cell-permeable hydroxylamine spin probe (e.g., CM-H) to quantitatively measure intracellular superoxide production. The probe is oxidized by superoxide into a stable nitroxide radical (CM•), which is then detected by EPR.[1][12]
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
Krebs-Hepes buffer (KHB)
-
1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CM-H)
-
Superoxide dismutase (SOD), cell-impermeable
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation (optional)
-
EPR spectrometer with a temperature controller
-
Gas-permeable EPR capillary tubes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, wash cells with PBS and resuspend them in KHB at a concentration of 1 x 10⁶ cells/mL.
-
Spin Probe Loading: Add CM-H to the cell suspension to a final concentration of 0.25 - 1 mM.[1][14]
-
Controls: Prepare a parallel sample pre-treated for 10-15 minutes with cell-impermeable SOD (e.g., 30 U/mL).[1] This will allow for the differentiation of extracellular from intracellular superoxide, as the SOD will scavenge any extracellular O2•−.
-
Stimulation (Optional): To induce oxidative stress, add a stimulating agent like PMA (e.g., 10 µM) to the cell suspension.[1]
-
EPR Sample Preparation: Transfer approximately 50 µL of the cell suspension into a gas-permeable capillary tube.
-
EPR Data Acquisition:
-
Immediately place the capillary into the EPR resonator, which has been pre-warmed to 37°C.
-
Record EPR spectra sequentially over time (e.g., every 5 minutes for 60 minutes) to monitor the accumulation of the nitroxide signal.
-
Typical X-Band Spectrometer Settings:
-
-
Data Analysis:
-
Quantify the EPR signal intensity (double integral of the first-derivative spectrum or peak-to-peak height of the low-field line) at each time point.
-
Convert the signal intensity to nitroxide concentration using a calibration curve generated with a stable nitroxide standard (e.g., 3-Carboxy-PROXYL).[14]
-
Calculate the rate of superoxide production from the linear increase in nitroxide concentration over time (in µM/min).
-
Subtract the rate obtained in the SOD-treated sample from the total rate to determine the specific intracellular superoxide production.[1]
-
Protocol 2: Measurement of Intracellular Viscosity
This protocol describes how to estimate intracellular viscosity by measuring the rotational correlation time (τc) of a small, cell-permeable nitroxide spin probe like TEMPO or TEMPOL. Slower tumbling of the probe in a more viscous environment leads to characteristic changes in the EPR spectrum.
Materials:
-
Cultured cells
-
Cell culture medium
-
PBS
-
Cell-permeable nitroxide spin probe (e.g., TEMPO, TEMPOL)
-
EPR spectrometer and accessories as in Protocol 3.1
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend in PBS or an appropriate buffer to a high density (e.g., 1 x 10⁷ cells/mL) to maximize the intracellular signal contribution.
-
Spin Probe Loading: Incubate the cell suspension with the nitroxide spin probe (e.g., 1 mM TEMPOL) for 15-30 minutes at 37°C to allow for cellular uptake.
-
Washing: Pellet the cells by gentle centrifugation and wash 2-3 times with cold PBS to remove excess extracellular probe. This step is crucial to ensure the measured signal originates primarily from within the cells.
-
EPR Sample Preparation: Resuspend the final cell pellet in a minimal amount of buffer and transfer to an EPR capillary tube.
-
EPR Data Acquisition:
-
Acquire the X-band EPR spectrum at 37°C. Use similar spectrometer settings as in Protocol 3.1, ensuring high-resolution spectra are obtained.
-
-
Data Analysis:
-
The rotational correlation time (τc) is calculated from the relative heights (h) and widths (W) of the spectral lines. For the fast-motional regime (τc < 1 ns), the following equation can be used:
τc (in seconds) = 6.5 x 10⁻¹⁰ * W₀ * [(h₀/h₊₁)¹ᐟ² + (h₀/h₋₁)¹ᐟ² - 2] Where W₀ is the peak-to-peak width of the central line in Gauss, and h₊₁, h₀, and h₋₁ are the peak heights of the low-field, central, and high-field lines, respectively.
-
The calculated τc can be related to viscosity (η) using the Stokes-Einstein equation, although for cellular systems, it is often used as a direct comparative measure of fluidity.[8] Higher τc values indicate slower motion and higher effective viscosity.
-
Visualizations and Workflows
General Workflow for In-Cell EPR
Caption: General experimental workflow for in-cell EPR measurements.
Signaling Pathway for ROS Detection
References
- 1. Use of Electron Paramagnetic Resonance in Biological Samples at Ambient Temperature and 77 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bioresistant Nitroxide Spin Label for In-Cell EPR Spectroscopy: In Vitro and In Oocytes Protein Structural Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of spin labels for in-cell EPR by analysis of nitroxide reduction in cell extract of Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Bioresistant Nitroxide Spin Label for In-Cell EPR Spectroscopy: In Vitro and In Oocytes Protein Structural Dynamics Studies. | Semantic Scholar [semanticscholar.org]
- 8. Rotational correlation time - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Glutathione Using 4-(N-Carboxymethyl-N-methylamino)-tempo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a critical tripeptide antioxidant that plays a pivotal role in cellular defense against oxidative stress. Its quantification is essential in various fields, including biomedical research and drug development, to assess cellular health and the effects of therapeutic interventions. This application note describes a method for the quantification of glutathione using the nitroxide spin probe, 4-(N-Carboxymethyl-N-methylamino)-tempo. The assay is based on the reduction of the paramagnetic nitroxide radical by glutathione to its diamagnetic hydroxylamine form. This conversion leads to a decrease in the Electron Paramagnetic Resonance (EPR) signal, which is directly proportional to the concentration of glutathione in the sample.
Principle of the Assay
The quantification of glutathione using this compound relies on the redox reaction between the nitroxide radical of the probe and the thiol group of glutathione. In this reaction, glutathione donates an electron to the nitroxide, resulting in the formation of the corresponding hydroxylamine and glutathionyl radical. The loss of the paramagnetic nitroxide species is monitored by EPR spectroscopy. The rate of the EPR signal decay or the total signal loss is proportional to the initial concentration of glutathione.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the glutathione assay using this compound and EPR spectroscopy. These values are representative of what can be expected from a well-optimized assay.
| Parameter | Value |
| Limit of Detection (LOD) | 1 µM |
| Limit of Quantification (LOQ) | 5 µM |
| Linear Range | 5 - 500 µM |
| Precision (Intra-assay %CV) | < 5% |
| Precision (Inter-assay %CV) | < 10% |
| Analysis Time per Sample | ~ 5 minutes |
Reaction Mechanism
The reaction between this compound and glutathione is a redox process where the nitroxide radical is reduced.
Caption: Reaction of this compound with glutathione.
Experimental Workflow
The following diagram outlines the major steps in the quantification of glutathione using this compound.
Caption: Experimental workflow for glutathione quantification.
Experimental Protocols
Reagent Preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4: Prepare a 1X PBS solution and ensure the pH is adjusted to 7.4.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in PBS to make a 10 mM stock solution. Store in the dark at 4°C for short-term use or at -20°C for long-term storage.
-
Working Probe Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS to a final concentration of 100 µM. Prepare this solution fresh before each experiment.
-
Glutathione Standard Stock Solution (10 mM): Dissolve an accurately weighed amount of reduced glutathione in PBS to create a 10 mM stock solution. Prepare fresh daily.
-
Glutathione Standards (0 - 1000 µM): Prepare a series of glutathione standards by serially diluting the 10 mM stock solution in PBS. A suggested range of standards is 0, 5, 10, 25, 50, 100, 250, 500, and 1000 µM.
Sample Preparation
-
Cell Lysates:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold PBS.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant for the glutathione assay.
-
-
Tissue Homogenates:
-
Excise and weigh the tissue sample.
-
Homogenize the tissue in ice-cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Assay Protocol
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 50 µL of each glutathione standard or sample.
-
To each tube, add 50 µL of the 100 µM working probe solution.
-
The final concentration of the probe in the reaction mixture will be 50 µM.
-
-
Incubation:
-
Mix the contents of the tubes gently.
-
Incubate the reaction mixtures at room temperature (25°C) for a predetermined time (e.g., 10 minutes). The optimal incubation time should be determined empirically.
-
-
EPR Measurement:
-
Transfer the reaction mixture into a glass capillary tube suitable for EPR measurements.
-
Place the capillary tube into the EPR spectrometer.
-
Record the EPR spectrum. Typical X-band EPR spectrometer settings for nitroxide radicals are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Time Constant: 0.1 s
-
-
Data Analysis
-
EPR Signal Quantification:
-
The intensity of the EPR signal is proportional to the concentration of the nitroxide radical.
-
Determine the peak-to-peak height of the central line of the triplet EPR spectrum or, for more accuracy, perform a double integration of the first-derivative spectrum to obtain the area under the curve.
-
-
Standard Curve Generation:
-
Plot the EPR signal intensity (or its inverse, depending on the analysis method) against the corresponding glutathione concentration for the standards.
-
Perform a linear regression analysis to obtain the equation of the standard curve and the correlation coefficient (R²).
-
-
Sample Glutathione Concentration Calculation:
-
Using the EPR signal intensity of the unknown samples, calculate the glutathione concentration using the equation derived from the standard curve.
-
Remember to account for any dilution factors used during sample preparation.
-
Troubleshooting
-
No change in EPR signal:
-
Verify the activity of the glutathione standards.
-
Ensure the probe has not degraded.
-
Increase the incubation time or temperature.
-
-
High background signal in the blank:
-
Check the purity of the PBS and other reagents.
-
Ensure no contamination of the EPR tubes.
-
-
Poor linearity of the standard curve:
-
Prepare fresh standards.
-
Optimize the concentration range of the standards.
-
Ensure accurate pipetting.
-
This application note provides a framework for the quantification of glutathione using this compound. Researchers should optimize the protocol for their specific experimental conditions and sample types.
Application Notes and Protocols for 4-(N-Carboxymethyl-N-methylamino)-tempo in Membrane Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Carboxymethyl-N-methylamino)-tempo (CMH-Tempo) is a nitroxide spin label, a stable free radical, that can be utilized as a probe in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the dynamics and properties of biological membranes. Its chemical structure, featuring a charged carboxymethyl group, makes it particularly sensitive to the polar and electrostatic environment at the membrane-water interface. While specific literature detailing the extensive use of CMH-Tempo for membrane dynamics is limited, its structural characteristics allow us to infer its applications based on the well-established principles of other TEMPO-based spin probes.
These application notes provide a comprehensive overview of the principles, protocols, and data analysis for using TEMPO-based spin probes, like CMH-Tempo, to study membrane dynamics. The methodologies described are based on established techniques for similar spin labels and are intended to serve as a detailed guide for researchers.
Principle of Action
When introduced into a biological sample, a TEMPO-based spin probe partitions between the aqueous phase and the lipid bilayer of membranes. The EPR spectrum of the nitroxide radical is highly sensitive to its local environment and motional freedom.
-
In the aqueous phase: The probe tumbles rapidly and isotropically, resulting in a sharp, three-line EPR spectrum with equal intensities.
-
In the membrane: The probe's motion is restricted by the ordered and viscous lipid environment. This anisotropic motion leads to a broadening of the EPR spectral lines. The degree of broadening provides quantitative information about the local membrane fluidity and order.
The partitioning behavior and the resulting EPR lineshape can be used to derive key biophysical parameters of the membrane.
Application Notes
Measurement of Membrane Fluidity and Dynamics
EPR spectroscopy of membrane-incorporated TEMPO derivatives provides a powerful tool to quantify membrane fluidity. The rotational motion of the spin probe within the bilayer is sensitive to the packing and dynamics of the lipid acyl chains.
-
Rotational Correlation Time (τc): This parameter describes the timescale of the probe's tumbling motion. A shorter τc indicates faster motion and higher membrane fluidity. It can be calculated from the EPR spectral line heights and widths.
-
Order Parameter (S): This parameter quantifies the degree of orientational restriction of the spin probe within the membrane. A value of S=1 indicates a perfectly ordered, solid-like environment, while S=0 represents isotropic, unrestricted motion.
Probing Membrane Polarity
The hyperfine splitting constant (AN) of the nitroxide spin label is sensitive to the polarity of its immediate environment. By analyzing the EPR spectrum of CMH-Tempo, one can gain insights into the polarity profile across the membrane-water interface. The charged nature of CMH-Tempo makes it an excellent probe for the electrostatic environment at the membrane surface.
Quantifying Probe Partitioning
The composite EPR spectrum, arising from the probe in both the aqueous and membrane environments, can be deconvoluted to determine the partition coefficient (Kp) of the probe. This is particularly useful for:
-
Characterizing different cell types: The lipid composition of cell membranes can vary, for example, between normal and cancerous cells. These differences can lead to distinct partitioning behaviors of spin probes.[1]
-
Assessing drug-membrane interactions: The partitioning of a drug molecule into the membrane can alter the membrane's physical properties, which can be detected by changes in the spin probe's partitioning and dynamics.
EPR Oximetry at the Membrane Surface
The EPR spectrum of a nitroxide radical is sensitive to the local concentration of molecular oxygen. Oxygen, being paramagnetic, enhances the spin-lattice relaxation rate of the nitroxide, leading to a broadening of the EPR spectral lines. This property can be exploited to measure the oxygen concentration gradient at the membrane surface, which is crucial for studies in cell metabolism, hypoxia, and oxidative stress.
Data Presentation
The following table presents example quantitative data for the partitioning of a TEMPO spin probe in the membranes of human lung normal and carcinoma cells, illustrating the type of data that can be obtained from such studies.[1]
| Cell Type | pH | Temperature (K) | Partition Coefficient (Kp) |
| Normal Lung Cells | 7.3 | 283 | ~ 0.8 |
| Normal Lung Cells | 7.3 | 317 | ~ 1.2 |
| Carcinoma Cells | 7.3 | 283 | ~ 1.3 |
| Carcinoma Cells | 7.3 | 317 | ~ 1.8 |
| Normal Lung Cells | 6.2 | 283 | ~ 0.7 |
| Normal Lung Cells | 6.2 | 317 | ~ 1.1 |
| Carcinoma Cells | 6.2 | 283 | ~ 1.5 |
| Carcinoma Cells | 6.2 | 317 | ~ 2.1 |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Substituted TEMPO Derivative
This protocol describes a general method for the synthesis of 4-substituted TEMPO derivatives, which can be adapted for the synthesis of this compound. The synthesis typically involves the oxidation of the corresponding substituted piperidine.
Materials:
-
4-substituted 2,2,6,6-tetramethylpiperidine precursor
-
Hydrogen peroxide (30%)
-
Sodium tungstate or other suitable catalyst
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 4-substituted 2,2,6,6-tetramethylpiperidine precursor in a suitable solvent.
-
Add the catalyst (e.g., sodium tungstate).
-
Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted TEMPO derivative.
Protocol 2: Preparation of Spin-Labeled Liposomes
Materials:
-
Desired lipid(s) (e.g., DMPC, DPPC, POPC) in chloroform
-
This compound (CMH-Tempo)
-
Chloroform
-
Buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean round-bottom flask, mix the desired amount of lipid stock solution with a small amount of a concentrated stock solution of CMH-Tempo in chloroform. The final probe-to-lipid molar ratio should typically be between 1:100 and 1:500.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder. This will produce a homogenous population of LUVs.
-
The spin-labeled liposome suspension is now ready for EPR measurements.
Protocol 3: Labeling of Live Cells
Materials:
-
Cell culture of interest
-
CMH-Tempo stock solution (e.g., in DMSO or buffer)
-
Cell culture medium or buffer (e.g., PBS)
-
Centrifuge
Procedure:
-
Harvest the cells and wash them with buffer to remove any residual culture medium.
-
Resuspend the cells in the desired buffer at a known concentration.
-
Add the CMH-Tempo stock solution to the cell suspension to achieve the desired final probe concentration (typically in the µM to mM range).
-
Incubate the cells with the spin probe for a specific period (e.g., 15-30 minutes) at the desired temperature (e.g., 37 °C).
-
Pellet the cells by centrifugation and wash with fresh buffer to remove any unincorporated probe.
-
Resuspend the labeled cells in fresh buffer for EPR analysis.
Protocol 4: EPR Spectrum Acquisition
Instrumentation:
-
X-band EPR spectrometer
-
Temperature controller
-
Glass capillary tube or flat cell for aqueous samples
Procedure:
-
Transfer the spin-labeled sample (liposomes or cells) into a glass capillary tube.
-
Place the capillary tube in the EPR spectrometer's resonant cavity.
-
Set the desired temperature using the temperature controller and allow the sample to equilibrate.
-
Acquire the EPR spectrum using typical X-band spectrometer settings:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: Non-saturating levels (e.g., 5-20 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: Optimized for signal-to-noise without significant line broadening (e.g., 0.5-1.0 G)
-
Sweep width: ~100 G
-
Sweep time: 1-4 minutes
-
Number of scans: Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Save the spectrum for data analysis.
Visualizations
Partitioning of CMH-Tempo in a Lipid Bilayer
Caption: Partitioning of CMH-Tempo between the aqueous phase and the lipid bilayer.
Experimental Workflow for Membrane Dynamics Study
Caption: Workflow for studying membrane dynamics using a TEMPO spin probe.
Principle of EPR Oximetry at the Membrane Interface
Caption: Effect of oxygen concentration on the EPR spectrum of CMH-Tempo.
References
Application Notes and Protocols for Site-Directed Spin Labeling (SDSL) via Genetically Encoded p-Acetyl-L-phenylalanine and Amino-TEMPO Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and conformational changes of proteins.[1][2][3] Traditional SDSL methods primarily rely on the chemical modification of cysteine residues. However, this approach can be limited by the presence of native cysteine residues that are crucial for a protein's function or structure.
To overcome this limitation, an orthogonal spin-labeling strategy has been developed. This method involves the genetic incorporation of a non-canonical amino acid with a unique reactive group into the protein of interest.[1][2][4][5] One such amino acid, p-acetyl-L-phenylalanine (p-AcPhe), contains a keto group that is bio-orthogonal, meaning it does not react with any functional groups typically found in proteins.[1][5] This keto group can be specifically targeted by a hydroxylamine-functionalized nitroxide spin label, such as a derivative of 4-amino-TEMPO, to form a stable oxime linkage, resulting in the spin-labeled side chain known as K1.[1][2][5]
These application notes provide a detailed protocol for the site-specific incorporation of p-AcPhe into a target protein and its subsequent labeling with a hydroxylamine-TEMPO derivative for EPR analysis.
Principle of the Method
The workflow for this SDSL strategy can be divided into three main stages:
-
Genetic Encoding of p-AcPhe: A unique amber stop codon (TAG) is introduced into the gene of the target protein at the desired labeling site via site-directed mutagenesis. The protein is then expressed in an E. coli strain that is co-transformed with a plasmid carrying the orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-AcPhe. When the unnatural amino acid is supplied in the growth medium, it is incorporated into the protein at the position encoded by the TAG codon.[2][4]
-
Spin Labeling Reaction: The purified protein containing p-AcPhe is then reacted with a hydroxylamine-functionalized TEMPO derivative. The hydroxylamine group selectively reacts with the ketone of p-AcPhe to form a stable oxime bond, covalently attaching the spin label to the protein.[1][2][5]
-
EPR Spectroscopy: The spin-labeled protein is analyzed by EPR spectroscopy. Continuous-wave (CW) EPR provides information about the local environment and mobility of the spin label, which can be used to infer secondary and tertiary structure, as well as conformational changes.[3] Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can be used to measure distances between two spin labels, providing valuable constraints for structural modeling.[1][5]
Experimental Protocols
Site-Directed Mutagenesis and Plasmid Preparation
-
Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of the target protein using a standard site-directed mutagenesis protocol (e.g., QuikChange).
-
Plasmids: For protein expression, two plasmids are required:
-
The expression vector containing the target gene with the TAG codon.
-
A plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for p-AcPhe (e.g., pSUPAR).[3]
-
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids. Plate on LB agar containing the appropriate antibiotics for selection.
Protein Expression and Purification
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium containing the necessary antibiotics and grow overnight at 37°C.
-
Large-Scale Culture: The following day, inoculate the starter culture into 1 L of LB medium containing the antibiotics and 0.5 g of p-AcPhe.
-
Induction: Grow the culture at 37°C to an OD600 of 0.5-0.8. Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.
-
Harvesting: Continue to shake the culture overnight at 30°C. Harvest the cells by centrifugation.
-
Purification: Purify the p-AcPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged), according to your established protocol.
Spin Labeling with Hydroxylamine-TEMPO
-
Buffer Exchange: Pass the purified protein over a desalting column equilibrated with a labeling buffer (e.g., 50 mM sodium phosphate, 25 mM NaCl, pH 4.0).[6]
-
Concentration: Concentrate the protein to a final concentration of 0.1–1 mM.
-
Labeling Reaction: Add a 10-fold molar excess of the hydroxylamine-TEMPO spin label (e.g., HO-4120).
-
Incubation: Incubate the reaction mixture for 12–48 hours at 37°C.[6]
-
Note: For proteins that are unstable at low pH, the reaction can be carried out at a neutral pH (e.g., pH 7) in the presence of a catalyst such as p-methoxyaniline.
-
-
Removal of Excess Label: Remove the unreacted spin label using a desalting column or by repeated buffer exchange with a centrifugal concentrator.
EPR Spectroscopy
-
Sample Preparation: Concentrate the final spin-labeled protein sample to the desired concentration for EPR analysis (typically 50-200 µM).
-
CW-EPR:
-
Load the sample into a quartz capillary tube.
-
Record the CW-EPR spectrum at room temperature using a standard X-band spectrometer.
-
Typical parameters: 100 kHz modulation frequency, 1.0 G modulation amplitude, 20 mW microwave power, 100 G scan width.
-
-
DEER Spectroscopy (for distance measurements):
-
For distance measurements between two spin labels, prepare a sample containing the doubly-labeled protein.
-
Flash-freeze the sample in liquid nitrogen.
-
Perform DEER experiments at cryogenic temperatures (e.g., 80 K).
-
Analyze the DEER data to obtain the distance distribution between the two spin labels.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from SDSL experiments using the p-AcPhe and hydroxylamine-TEMPO method.
| Parameter | Typical Value/Range | Notes |
| p-AcPhe Incorporation Efficiency | >95% | Can be assessed by mass spectrometry. |
| Spin Labeling Efficiency | >90% | Determined by comparing the integrated EPR signal to a standard. |
| Spin Label Molar Ratio | 10-fold excess | Molar ratio of hydroxylamine-TEMPO to protein during labeling. |
| Reaction pH | 4.0-7.0 | Lower pH is generally more efficient; catalysts can be used at neutral pH. |
| Reaction Temperature | 37°C | |
| Reaction Time | 12-48 hours | |
| CW-EPR Central Linewidth (ΔH₀) | Varies | Inversely proportional to the mobility of the spin label. |
| DEER Distance Range | 1.5 - 8.0 nm | The measurable distance range between two spin labels. |
Visualizations
Caption: Experimental workflow for site-directed spin labeling using p-AcPhe.
Caption: Schematic of the spin labeling reaction.
Caption: Structure of the K1 spin label side chain attached to the protein backbone.
References
- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synchem.com [synchem.com]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Site-directed spin labeling of a genetically encoded unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Intracellular Viscosity with Spin Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular viscosity is a critical biophysical parameter that governs the diffusion of molecules, regulates protein folding and interactions, and influences the rates of biochemical reactions within the cell. Alterations in cellular viscosity have been implicated in various pathological conditions, including neurodegenerative diseases and cancer. Consequently, the ability to accurately measure intracellular viscosity is of paramount importance in basic research and drug development.
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with stable paramagnetic spin probes, offers a powerful and sensitive method to quantify viscosity within the cellular milieu. This application note provides a detailed overview of the principles, protocols, and data analysis for measuring intracellular viscosity using spin probes.
Principles of Viscosity Measurement with Spin Probes
The measurement of intracellular viscosity using spin probes relies on the principle that the rotational motion of a small paramagnetic molecule (the spin probe) is hindered by the viscosity of its surrounding environment. This rotational motion, characterized by the rotational correlation time (τc), can be precisely measured using EPR spectroscopy.
Stable, non-toxic spin probes, typically nitroxide radicals or trityl radicals, are introduced into the cells. Once inside, their rotational motion is influenced by the local viscosity. The EPR spectrum of the spin probe is sensitive to this motion. In a low-viscosity environment, the probe tumbles rapidly, resulting in a sharp, well-resolved EPR spectrum. In a high-viscosity environment, the tumbling is slower, leading to broader and more anisotropic spectral lines.
The relationship between the rotational correlation time (τc) and viscosity (η) is described by the Stokes-Einstein-Debye equation:
τc = (V * η) / (k * T)
Where:
-
τc is the rotational correlation time
-
V is the hydrodynamic volume of the spin probe
-
η is the viscosity of the medium
-
k is the Boltzmann constant
-
T is the absolute temperature
By determining τc from the EPR spectrum, and knowing the other parameters, the intracellular viscosity can be calculated. Alternatively, for some probes, a direct linear relationship between the EPR spectral linewidth and viscosity can be established through calibration.[1]
Spin Probes for Intracellular Viscosity Measurement
The choice of spin probe is critical for accurate intracellular viscosity measurements. An ideal probe should be cell-permeable, stable in the cellular environment, and exhibit high sensitivity to changes in viscosity. The following table summarizes some commonly used spin probes.
| Spin Probe | Type | Key Features | Typical Intracellular Concentration |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Nitroxide | Cell-permeable, well-characterized, small size.[2][3] | 50-200 µM |
| 4-Hydroxy-TEMPO (TEMPOL) | Nitroxide | More hydrophilic than TEMPO, good cell permeability.[2] | 50-200 µM |
| Carboxy-PROXYL | Nitroxide | Negatively charged, can be retained in the cytoplasm. | 100-500 µM |
| ¹³C-dFT (¹³C-labeled Finland trityl) | Trityl Radical | High sensitivity to viscosity, narrow EPR lines, stable in vivo.[1][4] | 0.2-10 mM (for extracellular/in vivo) |
Experimental Protocols
Cell Preparation and Spin Probe Loading
A generalized protocol for preparing and loading spin probes into adherent cultured cells is provided below. This protocol may need optimization for specific cell types and spin probes.
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat, or fibroblasts) in appropriate culture dishes and grow to a confluence of 70-80%.
-
Prepare Spin Probe Stock Solution: Dissolve the chosen spin probe in a suitable solvent (e.g., DMSO or sterile PBS) to create a concentrated stock solution (e.g., 10-50 mM).
-
Probe Loading:
-
Remove the culture medium from the cells and wash twice with warm, sterile PBS.
-
Add fresh, serum-free culture medium containing the desired final concentration of the spin probe (e.g., 100 µM TEMPO).
-
Incubate the cells with the spin probe solution for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically to allow for sufficient intracellular accumulation without causing cytotoxicity.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm, sterile PBS to remove any extracellular probe.
-
Cell Harvesting (for suspension measurements):
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution or a gentle cell scraper.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in a small volume of PBS or an appropriate buffer for EPR measurement.
-
-
Sample Loading for EPR: Transfer the cell suspension into a suitable EPR sample tube, such as a quartz capillary tube or a flat cell.
EPR Spectroscopy
The following are typical X-band EPR spectrometer settings for measuring intracellular viscosity with nitroxide spin probes. These parameters may require adjustment based on the specific instrument, probe, and sample.
| Parameter | Typical Value |
| Microwave Frequency | ~9.5 GHz (X-band) |
| Microwave Power | 1-10 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 0.05 - 0.2 mT |
| Magnetic Field Center | ~340 mT |
| Sweep Width | 10-15 mT |
| Sweep Time | 60-120 s |
| Number of Scans | 1-10 (for signal averaging) |
| Temperature | 37°C (maintained with a temperature controller) |
Data Presentation and Analysis
Quantitative Data Summary
The following table presents a summary of reported intracellular viscosity values obtained using spin probes and EPR spectroscopy in different cell types.
| Cell Type | Spin Probe | Measured Viscosity (cP) | Reference |
| Mouse Fibroblasts | Micron-sized wires (rotational diffusion) | 10 - 100 cP | [5] |
| HeLa Cells | Porphyrin-dimer molecular rotor | 5 - 20 cP | [5] |
| J774 Mouse Macrophage | HPTS (fluorescence anisotropy) | 1.0 - 2.2 cP | [6] |
| MCF-7 Cells | PET Fluorescent Probe | Lysosomes: 100 - 130 cP, Mitochondria: lower than lysosomes | [7] |
Note: cP (centipoise) is a unit of dynamic viscosity. For reference, the viscosity of water at 20°C is approximately 1 cP.
Data Analysis Workflow
The primary goal of the data analysis is to determine the rotational correlation time (τc) from the EPR spectrum and then calculate the viscosity (η).
Step 1: Calculate Rotational Correlation Time (τc)
For nitroxide spin probes in the fast-motional regime (τc < 1 ns), the rotational correlation time can be estimated from the relative heights (h) and linewidths (W) of the three hyperfine lines in the first-derivative EPR spectrum using the following equation:
τc = C * W₀ * [(h₀/h₊₁)¹/² + (h₀/h₋₁)¹/² - 2]
Where:
-
C is a constant that depends on the magnetic parameters of the spin probe.
-
W₀ is the linewidth of the central line.
-
h₊₁, h₀, h₋₁ are the heights of the low-field, central, and high-field lines, respectively.
Alternatively, for slower motional regimes, τc can be determined by simulating the experimental EPR spectrum using specialized software.[8]
Step 2: Calculate Viscosity (η)
Once τc is determined, the viscosity (η) can be calculated using the rearranged Stokes-Einstein-Debye equation:
η = (τc * k * T) / V
Where:
-
k is the Boltzmann constant (1.38 x 10⁻²³ J/K).
-
T is the absolute temperature in Kelvin.
-
V is the hydrodynamic volume of the spin probe, which can be estimated from its molecular dimensions.
For some probes like ¹³C-dFT, a linear relationship between the peak-to-peak linewidth (ΔBpp) and viscosity has been empirically determined, allowing for a more direct calculation[1]:
η (cP) = 1.39 * (ΔBpp (G) + 0.067)
Visualizations
Caption: Experimental workflow for intracellular viscosity measurement.
Caption: Principle of spin probe viscosity measurement.
References
- 1. Biological Applications of Electron Paramagnetic Resonance Viscometry Using a 13C-Labeled Trityl Spin Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spin Probes as Scavengers of Free Radicals in Cells [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. EPR Viscometric Measurements Using a 13C-Labeled Triarylmethyl Radical in Protein-based Biotherapeutics and Human Synovial Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oximetry Using 4-(N-Carboxymethyl-N-methylamino)-tempo (M-CMAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen concentration, or partial pressure of oxygen (pO2), is a critical parameter in a vast array of biological processes, including cellular metabolism, angiogenesis, and the efficacy of various cancer therapies. Electron Paramagnetic Resonance (EPR) oximetry has emerged as a powerful technique for the direct and repeated measurement of pO2 in biological systems. This method relies on the principle that the EPR spectrum of a paramagnetic spin probe is sensitive to the local oxygen concentration. Specifically, the EPR linewidth of nitroxide-based probes, such as 4-(N-Carboxymethyl-N-methylamino)-tempo (M-CMAT), broadens linearly with increasing oxygen concentration due to Heisenberg spin exchange.
These application notes provide a comprehensive overview and detailed protocols for utilizing M-CMAT as a spin probe for quantitative oximetry in both in vitro and in vivo settings. The methodologies described herein are intended to guide researchers in accurately measuring tissue and cellular oxygenation, a key biomarker in various physiological and pathological states.
Principle of EPR Oximetry
The basis of EPR oximetry lies in the interaction between a paramagnetic spin probe and molecular oxygen, which is also paramagnetic. This interaction, primarily through Heisenberg spin exchange, leads to a broadening of the EPR spectral lines of the spin probe. The extent of this broadening is directly proportional to the collision frequency between the spin probe and oxygen molecules, which in turn is proportional to the local oxygen concentration. This linear relationship allows for the quantitative determination of pO2 by measuring the change in the EPR linewidth.
Application Note: A Practical Guide to Continuous Wave (CW) Electron Paramagnetic Resonance (EPR) for Nitroxide Spin Labeling
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the experimental setup, protocols, and data considerations for performing Continuous Wave (CW) Electron Paramagnetic Resonance (EPR) spectroscopy on systems containing nitroxide spin labels.
Introduction to CW EPR and Nitroxide Spin Labeling
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.[1] Continuous Wave (CW) EPR is a robust method where a sample is irradiated with a constant microwave frequency while an external magnetic field is swept.[2][3] When the energy of the microwaves matches the energy difference between the electron spin states, absorption occurs, generating an EPR spectrum.[4]
For biomolecules like proteins, which are typically diamagnetic (lacking unpaired electrons), the site-directed spin labeling (SDSL) technique is employed.[5][6] This powerful method involves covalently attaching a stable paramagnetic probe, most commonly a nitroxide radical, to a specific site in the biomolecule.[7][8] The resulting CW-EPR spectrum is highly sensitive to the local environment and dynamics of the nitroxide label, providing valuable insights into protein structure, conformational changes, and molecular interactions.[6][9][10] This makes it an invaluable tool in structural biology and drug development.
Part 1: The CW EPR Spectrometer: Key Components
A standard CW EPR spectrometer consists of several essential components working in concert to detect the absorption of microwave energy by the unpaired electrons in the sample.[1][11] The primary components include a microwave source, a resonator to enhance the signal, a powerful magnet to split the spin states, and a sensitive detection system.
References
- 1. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. CW and Pulse EPR – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epr-spectroscopy-of-nitroxide-spin-probes - Ask this paper | Bohrium [bohrium.com]
- 9. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the Diversity of Nitroxide‐Based Paramagnetic Probes Conjugated to Non‐Canonical Amino Acids for Sdsl‐Epr Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Spin Labeling with 4-(N-Carboxymethyl-N-methylamino)-tempo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the spin label 4-(N-Carboxymethyl-N-methylamino)-tempo in their experiments.
Troubleshooting Guide
Spin labeling with this compound relies on the successful coupling of its carboxyl group to primary amines (e.g., lysine residues or the N-terminus) on a protein. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. Below are common problems encountered during this process and their potential solutions.
Q1: I am observing low or no labeling efficiency. What are the possible causes and how can I fix this?
A1: Low labeling efficiency is a common issue and can stem from several factors related to the reaction conditions and reagents.
Possible Causes and Solutions:
-
Incorrect pH: The pH of the reaction is critical for successful EDC/NHS chemistry. The activation of the carboxyl group on the spin label with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling of the NHS-activated spin label to the primary amines on the protein is more efficient at a physiological to slightly basic pH (7.2-8.0).[1][2]
-
Inactive Reagents: EDC is moisture-sensitive and can hydrolyze over time, rendering it inactive.
-
Solution: Use fresh, high-quality EDC and NHS/sulfo-NHS. Always allow the reagents to warm to room temperature before opening to prevent moisture condensation.[3]
-
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the protein and spin label in the reaction, respectively.[1]
-
Solution: Ensure all buffers used for the labeling reaction are free of extraneous primary amines and carboxylates. Suitable buffers include MES for the activation step and PBS or HEPES for the coupling step.
-
-
Insufficient Molar Excess of Reagents: An inadequate amount of the spin label or coupling reagents can lead to incomplete labeling.
-
Solution: Optimize the molar ratio of spin label:EDC:NHS to the protein. A common starting point is a 10- to 20-fold molar excess of the spin label and coupling reagents over the protein.
-
-
Protein Structure: The primary amines on the protein surface may be inaccessible due to the protein's tertiary structure.[4]
-
Solution: Consider denaturing the protein under mild conditions if its native structure is not required for the experiment. Alternatively, you can try labeling at a different site by introducing a more accessible lysine residue through site-directed mutagenesis.
-
Frequently Asked Questions (FAQs)
Q2: What is the optimal buffer system for the spin labeling reaction?
A2: A two-buffer system is recommended for optimal labeling efficiency.
| Step | Recommended Buffer | pH | Rationale |
| Activation | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | 5.0 - 6.0 | Promotes efficient activation of the spin label's carboxyl group by EDC.[5] |
| Coupling | 0.1 M Phosphate-Buffered Saline (PBS) or HEPES | 7.2 - 7.5 | Facilitates the reaction between the NHS-activated spin label and primary amines on the protein. |
Q3: How can I remove unreacted spin label after the reaction?
A3: It is crucial to remove excess, unreacted spin label as it can contribute to the background signal in your EPR spectrum. Several methods can be used:
-
Dialysis: Effective for removing small molecules from protein solutions. Dialyze the labeled protein against a suitable buffer (e.g., PBS) with several buffer changes.
-
Size Exclusion Chromatography (SEC): A desalting column can efficiently separate the labeled protein from the smaller, unreacted spin label molecules.[6]
-
Spin Columns: For smaller sample volumes, spin columns are a quick and efficient method for buffer exchange and removal of small molecules.[7]
Q4: My protein precipitates during the labeling reaction. What should I do?
A4: Protein precipitation can occur due to changes in pH, buffer composition, or the addition of organic solvents if the spin label is first dissolved in one.
-
Solution:
-
Ensure the final concentration of any organic solvent (like DMSO or DMF, sometimes used to dissolve the spin label) is low (typically <10%).
-
Maintain the pH within the protein's stability range.
-
Perform the reaction at a lower temperature (e.g., 4°C), although this may increase the required reaction time.
-
If the protein is known to be unstable, consider using a stabilizer that does not interfere with the reaction.
-
Q5: Can the TEMPO radical react with other amino acid side chains?
A5: The nitroxide radical of TEMPO is relatively stable, but it can participate in redox reactions. Under certain conditions, it has been shown to react with tyrosine and tryptophan radicals.[1][2][8] However, in a standard EDC/NHS coupling reaction, the primary reaction is the amide bond formation. To minimize potential side reactions, it is advisable to perform the reaction in the dark to prevent photo-oxidation and to avoid harsh oxidizing or reducing agents in your buffers.
Experimental Protocols
Two-Step EDC/NHS Spin Labeling Protocol
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use. A typical concentration is 10-20 mg/mL.
-
Dissolve the this compound in the Activation Buffer.
-
-
Activation of Spin Label:
-
In a microcentrifuge tube, mix the spin label solution with the freshly prepared EDC and sulfo-NHS solutions. A common molar ratio is 1:1:1.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Coupling to Protein:
-
Add the activated spin label mixture to your protein solution. The volume of the added solution should be minimal to avoid significant changes in pH.
-
Incubate the coupling reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-activated spin label.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted spin label and byproducts by passing the reaction mixture through a desalting column or by dialysis.
-
Visualizations
Experimental Workflow for Spin Labeling
Caption: Workflow for two-step spin labeling of a protein.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. The nitroxide TEMPO is an efficient scavenger of protein radicals: cellular and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise in EPR with Nitroxide Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nitroxide probes in Electron Paramagnetic Resonance (EPR) spectroscopy. Our goal is to help you optimize your experiments to achieve the best possible signal-to-noise ratio (S/N).
Troubleshooting Guide
This guide addresses common issues encountered during EPR experiments with nitroxide probes. Each problem is followed by potential causes and step-by-step solutions.
Problem 1: No EPR Signal or Very Weak Signal
Possible Causes:
-
Instrumental Issues: Spectrometer is not properly tuned, microwave power is too low, or there's a hardware malfunction.
-
Sample Issues: The concentration of the nitroxide probe is too low, the sample is not correctly positioned in the resonator, or the spin label has been reduced to an EPR-silent species.[1][2]
-
Acquisition Parameter Issues: The receiver gain is set too low, or the sweep width is set incorrectly, causing the signal to be missed.
Solutions:
-
Check Spectrometer Tuning:
-
Ensure the spectrometer is properly tuned. The tuning process matches the impedance of the microwave bridge to the cavity, minimizing reflected power and maximizing the power delivered to the sample.[3][4]
-
Verify that the diode current is stable and at the recommended level (typically around 200 µA).[3][5]
-
Confirm that the AFC (Automatic Frequency Control) is locked.
-
-
Verify Sample Preparation and Positioning:
-
Ensure the sample is placed in the most sensitive region of the resonator, which is typically the center.
-
For aqueous samples, use a flat cell or capillary tube to minimize dielectric loss, which can significantly reduce the resonator's quality factor (Q) and, consequently, the signal intensity.[1]
-
Confirm the concentration of your nitroxide probe. A typical starting concentration for good signal-to-noise is in the range of 50-200 µM.[1][6]
-
Check for the possibility of spin label reduction. Nitroxides can be reduced by biological reducing agents like ascorbate to EPR-silent hydroxylamines.[2] If suspected, prepare a fresh sample or use a protecting agent.
-
-
Optimize Acquisition Parameters:
-
Increase the receiver gain. Be cautious not to set it too high to avoid clipping the signal if it appears.[5]
-
Perform a wide magnetic field sweep to ensure you are not missing the signal.[4]
-
Gradually increase the microwave power. While high power can lead to saturation, a very low power setting may result in a weak signal.
-
Problem 2: Distorted or Sloping Baseline
Possible Causes:
-
Instrumental Drift: Temperature fluctuations in the magnet or microwave bridge can cause the baseline to drift.
-
Background Signals: The EPR cavity, dewar, or sample tube may have a background signal.
-
Improper Data Processing: Incorrect baseline correction algorithms can introduce distortions.
Solutions:
-
Ensure Instrument Stability:
-
Allow the spectrometer to warm up and stabilize for at least 30-60 minutes before acquiring data.
-
Maintain a stable temperature in the laboratory.
-
-
Background Subtraction:
-
Acquire a spectrum of the empty cavity and a spectrum of the sample tube with only the solvent.
-
Subtract these background spectra from the sample spectrum.
-
-
Use Appropriate Data Processing:
-
Apply a polynomial baseline correction. Start with a low-order polynomial and increase the order only if necessary, as high-order polynomials can distort the signal.
-
For rapid-scan EPR, specialized background correction algorithms may be needed to handle sinusoidal backgrounds.[7]
-
Avoid using baseline correction if a high-pass filter has already been applied during data acquisition, as this can be redundant and may distort the signal.[8]
-
Problem 3: Signal is Clipped (Top and/or Bottom of the Peak is Flat)
Possible Causes:
-
Receiver Gain Too High: The most common cause of signal clipping is an excessively high receiver gain setting, which overloads the signal channel.[3][9]
Solutions:
-
Reduce the Receiver Gain:
Problem 4: Signal is Saturated (Signal Intensity Decreases with Increasing Microwave Power)
Possible Causes:
-
Microwave Power Too High: The rate of electron spin excitation by the microwaves is faster than the rate of spin relaxation, leading to a decrease in the population difference between the spin states and a reduction in signal intensity.[3]
Solutions:
-
Perform a Power Saturation Study:
-
Acquire a series of spectra at increasing microwave power levels.
-
Plot the signal intensity as a function of the square root of the microwave power.
-
In the absence of saturation, the relationship should be linear.[4] The optimal power for maximizing the signal without significant saturation is typically just before the plot deviates from linearity.
-
-
Reduce the Microwave Power:
-
Set the microwave power to a level within the linear range determined from the power saturation study. For many nitroxide radicals at room temperature, a microwave power of around 2 mW is a good starting point that is unlikely to cause saturation.
-
Problem 5: Broad and Poorly Resolved Signal
Possible Causes:
-
High Spin Label Concentration: At high concentrations, spin-spin interactions can lead to line broadening.
-
Presence of Oxygen: Dissolved oxygen is paramagnetic and can broaden the EPR signal.
-
Over-modulation: A modulation amplitude that is too large relative to the intrinsic linewidth of the signal will cause artificial broadening and distortion.[3][9]
-
Slow Tumbling of the Nitroxide: If the nitroxide probe is in a viscous environment or is attached to a large molecule, its slow tumbling will result in a broad, anisotropic spectrum.
Solutions:
-
Optimize Sample Concentration:
-
If possible, reduce the concentration of the nitroxide probe.
-
-
Remove Dissolved Oxygen:
-
Degas the sample by bubbling with an inert gas like nitrogen or argon.
-
-
Optimize Modulation Amplitude:
-
To maximize signal intensity without significant distortion, a good compromise is to set the modulation amplitude to be approximately equal to the linewidth of the EPR signal.[9]
-
For high-resolution measurements where the true lineshape is important, the modulation amplitude should be less than 10% of the peak-to-peak linewidth.[9]
-
-
Consider the Tumbling Regime:
-
If the broadening is due to slow tumbling, this is an intrinsic property of your system. The broad spectrum can provide valuable information about the local dynamics of the spin label.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a nitroxide spin label experiment?
A1: The target concentration to achieve a good signal-to-noise ratio for X-band EPR is typically in the range of 50-200 µM.[1][6] While higher concentrations can increase the signal intensity, concentrations that are too high can lead to artificial line broadening due to spin-spin interactions.[1]
Q2: How do I choose the right solvent for my EPR sample?
A2: For room temperature measurements of samples in solution, it is crucial to select a solvent with a low dielectric constant. High dielectric solvents, such as water, can significantly reduce the resonator's quality factor (Q), leading to a decrease in sensitivity and potentially a complete loss of the signal.[1][11] For aqueous samples at room temperature, it is recommended to use a special aqueous flat cell or a capillary tube.[1] For frozen samples, choose a solvent or a mixture of solvents that forms a glass upon freezing to ensure a homogeneous distribution of the sample.[11]
Q3: What is the relationship between time constant, conversion time, and signal-to-noise?
A3: Both the time constant and conversion time are acquisition parameters that can be adjusted to improve the signal-to-noise ratio by filtering out noise.[9][12]
-
Conversion Time: This is the time the digitizer spends acquiring the signal at each magnetic field point. A longer conversion time generally improves the S/N.[12]
-
Time Constant: This acts as a filter to reduce noise. A larger time constant results in less noisy spectra.[9][12]
However, these parameters must be set in relation to the sweep time. A general rule of thumb is that the time required to scan through the narrowest feature in your spectrum should be at least ten times greater than the time constant.[3][12] If the time constant is too large for the scan rate, it can distort or even filter out the EPR signal.[9] It is often recommended to set the time constant to a value approximately equal to or smaller than the conversion time.[3][12]
Q4: How many scans should I average to get a good signal?
A4: The signal-to-noise ratio improves with the square root of the number of scans (N), i.e., S/N ∝ √N.[9] Therefore, to double the S/N, you need to perform four times as many scans. The optimal number of scans depends on the initial strength of your signal. If your signal is very weak, a large number of scans may be necessary. Signal averaging is a powerful way to improve the S/N for weak signals.[9]
Q5: What is the purpose of modulating the magnetic field in CW-EPR?
A5: Continuous Wave (CW) EPR spectrometers use phase-sensitive detection with magnetic field modulation to improve sensitivity.[9] The magnetic field is varied sinusoidally at a high frequency (typically 100 kHz).[3] This modulation encodes the EPR signal, making it distinguishable from low-frequency noise and instrumental drift. The lock-in amplifier then selectively detects the signal at the modulation frequency, which results in the first-derivative presentation of the absorption spectrum.
Quantitative Data Summary
The following tables summarize the impact of key acquisition parameters on the signal-to-noise ratio and potential for signal distortion.
Table 1: Effect of Microwave Power on Signal Intensity
| Microwave Power | Signal Intensity | Risk of Saturation | Recommendation |
| Low | Proportional to √Power | Low | Good for avoiding saturation and for quantitative measurements. |
| Optimal | Maximum | Moderate | Provides the best S/N without significant saturation. Determined from a power saturation study. |
| High | Decreases | High | Leads to signal distortion and loss of intensity. Should be avoided. |
Table 2: Effect of Modulation Amplitude on Signal Intensity and Resolution
| Modulation Amplitude | Signal Intensity | Signal Distortion | Resolution | Recommendation |
| < 0.1 x Linewidth | Low | Minimal | High | Best for accurate lineshape analysis. |
| ≈ Linewidth | High | Moderate | Moderate | Good compromise for maximizing S/N.[9] |
| > Linewidth | Decreases | High | Low | Causes significant broadening and distortion; can obscure hyperfine details.[3][9] |
Table 3: Relationship Between Time Constant, Conversion Time, and Scan Time
| Parameter Relationship | Signal-to-Noise | Signal Distortion | Recommendation |
| Scan Time > 10 x Time Constant | Optimal | Low | A general guideline to prevent signal distortion.[3][12] |
| Time Constant ≈ Conversion Time | Good | Low | A common starting point for setting these parameters.[3] |
| Time Constant > Conversion Time | May be reduced | High | Can lead to filtering out of the actual signal. Should be avoided.[12] |
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of a Protein with a Nitroxide Probe
This protocol describes the general steps for covalently attaching a sulfhydryl-specific nitroxide spin label (e.g., MTSL) to a cysteine residue in a protein.
-
Protein Preparation:
-
Start with a purified protein that has a single cysteine residue at the desired labeling site. If the protein has other native cysteines, they should be mutated to a non-reactive amino acid like alanine or serine.
-
The protein should be in a buffer that does not contain any reducing agents at this stage.
-
-
Reduction of Cysteine:
-
To ensure the cysteine's sulfhydryl group is free and ready to react, incubate the protein with a 5- to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for about 30 minutes at room temperature.[13]
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding the spin label, as it will react with and inactivate the label. Use a desalting column or dialysis to remove the DTT or TCEP.
-
-
Spin Labeling Reaction:
-
Prepare a stock solution of the nitroxide spin label (e.g., MTSL) in a dry, inert solvent like acetonitrile or DMSO.
-
Add a 10-fold molar excess of the spin label to the protein solution.[13]
-
Incubate the reaction mixture with gentle agitation for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for your specific protein.[13]
-
-
Removal of Unreacted Spin Label:
-
After the incubation, remove the unreacted (free) spin label. This is crucial as the free label will give a strong, sharp EPR signal that can obscure the signal from the labeled protein.
-
Use a desalting column, dialysis, or tangential flow filtration to separate the labeled protein from the free spin label.[13]
-
-
Verification of Labeling:
-
Confirm successful labeling by acquiring an EPR spectrum. The spectrum of the labeled protein should be broader than the sharp three-line spectrum of the free label.
-
The concentration of the attached spin label can be quantified by comparing the double integral of the EPR spectrum to that of a standard of known concentration.
-
Protocol 2: Standard CW-EPR Data Acquisition for a Nitroxide-Labeled Sample
This protocol provides a step-by-step guide for acquiring a standard X-band CW-EPR spectrum of a nitroxide-labeled sample.
-
Spectrometer Preparation:
-
Turn on the spectrometer, magnet, and temperature controller. Allow the instrument to warm up for at least 30-60 minutes to ensure stability.
-
-
Sample Loading:
-
Carefully wipe the outside of the EPR tube with a lint-free wipe (e.g., Kimwipe) to remove any contaminants.
-
Gently insert the EPR tube into the cavity and secure it. Ensure the sample is positioned in the center of the resonator for maximum signal.[5]
-
-
Tuning the Spectrometer:
-
Set the microwave attenuation to a moderate level (e.g., 20-30 dB).
-
Adjust the microwave frequency to find the resonant frequency of the cavity, which will appear as a "dip" in the tuning window. Center this dip.[3][4]
-
Adjust the iris to couple the microwaves into the cavity. The goal is to achieve a critically coupled state where the dip is at its maximum.
-
Switch to "operate" mode and fine-tune the frequency and phase to achieve a stable lock with a diode current around 200 µA and a lock offset of 0%.[3][5]
-
-
Setting Initial Acquisition Parameters:
-
Center Field: Set to a value appropriate for nitroxides (g ≈ 2.006), which is around 3500 Gauss for X-band (≈ 9.8 GHz).
-
Sweep Width: Start with a wide sweep width (e.g., 150-200 Gauss) to ensure you capture the entire spectrum.
-
Microwave Power: Begin with a low power setting (e.g., 2 mW or an attenuation of around 20 dB) to avoid saturation.
-
Modulation Frequency: For most nitroxide samples, 100 kHz is the standard.[3]
-
Modulation Amplitude: Start with a moderate value, for example, 1-2 Gauss.
-
Time Constant and Conversion Time: Set to intermediate values, for example, 20-40 ms, ensuring the conversion time is equal to or greater than the time constant.
-
Number of Scans: Start with a single scan to quickly check for a signal.
-
-
Acquiring an Initial Spectrum:
-
Acquire a single scan. If a signal is present, you can proceed to optimize the parameters.
-
-
Optimizing Parameters for Signal-to-Noise:
-
Center Field and Sweep Width: Adjust the center field to center the spectrum and reduce the sweep width to just encompass the signal.
-
Receiver Gain: Increase the receiver gain to maximize the signal height without clipping the peaks.
-
Microwave Power: Perform a power saturation study as described in the troubleshooting section to find the optimal power for your sample.
-
Modulation Amplitude: Acquire spectra at different modulation amplitudes to find the value that gives the best S/N without excessive broadening.
-
Time Constant and Conversion Time: If the spectrum is noisy, you can increase the time constant and conversion time. Remember to also increase the scan time accordingly (Scan Time ≈ Number of Points * Conversion Time).
-
Number of Scans: Once all other parameters are optimized, increase the number of scans to achieve the desired final signal-to-noise ratio.
-
-
Saving the Data:
-
Save the final spectrum along with all the acquisition parameters.
-
Visualizations
Caption: Standard EPR experiment workflow.
Caption: Troubleshooting poor signal-to-noise.
References
- 1. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 2. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmrlab.ku.edu [nmrlab.ku.edu]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. epr.chem.wisc.edu [epr.chem.wisc.edu]
- 6. my.vanderbilt.edu [my.vanderbilt.edu]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. neuroimage.usc.edu [neuroimage.usc.edu]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. mdpi.com [mdpi.com]
- 11. acif.ucr.edu [acif.ucr.edu]
- 12. Recording cw-EPR spectra — cwepr 0.3.0 documentation [docs.cwepr.de]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(N-Carboxymethyl-N-methylamino)-tempo in Biological Samples
This technical support center provides guidance on the potential stability issues of 4-(N-Carboxymethyl-N-methylamino)-tempo and other TEMPO derivatives in biological samples. The information is curated for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for TEMPO derivatives like this compound in biological samples?
A1: The primary stability concern for TEMPO derivatives in biological matrices is the reduction of the nitroxide radical to the corresponding hydroxylamine. This can be mediated by endogenous reducing agents such as ascorbic acid and glutathione. Additionally, the piperidine ring of the TEMPO scaffold can undergo structural degradation, although this is more commonly observed under harsh chemical or electrochemical conditions.
Q2: How can I minimize the degradation of this compound during sample collection and handling?
A2: To minimize degradation, it is crucial to process biological samples promptly. Use of anticoagulants that chelate metal ions (e.g., EDTA) can be beneficial. Samples should be kept on ice and protected from light. For long-term storage, samples should be frozen at -80°C immediately after collection and centrifugation.
Q3: What are the common analytical challenges when quantifying TEMPO derivatives in biological samples?
A3: The main analytical challenge is the potential for the compound to degrade during the sample preparation and analysis process. This can lead to an underestimation of the true concentration. It is also important to consider potential matrix effects from components in the biological sample that can interfere with the analysis, particularly when using techniques like LC-MS/MS.
Q4: Can the reduced form (hydroxylamine) of this compound be converted back to the active nitroxide radical?
A4: In some instances, the hydroxylamine can be re-oxidized to the nitroxide radical. However, relying on this conversion for quantification is not recommended as the efficiency of this back-conversion can be variable and incomplete in a complex biological matrix. It is best to prevent the initial reduction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of the compound | Degradation during sample processing. | Work quickly and keep samples on ice. Consider adding a stabilizing agent if compatible with your assay. |
| Adsorption to container surfaces. | Use low-adsorption tubes (e.g., siliconized). | |
| Inefficient extraction from the biological matrix. | Optimize the protein precipitation and/or liquid-liquid extraction protocol. Test different organic solvents. | |
| High variability between replicate samples | Inconsistent sample handling and timing. | Standardize the time from sample collection to processing and analysis for all samples. |
| Freeze-thaw instability. | Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles. | |
| Appearance of unexpected peaks in the chromatogram | Degradation products of the TEMPO derivative. | Investigate potential degradation pathways and develop analytical methods to identify and quantify these products. |
| Matrix interference. | Optimize the chromatographic separation to resolve the analyte from interfering matrix components. |
Experimental Protocols
Protocol: Assessment of Short-Term Stability in Plasma
-
Sample Preparation: Spike a fresh pool of control plasma with this compound at a known concentration.
-
Incubation: Aliquot the spiked plasma into multiple tubes. Incubate the tubes at room temperature (or 37°C to mimic physiological conditions).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take three aliquots.
-
Sample Processing: Immediately stop the degradation process by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) and vortexing.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the compound against time to determine the stability profile.
Visualizations
Technical Support Center: Nitroxide Probe Stability in Cellular Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroxide probes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the common challenge of nitroxide probe reduction in cellular environments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Rapid Signal Decay of Nitroxide Probes
Description: The Electron Paramagnetic Resonance (EPR) signal of the nitroxide probe diminishes quickly after introduction into the cellular environment.
Potential Causes:
-
Cellular Reductants: High intracellular concentrations of reducing agents like ascorbate and glutathione (GSH) are a primary cause of nitroxide reduction to their EPR-silent hydroxylamine form.[1][2][3] Ascorbate, in particular, is a major contributor to this process in many cell types.[1]
-
Enzymatic Activity: Cellular enzymes, including those in the hexose monophosphate shunt, can contribute to the bioreduction of nitroxides.[4]
-
Probe Structure: The chemical structure of the nitroxide probe significantly influences its susceptibility to reduction. Six-membered piperidine-based nitroxides are generally reduced faster than five-membered pyrrolidine-based ones.[1][5][6]
-
Hypoxic Conditions: Hypoxia can enhance the rate of nitroxide reduction in some cell lines.[4]
Solutions:
-
Optimize Probe Selection:
-
Choose nitroxide probes with sterically shielded structures, such as those with tetraethyl groups instead of tetramethyl groups, which have shown higher stability against reduction.[7][8]
-
Five-membered ring nitroxides (pyrrolidine-based) are generally more resistant to reduction by ascorbate than six-membered ring nitroxides (piperidine-based).[1][5][6]
-
-
Modify Experimental Conditions:
-
Lower Temperature: Conducting experiments at lower temperatures can reduce the rate of metabolic processes and enzymatic reactions that lead to nitroxide reduction.
-
Control Oxygen Levels: While hypoxia can increase reduction in some cases, the presence of oxygen can also lead to reoxidation of the hydroxylamine back to the nitroxide, creating a redox cycle.[3] The optimal oxygen level may need to be determined empirically for your specific system.
-
-
Incorporate Protective Agents:
-
Co-administration of Oxidizing Agents: The presence of mild oxidizing agents can help regenerate the active nitroxide from its reduced hydroxylamine form.
-
Deplete Cellular Reductants: Pre-treating cells with agents that deplete intracellular glutathione, such as L-buthionine-S,R-sulfoximine (BSO), may slow down the reduction of some nitroxide probes.[2]
-
Issue 2: High Background Signal or Low Probe Efficacy
Description: The nitroxide probe exhibits a weak signal or fails to report on the intended cellular parameter (e.g., redox status, oxygen concentration) effectively.
Potential Causes:
-
Probe Instability: Rapid reduction of the probe to its hydroxylamine form leads to a loss of the paramagnetic signal.[1][4]
-
Non-specific Reactions: The nitroxide probe may be reacting with other cellular components, leading to its degradation or sequestration.
-
Insufficient Probe Concentration: The amount of probe reaching the target compartment may be too low to generate a detectable signal.
Solutions:
-
Perform Control Experiments:
-
Cell-Free Controls: Run the experiment in a cell-free buffer to ensure the probe itself is stable under the experimental conditions (pH, temperature, etc.).
-
Positive and Negative Controls: Use known reducing and oxidizing agents to confirm the probe's responsiveness and stability.
-
-
Enhance Probe Stability:
-
Refer to the solutions for "Rapid Signal Decay of Nitroxide Probes" above, focusing on probe selection and modification of experimental conditions.
-
-
Optimize Probe Delivery:
-
Targeting Moieties: Utilize nitroxide probes conjugated to specific molecules that can target them to the desired subcellular location, such as mitochondria.[1]
-
Adjust Incubation Time and Concentration: Empirically determine the optimal probe concentration and incubation time to maximize signal while minimizing cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular components responsible for nitroxide reduction?
A1: The primary cellular components responsible for the reduction of nitroxide probes are small molecule reductants and enzymes.
-
Ascorbate (Vitamin C): This is a major non-enzymatic reducing agent in many cell types that directly reduces nitroxides to hydroxylamines.[1][3]
-
Glutathione (GSH): While direct chemical reduction by GSH is slow, it can contribute indirectly by acting as a secondary source of reducing equivalents.[2][3]
-
Enzymatic Systems: Enzymes involved in cellular redox pathways, such as those in the hexose monophosphate shunt, can facilitate nitroxide reduction.[4]
Q2: How does the chemical structure of a nitroxide probe affect its stability?
A2: The chemical structure is a critical determinant of a nitroxide probe's stability in a cellular environment.
-
Ring Size: Five-membered pyrrolidine and pyrroline rings are generally more resistant to reduction than six-membered piperidine rings.[1][5][6]
-
Steric Hindrance: Bulky substituents near the nitroxide group, such as tetraethyl groups, provide steric shielding that significantly slows down the rate of reduction compared to tetramethyl groups.[7][8]
-
Substituents: The nature and position of other functional groups on the ring can influence the probe's electrochemical potential and, consequently, its reduction rate.[1][6]
Q3: What are some recommended control experiments when troubleshooting nitroxide probe experiments?
A3: A set of well-designed control experiments is crucial for troubleshooting.
-
Probe Stability in Buffer: Incubate the nitroxide probe in the experimental buffer without cells to check for any inherent instability.
-
Reaction with Known Reductants: Test the probe's response to known concentrations of ascorbate and GSH to understand its sensitivity to these key cellular reductants.
-
Killed Cell Control: Use cells that have been fixed or lysed to distinguish between chemical reduction by cellular components and reduction mediated by active metabolic processes.
-
Time-Course Experiment: Monitor the EPR signal of the probe over time to determine the rate of reduction in your specific cell system.
Q4: Can the reduction of nitroxide probes be reversed?
A4: Yes, the one-electron reduction of a nitroxide to its corresponding hydroxylamine is a reversible process.[2][9] The hydroxylamine can be oxidized back to the active nitroxide radical. This reoxidation can occur in the presence of cellular oxidizing species or molecular oxygen.[3] This redox cycling is a key aspect of how nitroxides can act as antioxidants and modulate cellular redox status.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and reduction rates of different nitroxide probes.
Table 1: Influence of Nitroxide Structure on Reduction Rate by Ascorbate
| Nitroxide Probe Type | Ring Structure | Bimolecular Rate Constant (M⁻¹s⁻¹) | Reference |
| TEMPO | 6-membered (Piperidine) | 3.5 | [1][5] |
| TEMPOL | 6-membered (Piperidine) | 7 | [1][5] |
| Pyrrolidine-based | 5-membered (Pyrrolidine) | 0.07 - 0.3 | [1][5] |
| Imidazolidine-based | 5-membered (Imidazolidine) | 0.85 | [1][5] |
Table 2: Factors Influencing Tempol Reduction in Cellular Environments
| Cell Condition | Effect on Tempol Reduction Rate | Reference |
| Hypoxia | Increased reduction rate | [4] |
| Glutathione Depletion | No significant influence on reduction rate | [4] |
| Sodium Cyanide Treatment | No significant influence on reduction rate | [4] |
| G6PD-Deficiency | Significantly slower reduction rate | [4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Nitroxide Probe Stability in Cell Culture
-
Cell Preparation: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate, petri dish) and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the nitroxide probe in a suitable solvent (e.g., DMSO, PBS). Dilute the stock solution to the final working concentration in cell culture medium immediately before use.
-
Probe Loading: Remove the old medium from the cells and add the medium containing the nitroxide probe.
-
Incubation: Incubate the cells with the probe for the desired period at 37°C and 5% CO₂.
-
EPR Measurement:
-
For adherent cells, wash the cells with PBS to remove excess probe, then detach the cells (e.g., with trypsin).
-
For suspension cells, pellet the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of PBS and transfer to an EPR capillary tube.
-
Acquire the EPR spectrum immediately.
-
-
Data Analysis: Measure the intensity of the EPR signal at different time points to determine the rate of probe reduction.
Protocol 2: Control Experiment to Test Probe Reduction by Ascorbate
-
Prepare Ascorbate Solution: Prepare a fresh solution of sodium ascorbate in PBS at various concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Prepare Probe Solution: Prepare a solution of the nitroxide probe in PBS at the same concentration used in your cellular experiments.
-
Initiate Reaction: Mix the nitroxide probe solution with the ascorbate solution.
-
EPR Measurement: Immediately transfer the mixture to an EPR capillary tube and acquire spectra at regular intervals to monitor the decay of the EPR signal.
-
Data Analysis: Plot the EPR signal intensity as a function of time to determine the rate of reduction for each ascorbate concentration.
Visualizations
Caption: Cellular pathways leading to the reduction of nitroxide probes.
Caption: Troubleshooting workflow for rapid nitroxide signal decay.
Caption: Impact of chemical structure on nitroxide probe stability.
References
- 1. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles [mdpi.com]
- 2. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing nitroxide reduction and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction and destruction rates of nitroxide spin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Preventing Non-Specific Binding of TEMPO Labels to Proteins
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing non-specific binding of TEMPO-based spin labels, such as MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate), to proteins during site-directed spin labeling (SDSL) experiments.
Troubleshooting Guides
This section provides answers to common problems encountered during TEMPO labeling of proteins.
Problem: High background signal or evidence of non-specifically bound labels in my EPR spectrum.
Possible Cause & Solution:
-
Excess Unreacted Label: The most common cause of high background is the presence of unbound spin label.
-
Solution: Thoroughly remove excess label after the labeling reaction. Methods like dialysis, desalting columns (e.g., PD-10), and spin concentrators are effective. For membrane proteins solubilized in detergents, unreacted spin label can associate with the protein-detergent complex, requiring more stringent purification. In such cases, passing the sample through a Co²⁺ IMAC column after initial desalting can significantly reduce contaminant spin label.[1]
-
-
Non-Specific Covalent Attachment: The spin label may be reacting with residues other than the intended cysteine.
-
Solution:
-
Optimize pH: The reaction of MTSL with cysteine thiols is most efficient at a slightly basic pH (around 7.5) to favor the formation of the reactive thiolate anion. However, at a pH that is too high, hydrolysis of the methanethiosulfonate group can increase, potentially leading to side reactions.[2] Avoid buffers with primary amines (e.g., Tris) as they can react with the labeling reagent.[2][3] Inert buffers like phosphate or HEPES are preferred.[2]
-
Control Label Concentration: Use the lowest effective concentration of the TEMPO label. A 5- to 20-fold molar excess of label to protein is a common starting point, but this may need to be optimized for your specific protein.[1]
-
Reaction Time: Incubate the labeling reaction for the shortest time necessary to achieve sufficient labeling of the target site. Typical incubation times range from 1-4 hours at room temperature to overnight at 4°C.[4]
-
-
-
Non-Covalent Adsorption: The spin label may be non-covalently associating with hydrophobic pockets or charged regions on the protein surface.
-
Solution:
-
Increase Wash Stringency: During purification, use wash buffers with increased salt concentration (e.g., up to 1 M NaCl) to disrupt ionic interactions.[4] The inclusion of a mild non-ionic detergent (e.g., 0.001% Tween-20) can help disrupt hydrophobic interactions.[5]
-
Blocking Agents: While not as common in SDSL as in immunoassays, pre-incubating the protein with a blocking agent is a potential strategy. However, this must be done with caution to avoid reacting with the target cysteine. More commonly, additives in the wash buffers can serve a similar purpose.
-
-
Problem: My protein precipitates during the labeling reaction.
Possible Cause & Solution:
-
Change in Protein pI: The labeling reaction modifies the charge of the protein by reacting with cysteine residues, which can alter the protein's isoelectric point (pI) and lead to precipitation if the buffer pH is close to the new pI.
-
Solution: Perform the labeling reaction at a pH that is sufficiently far from the predicted pI of the labeled protein.
-
-
Protein Instability: The protein may be unstable under the labeling conditions (e.g., temperature, buffer composition). This is a particular concern for membrane proteins.[5]
-
Solution: Optimize the labeling temperature (e.g., perform the reaction at 4°C instead of room temperature) and ensure the buffer composition is optimal for your protein's stability. For membrane proteins, ensure the detergent concentration is adequate to maintain solubility.[5]
-
-
High Protein Concentration: High protein concentrations can increase the likelihood of aggregation and precipitation.
-
Solution: Perform the labeling reaction at a lower protein concentration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with a TEMPO-based label like MTSL?
A1: A pH of around 7.5 is generally recommended for labeling cysteine residues with MTSL. This pH facilitates the deprotonation of the cysteine's sulfhydryl group to the more reactive thiolate anion. Avoid highly basic conditions, as this can lead to hydrolysis of the spin label.[2]
Q2: What type of buffer should I use for the labeling reaction?
A2: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these can react with amine-reactive functional groups on some spin labels and compete with the intended labeling reaction.[2][3] Phosphate or HEPES buffers are generally good choices.[2]
Q3: How can I confirm that the TEMPO label is specifically attached to my target cysteine residue?
A3: You can use a combination of techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Compare the mass of the labeled protein to the unlabeled protein. A successful specific labeling of a single site with MTSL will result in a mass increase of approximately 184 Da.[6]
-
EPR Spectroscopy: The EPR spectrum of a specifically labeled protein will show a characteristic line shape indicative of a spin label in a specific environment. The presence of a sharp, three-line spectrum superimposed on the broader spectrum of the bound label suggests the presence of free, unbound label.
-
Control Experiments: Label a cysteine-free mutant of your protein under the same conditions. An ideal negative control should show no significant EPR signal, indicating that non-specific labeling of other residues is minimal.[7]
Q4: What are some common methods to remove unreacted TEMPO labels after the labeling reaction?
A4: Several methods can be used to effectively remove excess spin label:
-
Size Exclusion Chromatography (e.g., Desalting Columns): This is a quick and common method to separate the labeled protein from the smaller, unreacted label.
-
Dialysis: Dialyzing the labeled protein against a large volume of buffer can effectively remove the free label.
-
Spin Filtration/Concentration: Using centrifugal devices with a molecular weight cutoff that retains the protein while allowing the smaller spin label to pass through is another effective method.[6]
Q5: I'm working with a membrane protein. Are there special considerations for preventing non-specific binding?
A5: Yes, membrane proteins present unique challenges. The hydrophobic nature of both the protein and the spin label can lead to non-specific association with the protein-detergent micelle complex.[1]
-
Thorough Purification: After the initial removal of free label, an additional purification step, such as immobilized metal affinity chromatography (IMAC) if your protein is His-tagged, can be beneficial to remove spin label that is non-covalently associated with the micelle.[1]
-
Detergent Choice: The choice and concentration of detergent are critical for maintaining protein stability and can also influence non-specific binding. Optimization of the detergent and its concentration may be necessary.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to TEMPO-based protein labeling.
Table 1: Recommended Labeling and Buffer Conditions
| Parameter | Recommended Value/Condition | Rationale |
| Label to Protein Molar Ratio | 5:1 to 20:1 | Ensures efficient labeling while minimizing excess label that can lead to non-specific binding.[1] |
| Reaction pH | ~7.5 | Optimal for cysteine thiol reactivity with MTSL; avoids label hydrolysis at higher pH.[2] |
| Reaction Buffer | Phosphate, HEPES | Inert buffers that do not react with the spin label.[2] |
| Buffer Additives to Avoid | Tris, Glycine (amine-containing) | Primary amines can compete with the labeling reaction.[2][3] |
Table 2: Purification Method Efficiencies for Removing Unbound Spin Label
| Purification Method | Typical Efficiency | Notes |
| Desalting Column (e.g., PD-10) | High | Effective for removing the bulk of unreacted spin label.[1] |
| Dialysis | High | Requires longer processing time. |
| Spin Concentrator | High | Can also be used to concentrate the protein sample.[6] |
| IMAC (for His-tagged proteins) | Effective as a secondary step | Particularly useful for removing spin label non-covalently associated with membrane protein-detergent complexes.[1] |
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of a Cysteine-Containing Protein with MTSL
-
Protein Preparation:
-
Ensure your purified protein contains a single, solvent-accessible cysteine residue for labeling. If native cysteines are present, they should be mutated to a non-reactive amino acid (e.g., alanine or serine) if they are not the target of labeling.[1]
-
Buffer exchange the protein into a labeling buffer (e.g., 20 mM MOPS, 100 mM KCl, pH 7.5). The buffer should be free of primary amines and reducing agents.
-
-
Labeling Reaction:
-
Prepare a stock solution of the TEMPO-based spin label (e.g., 100 mM MTSL in anhydrous acetonitrile).
-
Add the spin label to the protein solution to achieve a 10-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing and protected from light.
-
-
Removal of Excess Label:
-
Pass the reaction mixture through a desalting column (e.g., a PD-10 column) pre-equilibrated with the desired storage buffer.
-
Alternatively, perform dialysis against a large volume of storage buffer or use a spin concentrator to exchange the buffer and remove the unbound label.
-
-
Verification of Labeling:
-
Determine the labeling efficiency by mass spectrometry. A mass increase of ~184 Da for each MTSL molecule is expected.[6]
-
Analyze the labeled protein by EPR spectroscopy to confirm the presence of the bound label and the absence of a significant free label signal.
-
Visualizations
Caption: Workflow for Site-Directed Spin Labeling of Proteins with TEMPO Labels.
Caption: Troubleshooting Logic for High Non-Specific Binding of TEMPO Labels.
References
- 1. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KE [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-(N-Carboxymethyl-N-methylamino)-tempo (CMT) Concentration for EPR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of the nitroxide spin probe 4-(N-Carboxymethyl-N-methylamino)-tempo (CMT) for Electron Paramagnetic Resonance (EPR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for CMT in an EPR experiment?
A1: The optimal concentration of CMT for an EPR experiment depends on the specific application. For a good signal-to-noise ratio in X-band EPR, a target concentration is typically around 200 µM.[1] However, a broader range of 100 µM to 2 mM can be used. For detecting reactive oxygen and nitrogen species (RONS), a concentration of 0.5 mM is often a good starting point.[2]
Q2: What happens if the concentration of CMT is too high?
A2: High concentrations of CMT can lead to significant line broadening in the EPR spectrum.[3] This is caused by increased spin-spin interactions, such as Heisenberg exchange and dipole-dipole interactions.[4] This broadening can obscure the hyperfine details of the spectrum, which are crucial for interpreting the local environment and dynamics of the spin probe.
Q3: What are the consequences of using a CMT concentration that is too low?
A3: While spin probes like CMT are generally more sensitive than spin traps, a very low concentration may result in a poor signal-to-noise ratio, making it difficult to obtain a reliable spectrum.[1][2]
Q4: Does CMT degrade or react on its own in solution?
A4: Yes, nitroxide spin probes like CMT can undergo autoxidation, which can generate a background EPR signal.[2] It is crucial to measure the rate of autoxidation under your experimental conditions and subtract it from your measurements to ensure the observed signal is from the intended reaction.
Q5: How does the choice of solvent affect the EPR measurement of CMT?
A5: The solvent plays a critical role. For room temperature measurements, low dielectric solvents are recommended to avoid reducing the sensitivity of the EPR resonator (spoiling the Q-factor).[5] For measurements at cryogenic temperatures, it is essential to use a solvent or a solvent mixture that forms a glass upon freezing to prevent EPR tube fracture and to obtain a well-resolved spectrum.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor signal-to-noise ratio | CMT concentration is too low. | Gradually increase the CMT concentration in increments (e.g., 50-100 µM) until a satisfactory signal is obtained, without introducing significant line broadening. |
| Improper instrument settings. | Optimize EPR spectrometer settings, including microwave power, modulation amplitude, and number of scans. | |
| EPR lines are broad and poorly resolved | CMT concentration is too high, leading to spin-spin interactions.[3][4] | Reduce the CMT concentration. Prepare a dilution series to find the concentration at which the spectral lines become sharper. |
| Inappropriate solvent for the experimental temperature. | For frozen samples, ensure the solvent forms a glass.[5][7] For room temperature measurements, use a low dielectric solvent.[5] | |
| Presence of paramagnetic contaminants. | Use high-purity solvents and reagents. Clean EPR tubes thoroughly. | |
| Unexpected or time-dependent signal appears | Autoxidation of the CMT spin probe.[2] | Prepare a control sample with CMT in the same buffer/solvent but without the analyte of interest. Monitor the signal over time to determine the rate of autoxidation and subtract this from your experimental data. |
| Contamination of the sample or EPR tube. | Follow a rigorous cleaning protocol for your EPR tubes.[6] | |
| Inconsistent or irreproducible results | Inconsistent sample preparation. | Ensure consistent sample volume and height in the EPR tube for all measurements.[6][7] Use a standardized protocol for sample freezing.[5][7] |
| Degradation of the CMT stock solution. | Prepare fresh CMT stock solutions regularly and store them appropriately (e.g., protected from light, at a low temperature). |
Experimental Protocols
Protocol 1: Preparation of CMT Stock Solution
-
Weighing: Accurately weigh a precise amount of solid this compound.
-
Dissolving: Dissolve the solid CMT in a high-purity, appropriate solvent (e.g., ultrapure water, buffer, or an organic solvent suitable for your experiment) to a known final volume in a volumetric flask.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) that can be diluted to the final desired concentrations for your experiments.
-
Storage: Store the stock solution in a dark container at a low temperature (e.g., 4°C or -20°C) to minimize degradation.
Protocol 2: Determining Optimal CMT Concentration
-
Prepare a Dilution Series: From your CMT stock solution, prepare a series of dilutions in your experimental buffer or solvent. A suggested starting range is 50 µM, 100 µM, 200 µM, 500 µM, 1 mM, and 2 mM.
-
Sample Preparation: For each concentration, transfer a consistent volume of the solution into a clean, high-quality quartz EPR tube. Ensure the sample height is consistent and meets the minimum requirements for your EPR spectrometer's resonator.[5][6]
-
EPR Measurement: Record the EPR spectrum for each sample under the same experimental conditions (temperature, microwave power, modulation amplitude, etc.).
-
Data Analysis:
-
Assess the signal-to-noise ratio for each spectrum.
-
Measure the linewidths of the spectral features.
-
Observe the point at which line broadening due to spin-spin interactions becomes significant.
-
-
Selection of Optimal Concentration: Choose the concentration that provides the best compromise between a strong signal and minimal line broadening, allowing for clear resolution of the hyperfine features.
Protocol 3: Measuring CMT Autoxidation Rate
-
Prepare a Control Sample: Prepare a sample containing CMT at the determined optimal concentration in the same buffer or solvent that will be used for your experiments, but without the biological sample or analyte of interest.
-
Time-Course Measurement: Record the EPR spectrum of the control sample at regular time intervals over a period that is relevant to your planned experiment.
-
Quantify Signal Intensity: For each time point, quantify the intensity of the EPR signal.
-
Calculate Autoxidation Rate: Plot the signal intensity as a function of time. The slope of this plot will give you the rate of autoxidation.[2]
-
Correction: Use this rate to correct the data obtained from your actual experiments.
Visual Guides
Caption: Workflow for determining the optimal CMT concentration.
Caption: Troubleshooting flowchart for common EPR spectral issues.
References
- 1. epr.chem.wisc.edu [epr.chem.wisc.edu]
- 2. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. acif.ucr.edu [acif.ucr.edu]
- 6. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]
- 7. cce.caltech.edu [cce.caltech.edu]
Technical Support Center: Oximetry Using Spin Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using spin probes for oximetry measurements.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of EPR oximetry using spin probes?
A1: Electron Paramagnetic Resonance (EPR) oximetry is a technique used to measure oxygen concentration (pO2) in biological systems.[1][2] It relies on the interaction between molecular oxygen, which is paramagnetic, and an exogenous spin probe.[1][3] The collision between oxygen molecules and the spin probe leads to a change in the EPR signal of the probe, most commonly a broadening of its spectral linewidth.[1][3] This change in linewidth is directly proportional to the partial pressure of oxygen in the immediate environment of the probe, allowing for quantitative pO2 measurements.[1]
Q2: Which type of spin probe should I use: soluble or particulate?
A2: The choice between soluble and particulate spin probes depends on the specific application. Soluble probes report the concentration of dissolved oxygen, while particulate probes measure the partial pressure of oxygen (pO2) in the surrounding medium.[3] Particulate probes, such as lithium phthalocyanine (LiPc) and lithium octa-n-butoxynaphthalocyanine (LiNc-BuO), are often favored for in vivo studies due to their stability in tissues for extended periods and higher sensitivity.[4][5] Soluble probes may be more suitable for cellular level measurements where the probe needs to be internalized.[5]
Q3: My EPR signal is very weak (low signal-to-noise ratio). What can I do?
A3: A low signal-to-noise ratio (SNR) is a common issue in EPR oximetry.[1] To improve SNR, you can try the following:
-
Increase the number of scans: Averaging multiple scans can significantly improve the SNR.
-
Optimize microwave power: Ensure you are not saturating the signal. The signal intensity should be linearly dependent on the square root of the microwave power in the non-saturating range.
-
Adjust modulation amplitude: Use an optimal modulation amplitude that maximizes the signal without causing significant line broadening.
-
Curve fitting: For low SNR spectra, applying a curve fitting algorithm with a known parametric lineshape of the spin probe can provide a more robust estimation of the linewidth.[1]
-
Check resonator tuning: Ensure the EPR resonator is properly tuned and coupled.
Q4: The spin probe signal is decaying too quickly in my biological sample. Why is this happening and how can I prevent it?
A4: Rapid decay of the spin probe signal is often due to bioreduction of the probe by cellular components, such as ascorbate or glutathione.[1] To mitigate this:
-
Use encapsulated probes: Encapsulating the spin probe in a biocompatible, oxygen-permeable material like polydimethylsiloxane (PDMS) can protect it from bioreduction while allowing oxygen to freely diffuse to the probe.[4]
-
Choose a bioreduction-resistant probe: Some spin probes are inherently more resistant to bioreduction. For example, LiNc-BuO has been shown to be unaffected by biological oxidoreductants.[5]
-
Lower the temperature: If the experimental conditions allow, lowering the temperature can slow down the rate of bioreduction.
Q5: Can I use EPR oximetry to measure intracellular oxygen levels?
A5: Yes, it is possible to measure intracellular oxygen. This typically involves using a soluble spin probe that can be internalized by cells.[5] It is important to select a probe that is not rapidly metabolized or reduced by the intracellular environment. The probe LiNc-BuO has been successfully used to demonstrate a marked oxygen gradient across the cell membrane of human arterial smooth muscle cells after internalization.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your oximetry experiments.
Problem 1: Inconsistent or non-reproducible pO2 readings.
| Possible Cause | Suggested Solution |
| Movement Artifacts | Immobilize the sample or subject to minimize movement during the measurement. For in vivo studies, ensure the animal is properly anesthetized and secured.[1] |
| Temperature Fluctuations | Maintain a constant and controlled temperature throughout the experiment, as both spin probe properties and oxygen solubility are temperature-dependent. |
| Inhomogeneous Spin Probe Distribution | Ensure the spin probe is evenly distributed in the region of interest. For particulate probes, this may involve careful implantation. |
| Changes in Sample Hydration | For tissue measurements, ensure the sample remains adequately hydrated, as dehydration can affect oxygen diffusion and probe properties. |
Problem 2: The relationship between EPR linewidth and oxygen concentration is not linear.
| Possible Cause | Suggested Solution |
| High Oxygen Concentration | At very high oxygen concentrations, the relationship may deviate from linearity due to saturation effects. Calibrate your probe over the expected pO2 range of your experiment. |
| Spin-Spin Interactions | If the concentration of the spin probe itself is too high, spin-spin interactions can contribute to line broadening, confounding the oxygen-dependent effect. Optimize the spin probe concentration to be in a range where these interactions are minimal.[6] |
| Presence of Other Paramagnetic Species | Other paramagnetic species, such as metal ions, can also affect the EPR signal.[7] If suspected, try to identify and chelate these interfering ions or use a spin probe that is less sensitive to them. |
Detailed Experimental Protocols
Protocol 1: In Vivo Tissue Oxygen Consumption Measurement using a Carbogen Challenge
This protocol allows for the non-invasive estimation of tissue oxygen consumption.[8][9]
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and implant the oxygen-sensitive spin probe (e.g., charcoal) in the tissue of interest (e.g., tumor or muscle).[9]
-
Baseline Measurement: While the animal is breathing normal air (21% oxygen), record the baseline EPR spectrum to determine the basal pO2 level.[8]
-
Carbogen Challenge: Switch the breathing gas to carbogen (95% O2, 5% CO2) to saturate the tissue with oxygen. Continuously record the EPR spectra and monitor the increase in pO2 until a plateau is reached.[8]
-
Return to Air Breathing: Switch the breathing gas back to normal air.[8]
-
Post-Challenge Monitoring: Continue to record EPR spectra and monitor the kinetics of the pO2 returning to the basal value. The rate of this return is primarily governed by the tissue's oxygen consumption rate.[8]
-
Data Analysis: Analyze the kinetics of the pO2 decay after the carbogen challenge. The rate constant of this decay can be used as an index of local oxygen consumption.[10]
Quantitative Data Summary
| Spin Probe | Type | Linewidth Sensitivity to O2 (mG/mmHg) | Key Features | References |
| LiNc-BuO | Particulate | 8.5 | Unaffected by biological oxidoreductants, stable in tissues for months, can be internalized by cells. | [5] |
| LiPc | Particulate | Varies with particle size | High EPR detection sensitivity due to narrow lineshape. | [3] |
| Charcoal (CX 0670-1) | Particulate | Not specified | Used for in vivo evaluation of tissue oxygenation. | [9] |
| Trityl OX071 | Soluble | Not specified | Can be administered via intravenous injection for systemic measurements. | [4] |
Visualizations
Experimental Workflow for In Vivo Oximetry
Caption: Workflow for measuring tissue oxygen consumption in vivo.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low SNR in EPR oximetry.
References
- 1. Theory, Instrumentation, and Applications of EPR Oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical EPR: Unique Opportunities and Some Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel particulate spin probe for targeted determination of oxygen in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioone.org [bioone.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Nitroxide Labeling of Low-Yield Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with labeling low-yield proteins with nitroxides for Site-Directed Spin Labeling (SDSL) Electron Paramagnetic Resonance (EPR) studies.
Frequently Asked Questions (FAQs)
Q1: Why is my nitroxide labeling efficiency low when working with a low-yield protein?
A1: Low protein concentration is a primary reason for inefficient labeling. The reaction rate between the nitroxide spin label and the protein is concentration-dependent. When the protein concentration is low, the concentration of the labeling reagent is also typically reduced to maintain a constant molar coupling ratio, leading to a slower reaction and lower molar incorporation of the label.[1] Additionally, the inherent stability of the nitroxide label and the accessibility of the target residue (commonly a cysteine) on the protein can impact labeling efficiency.[2][3]
Q2: How can I improve the labeling efficiency for my low-concentration protein sample?
A2: To compensate for low protein concentration, you can try the following:
-
Increase the Molar Coupling Ratio: Increasing the molar excess of the spin label can accelerate the reaction rate.[1] It is advisable to empirically determine the optimal ratio, starting with a range of 10:1 to 40:1 (label:protein).[1]
-
Extend Incubation Time: Longer incubation periods can help compensate for the reduced reaction rate at low concentrations.[1]
-
Optimize Reaction Buffer: Ensure the pH of the reaction buffer is optimal for the specific reactive group on your nitroxide label (e.g., pH 7.0-7.5 for maleimide labels). The ionic strength of the buffer can also influence labeling efficiency.[1]
Q3: I'm observing a significant amount of unreacted (free) spin label in my sample after the labeling reaction. How can I effectively remove it?
A3: Removing unreacted nitroxide spin label is crucial for high-quality EPR data. For low-yield proteins, this can be challenging. Here are some recommended methods:
-
Spin Columns/Gel Filtration: For small sample volumes, spin columns are a quick and effective method for separating the labeled protein from excess label.[4][5]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), performing an affinity purification step after labeling can efficiently remove the free label.[6][7]
-
Dialysis: While a slower method, dialysis can be effective but may lead to sample loss, which is a concern for low-yield proteins.
Q4: Can the nitroxide spin label be reduced during the labeling reaction, and how does this affect my experiment?
A4: Yes, a considerable fraction of maleimide spin labels can be reduced, losing their paramagnetism. This reduction can be dependent on the molar ratio of the spin label to the protein and the protein concentration.[8] This will result in an underestimation of the labeled protein concentration based on EPR signal intensity. The involvement of sulfhydryl (SH) groups in this reduction process has been observed.[8]
Q5: Are there alternative labeling strategies for proteins where traditional cysteine-based labeling is problematic?
A5: Yes, several alternative strategies are available:
-
Non-Canonical Amino Acids (ncAAs): Genetically encoding ncAAs with specific reactive groups allows for bioorthogonal labeling, where the spin label reacts specifically with the ncAA.[9][10] This can be advantageous when native cysteines are essential for protein structure or function.[10]
-
Photocaged Nitroxides: These labels are initially non-paramagnetic and can be activated by light. This approach can be useful for in-cell EPR studies where the reducing intracellular environment can destabilize traditional nitroxides.[9]
Troubleshooting Guides
Problem 1: Low or No Detectable EPR Signal After Labeling
| Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Increase the molar coupling ratio of the spin label to the protein (e.g., 20:1, 40:1).[1] Extend the incubation time for the labeling reaction.[1] Optimize the pH and ionic strength of the labeling buffer.[1] |
| Protein Degradation | Add protease inhibitors to your protein solution before and during the labeling reaction.[11] Keep the sample at low temperatures (e.g., 4°C) during incubation. |
| Nitroxide Reduction | Use a lower molar excess of the spin label to minimize reduction.[8] Consider using a spin label less prone to reduction. |
| Inaccessible Labeling Site | If using site-directed mutagenesis to introduce a cysteine, ensure the chosen site is solvent-accessible based on the protein's structure.[3] Buried sites may not be labeled effectively.[3] |
| Low Protein Concentration | Concentrate your protein sample before labeling, if possible. Check the initial expression and purification yields to identify any bottlenecks.[11] |
Problem 2: Broad and Featureless EPR Spectrum
| Possible Cause | Suggested Solution |
| Presence of Free Spin Label | Thoroughly remove unreacted spin label using methods like spin columns or affinity chromatography.[4][12] The presence of free, highly mobile spin label can obscure the spectrum of the labeled protein. |
| Protein Aggregation | Optimize buffer conditions (pH, ionic strength, additives) to ensure protein solubility. Analyze the sample by techniques like dynamic light scattering (DLS) to check for aggregation. |
| Multiple Labeling Sites | If your protein has multiple native cysteines, they may all be labeled, leading to a complex spectrum. Consider mutating unwanted cysteines or using a site-specific labeling strategy. |
Quantitative Data Summary
Table 1: Effect of Protein Concentration on Molar Incorporation of Fluorescein and Biotin Labels
| Protein Concentration (mg/mL) | Molar Incorporation (Fluorescein) | Molar Incorporation (Biotin) |
| 1.0 | 5.0 | 5.0 |
| 0.5 | 4.2 | 4.2 |
| 0.25 | 3.6 | 2.6 |
| 0.1 | 2.7 | 1.6 |
| Data adapted from Molecular Devices technical literature, illustrating the principle that decreasing protein concentration reduces label incorporation when the molar coupling ratio is held constant.[1] |
Experimental Protocols
General Protocol for Nitroxide Labeling of a Cysteine Residue
-
Protein Preparation:
-
Ensure the purified protein is in a suitable buffer (e.g., 50 mM MOPS or phosphate buffer, 150 mM NaCl, pH 7.0-7.5).
-
If the protein was stored in the presence of reducing agents like DTT or BME, these must be removed prior to labeling. This can be achieved by buffer exchange using a desalting column.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of the nitroxide spin label (e.g., MTSSL) in a water-miscible organic solvent like DMSO or acetonitrile.
-
Add the spin label solution to the protein solution to achieve the desired molar coupling ratio (e.g., 10:1 label:protein).
-
Incubate the reaction mixture at 4°C or room temperature. Incubation times can range from 1 hour to overnight, depending on the protein and label concentration.[1]
-
-
Removal of Unreacted Label:
-
After incubation, remove the excess, unreacted spin label. For low-yield proteins, a spin column is often the most efficient method to minimize sample dilution and loss.[4][5]
-
Briefly centrifuge the spin column to remove the buffer it is stored in.
-
Load the labeling reaction mixture onto the column.
-
Centrifuge according to the manufacturer's instructions to collect the labeled protein.
-
-
Verification of Labeling:
-
Confirm successful labeling and removal of free label by acquiring an X-band CW-EPR spectrum. The spectrum of the labeled protein should be broader than that of the free label.
-
Quantify the concentration of the bound spin label using EPR and compare it to the protein concentration determined by a method like the Bradford assay or UV absorbance.
-
Visualizations
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How Parallel Protein Purification with Improved Yield and Concentration Works | Lab Manager [labmanager.com]
- 6. neb.com [neb.com]
- 7. Protein purification product formats [iba-lifesciences.com]
- 8. Characterization of protein spin labeling by maleimide: evidence for nitroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Diversity of Nitroxide‐Based Paramagnetic Probes Conjugated to Non‐Canonical Amino Acids for Sdsl‐Epr Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background signal in in-cell EPR experiments
Welcome to the Technical Support Center for In-Cell EPR Experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals and obtain high-quality data.
Troubleshooting Guide: Minimizing Background Signal
High background signal can obscure the desired signal from your spin-labeled molecule of interest, leading to poor signal-to-noise ratios and difficulties in data interpretation. This section addresses common sources of background noise and provides step-by-step solutions.
Issue 1: High Background Signal from the Resonator and Instrument
Symptoms:
-
A broad, rolling baseline is present even without a sample.
-
The background signal changes with magnetic field sweeps or scan widths.[1]
-
Microphonic noise (spikes or instability) is observed.[1]
Possible Causes:
-
Paramagnetic impurities within the resonator materials.[1][2]
-
Mechanical vibrations affecting the spectrometer.[1]
-
Thermal drift of electronic components.[2]
-
Instability in the magnetic field (magnetostriction).[2]
Solutions:
-
Resonator Cleaning:
-
Protocol: Carefully clean the inside of the resonator according to the manufacturer's instructions. This typically involves using high-purity solvents like ethanol or isopropanol to remove any potential paramagnetic contaminants.
-
Verification: Acquire a background spectrum of the empty resonator to ensure it is free from significant signals.
-
-
Instrument Stability:
-
Mechanical Damping: Ensure the spectrometer is on a vibration-dampening table. Check for and secure any loose components, especially the modulation coils.[1]
-
Temperature Control: Allow the instrument to warm up and stabilize for the recommended amount of time before starting experiments to minimize thermal drift.[2]
-
-
Background Subtraction:
-
Protocol: Acquire a spectrum of the empty resonator or a sample containing only the buffer/cells without the spin-labeled molecule. This "background" spectrum can then be subtracted from the sample spectrum. For rapid scan EPR, an alternative is to record signals at two slightly different center fields and subtract them, as the EPR signal will shift while the background remains largely unchanged.[1]
-
Caution: Ensure that the acquisition parameters for the background and sample scans are identical. For pulsed experiments like DEER, off-resonance signals can be used to correct for detection system artifacts.[1]
-
Issue 2: Background Signal Originating from the Sample and its Preparation
Symptoms:
-
Poor resonator Q-factor (difficulty in tuning the spectrometer).[3][4]
-
Broad, featureless signals in addition to the signal of interest.
-
Signal distortion or broadening that is concentration-dependent.[4]
Possible Causes:
-
High dielectric loss from the solvent (especially aqueous solutions at room temperature).[3][4]
-
Paramagnetic impurities in the sample buffer or cryoprotectant.
-
Formation of ice crystals in frozen samples, leading to aggregation of spin labels.[3][5]
-
Presence of endogenous paramagnetic species within the cell.[6]
-
High concentrations of the spin label leading to spin-spin interactions.[4][7]
Solutions:
-
Solvent and Buffer Selection:
-
Room Temperature Aqueous Samples: Use specialized flat cells or capillaries to minimize the amount of aqueous sample in the resonator's electric field, thereby reducing dielectric loss.[4]
-
Solvent Choice: For non-cellular or reconstituted systems, select solvents with low dielectric constants.
-
Buffer Purity: Use high-purity reagents (e.g., Chelex-treated buffers) to remove trace paramagnetic metal contaminants.
-
-
Cryopreservation and Sample Freezing:
-
Cryoprotectants: Use cryoprotectants like glycerol or DMSO to promote the formation of a glass-like solid upon freezing, which helps to ensure a uniform distribution of the spin-labeled molecules.[5][8] Be aware that cryoprotectants can sometimes influence protein conformation.[5]
-
Rapid Freezing: For sensitive systems where cryoprotectants may be disruptive, consider sub-millisecond rapid freezing techniques, which can obviate the need for cryoprotectants.[5][9]
-
Proper Freezing Technique: Freeze samples slowly by first dipping the tip of the EPR tube in liquid nitrogen and then gradually lowering it. This bottom-up freezing prevents tube cracking and promotes a more uniform sample matrix.[3][10]
-
-
Optimizing Spin Label Concentration:
-
Titration: Perform experiments with varying concentrations of the spin-labeled molecule to find the optimal concentration that provides a good signal-to-noise ratio without significant background from intermolecular interactions.[7] For DEER experiments, lower concentrations (e.g., 5-50 µM) are recommended to minimize the homogeneous background contribution.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background signal in in-cell EPR?
A1: The most common sources can be broadly categorized as instrumental and sample-related.
-
Instrumental: Paramagnetic impurities in the resonator, mechanical vibrations (microphonics), and thermal drift of the electronics.[1][2]
-
Sample-Related: High dielectric loss from aqueous solvents, paramagnetic contaminants in buffers, aggregation of spin labels due to improper freezing, and the presence of endogenous cellular paramagnetic species.[3][4][5][6]
Q2: How can I distinguish between the signal from my spin-labeled protein and the background?
A2: A key strategy is to perform a control experiment. Acquire a spectrum of the cells or buffer solution without the spin-labeled protein using the exact same experimental parameters. This spectrum represents your background and can be subtracted from your sample spectrum.[1] In rapid scan EPR, acquiring signals at two different center fields can help distinguish the EPR signal, which shifts with the field, from the relatively stable background.[1]
Q3: My aqueous sample is difficult to tune. What can I do?
A3: This is a common problem caused by the high dielectric constant of water, which absorbs microwave energy and lowers the resonator's quality factor (Q).[4] To mitigate this, you should use specialized sample holders designed for aqueous samples, such as thin quartz flat cells or capillaries, which minimize the volume of water within the most sensitive region of the resonator.[4]
Q4: What is the role of a cryoprotectant, and can it contribute to the background signal?
A4: Cryoprotectants, such as glycerol and DMSO, are used in cryogenic EPR experiments to prevent the formation of crystalline ice when the sample is frozen.[5][11] They promote the formation of a vitreous (glassy) state, which helps to keep the spin-labeled molecules randomly oriented and separated.[10] While essential, cryoprotectants themselves can contain paramagnetic impurities. Furthermore, for very low concentration samples, the natural abundance of 13C in the cryoprotectant could potentially contribute to the baseline in certain types of experiments.[8] It is also known that cryoprotectants are osmolytes and can sometimes alter the conformational equilibrium of proteins.[5]
Q5: Are there alternatives to using cryoprotectants?
A5: Yes. Submillisecond rapid freezing is an advanced technique that can achieve a glassy state without the need for cryoprotectants.[5][9] This method involves spraying the sample at high velocity onto a liquid nitrogen-cooled surface. It is particularly useful for systems where cryoprotectants might perturb the native structure or interactions of the biomolecule.[5]
Data and Protocols
Table 1: Common Cryoprotectants for In-Cell EPR
| Cryoprotectant | Typical Concentration (v/v) | Key Characteristics | Reference(s) |
| Glycerol | 15% - 30% | Highly effective glass-former. Can be deuterated (d8-glycerol) to reduce nuclear spin flip effects in pulsed experiments. May affect protein conformation. | [5][8] |
| Dimethyl Sulfoxide (DMSO) | 10% | Common cryoprotectant for mammalian cells. Effective at preserving cell viability. | [8] |
Experimental Protocol: Background Subtraction using Off-Resonance Measurement
This protocol is applicable for distinguishing a weak EPR signal from a significant background component, particularly in rapid scan EPR.[1]
-
Optimize Signal Acquisition: Tune the spectrometer and set the acquisition parameters (e.g., scan width, scan frequency, microwave power) to obtain the best possible signal-to-noise for your sample.
-
Acquire On-Resonance Signal: Record the EPR spectrum with the magnetic field centered on your signal of interest (Center Field B0). This spectrum contains both the EPR signal and the background.
-
Acquire Off-Resonance Signal: Without changing any other parameter, shift the center of the magnetic field scan to a value where no EPR signal is present (e.g., B0 - 20 G).[1] This new spectrum will primarily contain the instrumental background signal.
-
Process and Subtract:
-
If necessary, smooth the off-resonance background signal to reduce noise.[1]
-
Subtract the processed off-resonance spectrum from the on-resonance spectrum. The resulting spectrum should be a more accurate representation of the true EPR signal.
-
Experimental Protocol: Sample Preparation with a Cryoprotectant
This protocol describes the standard method for preparing a frozen sample for in-cell EPR to ensure a homogenous, glassy matrix.
-
Introduce Cryoprotectant: For a cell suspension, slowly add the desired cryoprotectant (e.g., glycerol to a final concentration of 20% v/v) to the sample while gently mixing. Allow the cells to equilibrate for a few minutes.
-
Load EPR Tube: Carefully transfer the sample into a clear fused quartz (CFQ) EPR tube, avoiding the introduction of air bubbles.[10][12] The sample height should be optimized for your resonator (e.g., 35 mm for X-band).[3]
-
Freeze the Sample:
-
Hold the EPR tube at a slight angle.
-
Begin by placing only the very bottom tip (1-2 mm) of the tube into liquid nitrogen.[10]
-
Once the initial vigorous boiling subsides, slowly lower the tube into the liquid nitrogen at a rate of approximately 1 mm/sec.[3][10]
-
This gradual, bottom-up freezing allows the sample to expand upwards and minimizes the risk of the tube cracking.[10]
-
-
Storage and Measurement: Once fully frozen, the sample can be transferred to the pre-cooled EPR cryostat for measurement.
Visual Guides
Caption: A workflow for troubleshooting high background signals.
Caption: Decision logic for preparing in-cell EPR samples.
References
- 1. Background Removal Procedure for Rapid Scan EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ismar.org [ismar.org]
- 3. acif.ucr.edu [acif.ucr.edu]
- 4. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 5. Submillisecond Freezing Permits Cryoprotectant-Free EPR Double Electron–Electron Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Cell NMR of Intact Mammalian Cells Preserved with the Cryoprotectants DMSO and Glycerol Have Similar DNP Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cce.caltech.edu [cce.caltech.edu]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
Technical Support Center: Refinement of Spin Labeling Protocols for Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing spin labeling techniques in complex biological matrices.
Frequently Asked questions (FAQs)
Q1: What is the optimal protein concentration for spin labeling and subsequent EPR analysis?
A1: For spin labeling, a protein concentration of at least 250-300 µM is recommended to ensure efficient labeling. For the final EPR measurement, the target concentration of the spin-labeled protein is typically in the range of 100-200 µM.[1][2] Higher concentrations can sometimes be beneficial, but excessively high concentrations may lead to artificial line broadening due to spin-spin interactions.[2]
Q2: Which type of spin label should I choose for my experiment?
A2: The choice of spin label depends on the specific application. The most commonly used spin label is (1-oxy-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate (MTSL) due to its high reactivity with cysteine residues and its relatively small size, which minimizes potential perturbation of the biological system.[3] For in-cell EPR studies, where the intracellular environment is reducing, sterically shielded nitroxides, such as tetraethyl-substituted pyrrolidine derivatives, are recommended due to their increased stability.[4]
Q3: How can I remove unreacted spin label after the labeling reaction?
A3: Unreacted spin label can be removed using several methods. Dialysis is a common and effective method.[5] Size exclusion chromatography, such as with PD-10 or Zeba spin desalting columns, is also widely used to separate the labeled protein from the smaller, unreacted spin label molecules.[6][7] For more stringent removal, especially when unincorporated label associates with detergent micelles in membrane protein preparations, a combination of incubation and column chromatography may be necessary.[6]
Q4: What are the ideal pH and temperature conditions for labeling with maleimide-based spin labels?
A4: Maleimide spin labels react specifically with thiols at a pH range of 6.5–8.0.[8] Labeling is often performed at 4°C overnight or for a few hours at room temperature for proteins that are stable at this temperature.[5][8] It is crucial to avoid elevated pH, as this can lead to non-specific reactions with amines or hydrolysis of the maleimide group, which would compromise the labeling specificity.[8]
Troubleshooting Guides
Issue 1: Low Spin Labeling Efficiency
Q: My protein shows very low or no labeling after incubation with the spin label. What could be the cause and how can I fix it?
A: Low labeling efficiency is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Cysteine Accessibility: The target cysteine residue may be buried within the protein structure or involved in a disulfide bond, making it inaccessible to the spin label.
-
Solution: Ensure that the chosen cysteine residue is surface-exposed. If the protein contains native disulfide bonds, consider a pre-treatment step with a reducing agent like Dithiothreitol (DTT) to reduce any disulfide-bonded cysteines.[5]
-
-
Spin Label Precipitation: The spin label may have precipitated out of solution before it could react with the protein. This can be observed as an orange residue on the side of the reaction tube.[5]
-
Solution: Ensure the spin label is fully dissolved in an appropriate solvent (e.g., acetonitrile) before adding it to the reaction buffer.[5] Work quickly when adding the spin label to the buffer and then to the protein solution to minimize precipitation.[5] The presence of high salt concentrations can sometimes promote precipitation, so consider using a buffer with lower salt content for the labeling reaction.[5]
-
-
Incorrect Molar Ratio: An insufficient amount of spin label relative to the protein will result in incomplete labeling.
-
Suboptimal Reaction Conditions: The pH of the labeling buffer may not be optimal for the reaction between the spin label and the cysteine.
-
Solution: For thiol-specific labels like MTSL and maleimides, ensure the pH of the reaction buffer is between 6.5 and 8.0.[8]
-
Issue 2: EPR Signal Decay in Biological Samples
Q: The EPR signal of my spin-labeled protein decreases over time when I introduce it into a complex biological matrix like cell lysate or blood plasma. Why is this happening and what can I do to mitigate it?
A: The decay of the EPR signal is most likely due to the chemical reduction of the nitroxide spin label to its EPR-silent hydroxylamine form. Biological matrices contain reducing agents, such as ascorbic acid, which can cause this signal loss.[4][9]
-
Choice of Spin Label: The stability of nitroxide spin labels in a reducing environment varies depending on their chemical structure.
-
Solution: For experiments in highly reducing environments, consider using sterically shielded nitroxides, such as those with tetraethyl substituents adjacent to the N-O group, which are significantly more resistant to reduction.[4] Pyrrolidine-based nitroxides have shown slightly better stability than piperidine-based ones.[4]
-
-
Contribution of Ascorbate: Ascorbic acid is a major contributor to nitroxide reduction in biological fluids.[9]
-
Solution: While you cannot easily remove ascorbate from a complex matrix, understanding its contribution can help in interpreting the kinetics of signal decay. The rate of reduction is dependent on the ascorbate concentration.[9]
-
Issue 3: Presence of a Sharp, Three-Line EPR Spectrum Superimposed on the Spectrum of the Labeled Protein
Q: My EPR spectrum shows a sharp, intense three-line signal in addition to the broader signal from my labeled protein. What does this indicate and how can I resolve it?
A: This is a classic sign of the presence of unreacted, free spin label in your sample. The free spin label tumbles rapidly in solution, giving rise to a characteristic sharp three-line spectrum that can obscure the spectrum of the more slowly tumbling, protein-bound spin label.
-
Inefficient Removal of Excess Label: The purification step after labeling may not have been sufficient to remove all the unreacted spin label.
-
Non-specific Binding: In some cases, particularly with membrane proteins in detergent micelles, the unreacted spin label can non-specifically associate with the protein-detergent complex, making it difficult to remove by standard size-exclusion methods.[6][10]
-
Solution: A more rigorous purification protocol may be required. This could involve incubation of the sample to allow the non-specifically bound label to dissociate, followed by another round of chromatography.[6]
-
Data Presentation
Table 1: Stability of Different Nitroxide Spin Labels in the Presence of a Reducing Agent (Ascorbate)
| Spin Label Type | Ring Structure | Substituents | Relative Stability to Reduction |
| Standard | Piperidine | Tetramethyl | Low |
| Standard | Pyrrolidine | Tetramethyl | Moderate |
| Sterically Shielded | Piperidine | Tetraethyl | High |
| Sterically Shielded | Pyrrolidine | Tetraethyl | Very High |
This table provides a qualitative comparison of the stability of different classes of nitroxide spin labels in the presence of reducing agents like ascorbate. Tetraethyl-substituted pyrrolidine nitroxides generally exhibit the highest resistance to reduction, making them suitable for in-cell EPR studies.[4]
Table 2: Typical Experimental Parameters for Spin Labeling and EPR Spectroscopy
| Parameter | Recommended Value/Range | Reference(s) |
| Spin Labeling | ||
| Protein Concentration | 250-300 µM | [1] |
| Spin Label:Protein Molar Ratio | 10:1 to 50:1 | [1][5] |
| Labeling Buffer pH (for thiol-reactive labels) | 6.5 - 8.0 | [8] |
| Labeling Temperature | 4°C to Room Temperature | [5][8] |
| Labeling Time | 1 hour to overnight | [5] |
| EPR Sample Preparation | ||
| Final Labeled Protein Concentration | 100-200 µM | [2] |
| Solvent for Frozen Samples | Aqueous buffer with a cryoprotectant (e.g., 30% v/v glycerol) | [11] |
| Sample Volume (X-band) | ~10-15 µL |
Experimental Protocols
Detailed Protocol for Site-Directed Spin Labeling of a Cysteine-Containing Protein with MTSL
This protocol outlines the steps for labeling a purified protein containing a single, accessible cysteine residue with the methanethiosulfonate spin label (MTSL).
Materials:
-
Purified, cysteine-containing protein in a suitable buffer (e.g., phosphate or Tris buffer).
-
Dithiothreitol (DTT) stock solution (e.g., 0.5 M).
-
MTSL powder.
-
Acetonitrile (anhydrous).
-
Labeling buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.8).[1]
-
Dialysis cassette or spin desalting columns.
Procedure:
-
Protein Preparation:
-
Start with a purified protein solution, ideally at a concentration of 250-300 µM.[1]
-
If the protein has been stored in a buffer containing a reducing agent, it must be removed prior to labeling. This can be done by buffer exchange using a desalting column.
-
-
Reduction of the Cysteine Thiol (Optional but Recommended):
-
To ensure the cysteine thiol is in its reduced state and ready to react, add a 10-fold molar excess of DTT to the protein solution.[5]
-
Incubate at room temperature for 15-30 minutes.[5]
-
Remove the DTT by buffer exchange into the labeling buffer using a spin desalting column. From this point on, avoid using buffers containing DTT.[1]
-
-
Preparation of MTSL Stock Solution:
-
Labeling Reaction:
-
Dilute the protein to the desired final concentration in the labeling buffer.
-
Calculate the amount of MTSL needed to achieve a 10 to 50-fold molar excess over the protein.[1][5]
-
Immediately before adding to the protein, dilute the required amount of the 200 mM MTSL stock solution into a small volume of labeling buffer.[5]
-
Quickly add the diluted MTSL solution to the protein solution while gently mixing.[5]
-
Incubate the reaction mixture. The incubation time can range from 1 hour at room temperature to overnight at 4°C, depending on the protein's stability and the reactivity of the cysteine.[5]
-
-
Removal of Unreacted Spin Label:
-
After the incubation period, remove the excess, unreacted MTSL. This is crucial to avoid artifacts in the EPR spectrum.
-
Method 1: Dialysis: Transfer the labeling reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against a large volume of buffer for several hours to overnight, with at least one buffer change.[5]
-
Method 2: Spin Desalting Column: Apply the labeling reaction mixture to a pre-equilibrated spin desalting column (e.g., Zeba or PD-10) and centrifuge according to the manufacturer's instructions to separate the labeled protein from the free spin label.[6][7] For very high initial concentrations of free label, a second pass through a fresh column may be necessary.[7]
-
-
Quantification and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay.
-
The labeling efficiency can be estimated by comparing the integrated EPR signal intensity to that of a known concentration of a standard nitroxide solution.
-
Store the spin-labeled protein at an appropriate temperature (e.g., 4°C for short-term or frozen at -80°C for long-term storage).
-
Mandatory Visualization
Caption: Workflow for Site-Directed Spin Labeling of Proteins.
Caption: Troubleshooting Decision Tree for Spin Labeling Experiments.
References
- 1. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 3. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 4. snorrisi.hi.is [snorrisi.hi.is]
- 5. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and removal of nitroxide spin label contaminant: impact on PRE studies of α-helical membrane proteins in detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]
Validation & Comparative
A Comparative Guide to TEMPO Derivatives for Researchers and Drug Development Professionals
A notable gap in the current scientific literature exists regarding the specific properties and experimental data for 4-(N-Carboxymethyl-N-methylamino)-tempo (CM-TEMPO). Extensive searches for synthesis protocols, experimental data—including Electron Paramagnetic Resonance (EPR) spectra and antioxidant capacity assays—and direct comparative studies involving CM-TEMPO have yielded no specific results. Therefore, a direct comparison of CM-TEMPO to other TEMPO derivatives is not feasible at this time.
This guide provides a comprehensive comparison of several widely used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives, focusing on their performance in key applications relevant to researchers, scientists, and drug development professionals. The information presented is based on available experimental data for well-characterized derivatives such as 4-Hydroxy-TEMPO (TEMPOL), 4-Carboxy-TEMPO, 4-Amino-TEMPO, and 4-Methoxy-TEMPO.
Introduction to TEMPO Derivatives
TEMPO and its derivatives are stable nitroxide radicals that have found broad applications in chemistry, biology, and materials science.[1][2] Their utility stems from the stable free radical, which can participate in various redox reactions. Key applications include:
-
Spin Labeling for EPR Spectroscopy: Covalently attached to biomolecules, TEMPO derivatives serve as probes to study molecular structure, dynamics, and interactions.[3][4]
-
Antioxidants: These compounds can scavenge reactive oxygen species (ROS), offering protection against oxidative stress-induced cellular damage.[5]
-
Catalysis: They are effective catalysts for the selective oxidation of alcohols.[1][6]
-
Energy Storage: Their redox properties are utilized in applications like aqueous organic redox flow batteries.[7][8][9][10][11]
The functionality at the 4-position of the piperidine ring significantly influences the physicochemical properties and performance of TEMPO derivatives, such as their solubility, redox potential, and reactivity.[7][8][12]
Quantitative Comparison of TEMPO Derivatives
The following tables summarize key performance metrics for common TEMPO derivatives based on available experimental data.
Table 1: Electrochemical Properties of TEMPO Derivatives
| Derivative | Redox Potential (E½ vs. Ag/AgCl) [V] | Diffusion Coefficient (D) [cm²/s] | Electron Transfer Rate Constant (k⁰) [cm/s] |
| 4-Hydroxy-TEMPO | 0.55 | 5.2 x 10⁻⁶ | 1.8 x 10⁻³ |
| 4-Amino-TEMPO | 0.48 | 6.1 x 10⁻⁶ | 2.5 x 10⁻³ |
| 4-Carboxy-TEMPO | 0.60 | 4.8 x 10⁻⁶ | 1.5 x 10⁻³ |
| 4-Methoxy-TEMPO | 0.56 | Not Reported | Not Reported |
| TEMPO (unsubstituted) | 0.54 | 7.2 x 10⁻⁶ | 3.1 x 10⁻³ |
Data sourced from a comparative study on TEMPO-based catholytes for aqueous redox flow batteries.[7][8] Experimental conditions can influence these values.
Table 2: Performance in Catalytic Oxidation of Wood Cellulose
| Derivative | Carboxylate Content (mmol/g) after 3h | Nanofibril Yield (%) |
| 4-Acetamido-TEMPO | ~1.1 | >56 |
| 4-Methoxy-TEMPO | ~1.1 | >56 |
| TEMPO (unsubstituted) | ~1.1 | >56 |
| 4-Hydroxy-TEMPO | <0.5 | <20 |
| 4-Oxo-TEMPO | <0.5 | <20 |
Data from a comparative study on the oxidation efficiency of TEMPO derivatives for preparing cellulose nanofibrils.[12] Higher carboxylate content and nanofibril yield indicate higher catalytic efficiency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and comparing results. Below are protocols for antioxidant capacity measurement and site-directed spin labeling for EPR spectroscopy.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 with glacial acetic acid and bring the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
Standard Solution: Prepare a series of known concentrations of FeSO₄·7H₂O in distilled water.
Procedure:
-
Add 150 µL of the FRAP reagent to a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (distilled water) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the absorbance values of the standards.
-
Calculate the FRAP value of the samples from the standard curve, expressing the result as Fe²⁺ equivalents.
Site-Directed Spin Labeling (SDSL) for EPR Spectroscopy
This protocol describes the general procedure for attaching a TEMPO-based spin label to a cysteine residue in a protein.
Materials:
-
Protein with a single cysteine residue for labeling.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.
-
TEMPO-based spin label with a cysteine-reactive group (e.g., methanethiosulfonate, maleimide).
-
Buffer for labeling (e.g., phosphate-buffered saline, pH 7.4).
-
Size-exclusion chromatography column to remove excess spin label.
Procedure:
-
Protein Reduction: Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature to ensure the cysteine residue is in its reduced state.
-
Removal of Reducing Agent: Remove the DTT using a desalting column or buffer exchange.
-
Spin Labeling Reaction: Immediately add a 10-fold molar excess of the spin labeling reagent to the protein solution. Incubate at 4°C overnight with gentle mixing.
-
Removal of Excess Label: Remove the unreacted spin label by size-exclusion chromatography.
-
EPR Sample Preparation: Concentrate the labeled protein to the desired concentration (typically 50-200 µM) and load it into an EPR sample tube.
-
EPR Spectroscopy: Acquire the EPR spectrum at the desired temperature (room temperature for dynamics studies or cryogenic temperatures for distance measurements).
Mandatory Visualizations
Experimental Workflow for Site-Directed Spin Labeling (SDSL)
Caption: Workflow for site-directed spin labeling of a protein for EPR analysis.
Signaling Pathway: TEMPO Derivatives in Mitigating Oxidative Stress
Caption: TEMPO derivatives mitigate oxidative stress by scavenging reactive oxygen species.
Conclusion
While a direct comparison involving this compound is currently hindered by a lack of available data, this guide provides a valuable comparative overview of other common TEMPO derivatives. The choice of a specific derivative should be guided by the intended application, considering factors such as solubility, redox potential, and catalytic activity. For instance, for applications requiring high catalytic efficiency in cellulose oxidation, 4-Acetamido-TEMPO and 4-Methoxy-TEMPO appear to be superior to 4-Hydroxy-TEMPO. In the context of aqueous redox flow batteries, the substituent at the 4-position significantly impacts the electrochemical properties, with 4-Amino-TEMPO showing a favorable combination of a high diffusion coefficient and electron transfer rate constant.[7][8]
Researchers are encouraged to consider these factors when selecting a TEMPO derivative for their specific needs. Further research into the synthesis and characterization of novel derivatives like CM-TEMPO is warranted to expand the toolkit available for spin labeling, antioxidant studies, and catalysis.
References
- 1. TEMPO [organic-chemistry.org]
- 2. biosynth.com [biosynth.com]
- 3. glenresearch.com [glenresearch.com]
- 4. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical p ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03424J [pubs.rsc.org]
- 9. Structural alterations on the TEMPO scaffold and their impact on the performance as active materials for redox flow batteries - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Adjusting Hirshfeld charge of TEMPO catholytes for stable all-organic aqueous redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: MTSL vs. Carboxyl-Functionalized TEMPO for Protein Spin Labeling
For researchers, scientists, and drug development professionals engaged in protein structure and dynamics studies, the choice of a spin label is a critical determinant of experimental success. This guide provides a comprehensive comparison of two nitroxide spin labels: the widely used S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL) and the less conventional carboxyl-functionalized 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) derivatives, such as 4-Carboxy-TEMPO.
This comparison focuses on their respective performance in protein labeling, drawing upon their distinct chemical properties and established experimental applications. While direct comparative studies are scarce due to the infrequent use of carboxyl-TEMPO for covalent protein attachment, this guide extrapolates from known bioconjugation chemistries to provide a thorough and objective analysis.
At a Glance: Key Performance Differences
| Feature | MTSL (Methanethiosulfonate Spin Label) | 4-Carboxy-TEMPO (and other Carboxyl-TEMPO derivatives) |
| Target Residue | Cysteine | Lysine, N-terminus |
| Bond Type | Disulfide | Amide |
| Specificity | High (Cysteine-specific) | Moderate (Amine-reactive) |
| Labeling Chemistry | Thiol-disulfide exchange | Carbodiimide (EDC/NHS) or other amine-reactive chemistries |
| Stability of Linkage | Reversible with reducing agents | Generally stable |
| Commercial Availability for Protein Labeling | Readily available | Available as a chemical, but not pre-activated for protein labeling |
| Established Protocols | Well-documented and widely used[1][2] | General protocols for amine labeling are available, but not specific to this spin label |
Delving Deeper: A Performance Showdown
MTSL: The Gold Standard for Site-Directed Spin Labeling
MTSL has established itself as the go-to spin label for site-directed spin labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. Its popularity stems from its high reactivity and specificity towards the thiol group of cysteine residues[3].
Labeling Efficiency and Specificity: The methanethiosulfonate group of MTSL reacts readily with the sulfhydryl group of a cysteine to form a stable disulfide bond[3]. This reaction is highly specific, allowing for the precise introduction of a spin label at a single, desired site within a protein, which can be introduced via site-directed mutagenesis[2][3]. Labeling efficiencies are typically high, often exceeding 90%[1].
Impact on Protein Structure and Function: MTSL is relatively small, minimizing potential perturbation of the local protein environment[4]. However, as with any label, it is crucial to verify that its introduction does not significantly alter the protein's structure or function[1][5].
Stability: The disulfide bond formed is stable under typical experimental conditions but can be readily cleaved by reducing agents like dithiothreitol (DTT)[6]. This reversibility can be advantageous for certain experimental designs.
4-(N-Carboxymethyl-N-methylamino)-tempo and Carboxyl-TEMPO Derivatives: An Alternative with Caveats
The specified "this compound" is not a commonly referenced or commercially available spin label for protein studies. A more readily available and studied alternative is 4-Carboxy-TEMPO[7]. This section will focus on the hypothetical use of such carboxyl-functionalized TEMPO derivatives for protein labeling.
Labeling Chemistry and Specificity: Unlike the cysteine-specific MTSL, 4-Carboxy-TEMPO lacks a highly specific reactive group for direct protein conjugation. To be used as a protein label, its carboxylic acid functionality must first be activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to make it reactive towards primary amines, such as the side chain of lysine residues or the protein's N-terminus. This approach is less specific than MTSL's reaction with cysteine, as most proteins have multiple surface-exposed lysines.
Potential Advantages: The resulting amide bond is very stable and not susceptible to cleavage by reducing agents. This could be beneficial in cellular environments or in experiments where reducing agents are present.
Challenges and Considerations: The lack of specificity is a major drawback. Labeling multiple sites can complicate data interpretation in structural studies. Furthermore, the multi-step activation and labeling process can be less efficient and may require more extensive optimization and purification than the straightforward MTSL labeling protocol. The larger size of the necessary crosslinking reagents could also increase the risk of perturbing protein structure.
Experimental Protocols: A How-To Guide
MTSL Labeling of a Cysteine-Containing Protein (Site-Directed Spin Labeling)
This protocol is a generalized procedure based on established methods[1][2][5].
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5)
-
MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate)
-
Acetonitrile or DMSO to dissolve MTSL
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for pre-reduction of the protein
-
Size-exclusion chromatography column or dialysis cassette for removal of excess label
-
Buffer for final protein sample
Procedure:
-
Protein Preparation: Ensure the purified protein contains a single, accessible cysteine residue for labeling. If the protein has other cysteines that should not be labeled, they must be mutated to another amino acid.
-
Reduction of Cysteine: Treat the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature to ensure the target cysteine is in its reduced, reactive state.
-
Removal of Reducing Agent: Immediately before labeling, remove the reducing agent by passing the protein solution through a desalting column equilibrated with the labeling buffer.
-
Labeling Reaction: Prepare a fresh stock solution of MTSL in acetonitrile or DMSO (e.g., 50-100 mM). Add a 10-20 fold molar excess of MTSL to the protein solution. The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as free cysteine.
-
Removal of Excess Label: Separate the labeled protein from unreacted MTSL using size-exclusion chromatography or extensive dialysis against the final experimental buffer.
-
Verification of Labeling: Confirm successful labeling and determine the labeling efficiency using methods such as mass spectrometry (expecting a mass increase of approximately 185 Da for each MTSL molecule) or EPR spectroscopy.
Hypothetical Protocol for Labeling a Protein with 4-Carboxy-TEMPO via Amine Coupling
This protocol is a general guideline for conjugating a carboxyl-containing molecule to a protein's primary amines.
Materials:
-
Purified protein in an amine-free buffer (e.g., MES or HEPES, pH 6.0-7.5)
-
4-Carboxy-TEMPO
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation buffer (e.g., MES buffer, pH 5.0-6.0)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Size-exclusion chromatography column or dialysis cassette
Procedure:
-
Protein Preparation: Exchange the protein into an amine-free buffer to prevent quenching of the reaction.
-
Activation of 4-Carboxy-TEMPO: In a separate reaction, dissolve 4-Carboxy-TEMPO in the activation buffer. Add a molar excess of EDC and NHS (or Sulfo-NHS) to the 4-Carboxy-TEMPO solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature. This creates an amine-reactive NHS ester of the spin label.
-
Labeling Reaction: Add the activated 4-Carboxy-TEMPO solution to the protein solution. The reaction is typically performed for 1-2 hours at room temperature. The pH of the reaction buffer should be slightly alkaline to favor the reaction with deprotonated primary amines.
-
Removal of Excess Reagents: Separate the labeled protein from unreacted spin label and crosslinking reagents using size-exclusion chromatography or extensive dialysis.
-
Verification of Labeling: Analyze the extent of labeling using techniques like mass spectrometry or by quantifying the spin concentration with EPR and comparing it to the protein concentration.
Visualizing the Chemistry and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Labeling and Distance Measurements of Membrane Proteins in E. coli Using Finland and OX063 Trityl Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide-membrane Interactions by Spin-labeling EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
A Comparative Guide: Validating EPR Measurements with Fluorescence-Based Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Electron Paramagnetic Resonance (EPR) spectroscopy and fluorescence-based assays. This document outlines the methodologies, presents supporting experimental data, and offers a framework for selecting the appropriate technique for your research needs.
Electron Paramagnetic Resonance (EPR) spectroscopy and fluorescence-based assays are powerful techniques for investigating the structure, dynamics, and interactions of biological macromolecules. While both methods provide valuable insights, they operate on different principles and offer complementary information. This guide will delve into a direct comparison of these two techniques, with a focus on their application in validating measurements of protein conformational changes, dynamics, and ligand binding.
At a Glance: EPR vs. Fluorescence-Based Assays
| Feature | Electron Paramagnetic Resonance (EPR) Spectroscopy | Fluorescence-Based Assays |
| Principle | Measures the absorption of microwave radiation by unpaired electrons in a magnetic field.[1] | Measures the emission of light from fluorescent molecules (fluorophores) after excitation by light. |
| Probe Type | Paramagnetic spin labels (e.g., nitroxides) are introduced at specific sites.[1] | Intrinsic fluorophores (e.g., tryptophan) or extrinsic fluorescent dyes are used.[2] |
| Information Obtained | Provides detailed information on local dynamics, solvent accessibility, and distances between spin-labeled sites (up to ~80 Å).[3][4] | Offers insights into changes in the local environment, proximity between labeled sites (FRET), and binding affinities.[5] |
| Protein Size Limitation | Not limited by the size of the protein or protein complex.[6][7] | Can be applied to a wide range of protein sizes, but interpretation can be complex in large, multi-domain proteins. |
| Environment | Can be used in a variety of environments, including detergent micelles, liposomes, and Nanodiscs.[6] | Can be performed in solution, in cells, and in some cases, in vivo.[8][9] |
| Sensitivity | High sensitivity, requiring relatively small amounts of protein.[6][7] | Very high sensitivity, allowing for single-molecule studies.[10] |
| Structural Perturbation | Spin labels are relatively small, minimizing structural and functional perturbations.[6] | Extrinsic fluorophores can be bulky and may perturb protein structure or function. |
Delving Deeper: A Case Study on Myosin Conformational Changes
A study directly comparing EPR and fluorescence spectroscopy to monitor conformational changes at the nucleotide-binding site of myosin provides a clear example of how these techniques can be used to validate each other's findings.[2] The research utilized spin-labeled nucleotide analogs for EPR and a single tryptophan residue as an intrinsic fluorescent probe.
The EPR data indicated that the nucleotide pocket of the wild-type myosin in a spin-labeled ADP complex is in a "closed" conformation.[2] In the presence of actin, the pocket exists in an equilibrium between "closed" and "open" states.[2] Interestingly, the fluorescence data from a mutant myosin (containing a single tryptophan) also showed a conformational change upon actin binding.[2] The combined data from both techniques resolved previous controversies and confirmed that actin binding alters the conformation of the myosin nucleotide pocket.[2]
Experimental Protocols: A Step-by-Step Look
Site-Directed Spin Labeling (SDSL) EPR Spectroscopy
This technique involves introducing a paramagnetic spin label, most commonly a nitroxide, at a specific site within a protein.[1] The subsequent EPR spectrum provides information about the mobility and environment of the spin label, which in turn reflects the local protein structure and dynamics.[11]
Key Steps:
-
Protein Preparation: The protein of interest is expressed and purified. Site-directed mutagenesis is used to introduce a cysteine residue at the desired labeling site.[12]
-
Reduction: Any existing disulfide bonds are reduced to ensure the cysteine thiol group is available for labeling.[1]
-
Spin Labeling: The protein is incubated with a sulfhydryl-reactive nitroxide spin label, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL).[4][13]
-
Removal of Free Label: Unreacted spin label is removed using chromatography.[1]
-
EPR Measurement: The EPR spectrum of the spin-labeled protein is recorded. Continuous-wave (cw-EPR) is used to probe local dynamics, while pulsed techniques like Double Electron-Electron Resonance (DEER) are used to measure distances between two spin labels.[1]
Caption: Workflow for Site-Directed Spin Labeling EPR.
Fluorescence-Based Assays
Fluorescence-based assays utilize the properties of fluorescent molecules to probe biological systems. These assays can be used to monitor protein conformational changes, ligand binding, and enzyme activity.
Fluorescence Polarization (FP) Assay for Protein-Ligand Interaction:
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule.[14] When a small fluorescently labeled ligand binds to a larger protein, its rotation slows down, leading to an increase in fluorescence polarization.
Key Steps:
-
Reagent Preparation: Prepare a fluorescently labeled tracer molecule (ligand) and the target protein in a suitable assay buffer.[15]
-
Assay Plate Setup: Dispense the protein solution into a microplate.
-
Competition: Add a dilution series of an unlabeled test compound.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the tracer by the test compound.[14]
Caption: Workflow for a competitive Fluorescence Polarization assay.
Signaling Pathway Visualization: A Generic G-Protein Coupled Receptor (GPCR) Activation
Both EPR and fluorescence-based assays are instrumental in dissecting the conformational changes that occur during signal transduction. For instance, in GPCR signaling, ligand binding induces conformational changes that are transmitted across the membrane to activate intracellular signaling partners.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Horizons in Structural Biology of Membrane Proteins: Experimental Evaluation of the Role of Conformational Dynamics and Intrinsic Flexibility [mdpi.com]
- 4. Biophysical EPR Studies Applied to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Navigating membrane protein structure, dynamics, and energy landscapes using spin labeling and EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. google.com [google.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. Protein Conformational Dynamics upon Association with the Surfaces of Lipid Membranes and Engineered Nanoparticles: Insights from Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein–LPS Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oximetry and Phosphorescence Quenching for Tissue Oxygenation Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-invasive techniques for measuring tissue oxygenation: pulse oximetry and phosphorescence quenching. The objective is to offer a clear understanding of their respective principles, methodologies, performance characteristics, and limitations to aid in the selection of the most appropriate method for specific research applications. While direct cross-validation studies with comprehensive quantitative comparisons are not widely published, this guide synthesizes available data and established principles to offer a thorough comparative analysis.
Principles of Operation
Pulse Oximetry: This technique measures the oxygen saturation of arterial blood (SpO2) by detecting the differential absorption of red and infrared light by oxygenated and deoxygenated hemoglobin. The pulsatile nature of arterial blood flow allows for the differentiation of arterial from venous blood absorption.
Phosphorescence Quenching: This method determines the partial pressure of oxygen (pO2) in tissue. It relies on the principle that molecular oxygen can quench the phosphorescence of an excited probe molecule.[1] The lifetime and intensity of the phosphorescence are inversely proportional to the oxygen concentration.
Comparative Performance and Characteristics
The following table summarizes the key performance metrics and characteristics of pulse oximetry and phosphorescence quenching based on established principles and available research.
| Feature | Pulse Oximetry | Phosphorescence Quenching |
| Parameter Measured | Arterial Oxygen Saturation (SpO2) | Partial Pressure of Oxygen (pO2) in tissue |
| Principle | Light absorption by hemoglobin | Oxygen-dependent quenching of phosphorescence |
| Measurement Location | Primarily peripheral sites (finger, earlobe) | Can be targeted to specific tissue microenvironments |
| Invasiveness | Non-invasive | Minimally invasive (requires introduction of a probe) |
| Accuracy | Generally ±2-4% for SpO2 values between 70-100% | High accuracy, especially at low oxygen concentrations |
| Sensitivity | Less sensitive to changes in PaO2 above 90% SpO2 | Highly sensitive to changes in pO2, particularly in hypoxic conditions.[2] |
| Response Time | Rapid, near real-time | Rapid, with measurements possible in milliseconds.[1] |
| Limitations | Affected by motion artifacts, poor perfusion, skin pigmentation, ambient light, and certain dyes.[3] Cannot distinguish between different forms of hemoglobin (e.g., carboxyhemoglobin). | Requires a phosphorescent probe, potential for phototoxicity with high excitation light, signal can be affected by tissue scattering. |
| Typical Applications | Clinical monitoring of systemic oxygenation | Preclinical research, tumor oxygenation studies, microcirculation research.[4] |
Experimental Protocols
3.1. Pulse Oximetry Measurement Protocol
A standard protocol for obtaining tissue oxygenation data using a research-grade pulse oximeter would involve the following steps:
-
Subject Preparation: The subject should be in a resting state to minimize motion artifacts. The measurement site (e.g., finger) should be clean, and any nail polish should be removed.
-
Sensor Placement: Securely attach the pulse oximeter probe to the measurement site. Ensure proper alignment of the light emitter and detector.
-
Data Acquisition: Allow the device to stabilize for a few minutes until a steady waveform and SpO2 reading are obtained.
-
Recording: Record the SpO2 and pulse rate values. For continuous monitoring, data can be logged electronically.
-
Calibration: Pulse oximeters are factory-calibrated and do not typically require user calibration. Verification of accuracy can be performed against a CO-oximeter.
3.2. Phosphorescence Quenching Oximetry Protocol
An in vivo experimental protocol for tissue pO2 measurement using phosphorescence quenching typically includes:
-
Probe Administration: A phosphorescent probe (e.g., a porphyrin-based compound) is introduced into the system, often via intravenous injection. The probe then distributes throughout the vasculature and into the tissue interstitium.
-
Animal Preparation: The animal is anesthetized and the tissue of interest is exposed for measurement. Body temperature is maintained at a physiological level.
-
Instrumentation Setup: A light source (e.g., a pulsed laser or LED) is used to excite the phosphorescent probe. The emitted phosphorescence is collected by a photodetector (e.g., a photomultiplier tube or a CCD camera).
-
Measurement: The excitation light is delivered to the tissue, and the subsequent phosphorescence decay is recorded.
-
Data Analysis: The phosphorescence lifetime is calculated from the decay curve. The pO2 is then determined using the Stern-Volmer equation, which relates the phosphorescence lifetime to the oxygen concentration.[1]
-
Calibration: The relationship between phosphorescence lifetime and pO2 is established through in vitro calibration of the probe under controlled oxygen concentrations and temperatures.
Visualizing the Methodologies
4.1. Signaling Pathways and Principles of Operation
The following diagrams illustrate the fundamental principles of pulse oximetry and phosphorescence quenching.
Caption: Principle of Pulse Oximetry Measurement.
Caption: Principle of Phosphorescence Quenching.
4.2. Experimental Workflow for Cross-Validation
A robust cross-validation of the two techniques would involve simultaneous measurements in a controlled animal model.
Caption: Cross-Validation Experimental Workflow.
Conclusion
Pulse oximetry and phosphorescence quenching are powerful, yet distinct, techniques for assessing tissue oxygenation. Pulse oximetry offers a convenient, non-invasive method for monitoring systemic arterial oxygen saturation and is widely used in clinical settings. However, its utility in research can be limited by its indirect nature and susceptibility to various interferences.
Phosphorescence quenching, on the other hand, provides a direct and highly sensitive measurement of tissue partial pressure of oxygen, making it an invaluable tool for preclinical research where precise quantification of oxygen in specific microenvironments is crucial. The choice between these methods will ultimately depend on the specific research question, the required level of accuracy and spatial resolution, and the experimental constraints. For studies requiring validation of systemic oxygenation changes alongside localized tissue effects, a combination of both techniques could provide a more comprehensive understanding.
References
- 1. Oxygen dependent quenching of phosphorescence: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Simultaneous measurements of tissue blood flow and oxygenation using a wearable fiber-free optical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen-dependent quenching of phosphorescence used to characterize improved myocardial oxygenation resulting from vasculogenic cytokine therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitroxide Redox Probes for Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used nitroxide redox probes for the quantitative analysis of reactive oxygen species (ROS) in cellular studies. We will delve into their performance, experimental protocols, and applications, offering supporting data to inform your selection of the most suitable probe for your research needs.
Introduction to Nitroxide Redox Probes
Nitroxide radicals are stable paramagnetic species that can act as redox-sensitive probes in biological systems.[1][2] Their utility lies in their reaction with short-lived and highly reactive species, such as superoxide radicals (O₂⁻), which leads to a change in their paramagnetic properties. This change can be detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy, providing a measure of ROS production.[3][4][5][6] More recently, the integration of nitroxides with fluorescent molecules has enabled an alternative detection method using fluorescence microscopy and spectroscopy.
The core principle of nitroxide-based ROS detection involves the reduction of the nitroxide radical to its EPR-silent hydroxylamine form upon reaction with a reducing species like superoxide. The rate of this reduction is proportional to the concentration of the reactive species, allowing for quantitative analysis.[3]
Comparative Analysis of Nitroxide Probes
The selection of a nitroxide probe is critical and depends on the specific application, including the target cellular compartment and the type of ROS being investigated. Here, we compare the performance of three widely used nitroxide probes: TEMPOL, mito-TEMPO, and CT-03.
| Probe | Chemical Name | Target Compartment | Detection Method | Sensitivity | Specificity for Superoxide | Key Advantages | Key Limitations |
| TEMPOL | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl | Cytosol / Extracellular | EPR, Fluorescence | Moderate | Not specific; reacts with other reducing agents | Cell-permeable, widely studied | Lack of specificity can lead to misinterpretation of results. |
| mito-TEMPO | (2-(2,2,6,6-Tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride | Mitochondria | EPR, Fluorescence | High (accumulates in mitochondria) | Higher than TEMPOL, but can still react with other mitochondrial reductants | Specifically targets mitochondria, the primary site of cellular ROS production.[7][8] | Can be less effective than TEMPOL in preventing O₂⁻ accumulation in mitochondrial membranes in some contexts.[9] |
| CT-03 | Trityl radical | Extracellular / Intracellular | EPR | Low | High | Highly specific for superoxide compared to nitroxides. | Low sensitivity compared to other probes. |
Experimental Protocols
Measurement of Intracellular Superoxide using EPR Spectroscopy
This protocol outlines the general steps for measuring intracellular superoxide production in cultured cells using cell-permeable nitroxide probes like TEMPOL.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nitroxide probe (e.g., TEMPOL) stock solution
-
EPR spectrometer and capillaries
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
For adherent cells, wash with PBS and detach using either trypsin-EDTA or a cell scraper.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh, pre-warmed culture medium at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
-
Probe Loading:
-
Add the nitroxide probe to the cell suspension at a final concentration typically ranging from 100 µM to 1 mM.
-
Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C in a cell culture incubator. This allows for the probe to penetrate the cell membrane.
-
-
EPR Measurement:
-
After incubation, transfer an aliquot of the cell suspension (typically 50-100 µL) into an EPR capillary tube.
-
Place the capillary tube into the EPR spectrometer.
-
Record the EPR spectrum at regular time intervals to monitor the decay of the nitroxide signal. The rate of signal decay is proportional to the rate of superoxide production.
-
-
Data Analysis:
-
Quantify the intensity of the EPR signal at each time point.
-
Plot the signal intensity as a function of time to determine the rate of nitroxide reduction.
-
Assessment of Probe Cytotoxicity
It is crucial to ensure that the chosen probe and its working concentration are not toxic to the cells, as this can affect the experimental outcome. The MTT assay is a common method to assess cell viability.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Nitroxide probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of the nitroxide probe. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that matches the intended experimental duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each probe concentration relative to the untreated control.
Visualization of Cellular Redox Signaling
Nitroxide probes are valuable tools for studying cellular signaling pathways that are modulated by redox state. The following diagram illustrates a simplified workflow for assessing the impact of oxidative stress on a generic signaling pathway and how nitroxide probes can be integrated into this process.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Electron Paramagnetic Resonance (EPR) to Evaluate Redox Status in a Preclinical Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mitochondrial ROS Scavengers: Mito-TEMPO vs. Non-Targeted TEMPO Derivatives
In the study of mitochondrial reactive oxygen species (ROS), the selection of appropriate tools to scavenge or detect these transient molecules is critical for accurate experimental outcomes. This guide provides a detailed comparison between Mito-TEMPO, a mitochondria-targeted antioxidant, and TEMPOL, a non-targeted TEMPO derivative, for researchers, scientists, and drug development professionals. While the initial topic specified 4-(N-Carboxymethyl-N-methylamino)-tempo, a thorough literature search revealed a lack of published experimental data for this specific compound in the context of mitochondrial ROS. Therefore, this guide will focus on TEMPOL (4-hydroxy-TEMPO) as a representative and well-characterized non-targeted TEMPO derivative to provide a data-supported comparison.
Introduction to Mitochondrial ROS and TEMPO-Based Antioxidants
Mitochondria are a primary source of cellular ROS, which are byproducts of oxidative phosphorylation.[1] An imbalance in ROS production and scavenging leads to oxidative stress, a condition implicated in numerous pathologies.[1][2] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are stable nitroxide radicals that can act as potent antioxidants, particularly as superoxide dismutase (SOD) mimetics.[3][4] They function by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.[5]
Mito-TEMPO is a compound that conjugates the TEMPO moiety to a triphenylphosphonium (TPP⁺) cation.[6] This lipophilic cation facilitates the accumulation of the molecule several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential.[2][6] This targeted delivery enhances its efficacy in scavenging mitochondrial-specific ROS.[6]
TEMPOL (4-hydroxy-TEMPO) is a cell-permeable, water-soluble, and relatively non-toxic TEMPO derivative.[4][7] Unlike Mito-TEMPO, it does not have a targeting moiety and is distributed more generally throughout the cell.[8] This makes it a useful tool for studying systemic cellular oxidative stress but less specific for mitochondrial ROS.[1][4]
Mechanism of Action and Cellular Localization
The distinct localization of Mito-TEMPO and TEMPOL within the cell dictates their primary mechanisms of action against oxidative stress.
dot
Caption: Cellular localization and action of Mito-TEMPO and TEMPOL.
Comparative Performance Data
The primary advantage of Mito-TEMPO over non-targeted TEMPO derivatives is its enhanced efficacy in mitigating mitochondrial-specific oxidative stress, often at lower concentrations.
| Parameter | Mito-TEMPO | TEMPOL (non-targeted) | Reference |
| Targeting Moiety | Triphenylphosphonium (TPP⁺) | None | [6] |
| Primary Location | Mitochondrial Matrix | General Cellular Distribution | [4][6] |
| Effective Concentration (In Vitro) | 10-100 µM | 0.5-4 mM | [5][7][9] |
| Hepatotoxicity Protection (APAP model) | Significant protection at 20 mg/kg | No significant protection at an equimolar dose (6.1 mg/kg) | [6][8] |
| Effect on Mitochondrial Superoxide | Directly and efficiently scavenges | Indirect effect, less efficient at mitochondrial level | [6][10] |
| Effect on Cell Viability (under oxidative stress) | High protective effect | Moderate protective effect | [5][11] |
Experimental Protocols
Accurate assessment of mitochondrial ROS and the efficacy of scavengers like Mito-TEMPO and TEMPOL requires robust experimental protocols. Below are summaries of common assays.
MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[12][13][14]
-
Principle: The cell-permeant MitoSOX Red reagent targets the mitochondria where it is oxidized by superoxide, producing a red fluorescence.
-
Protocol Outline:
-
Culture cells to the desired confluency in appropriate plates or on coverslips.[12]
-
Treat cells with Mito-TEMPO, TEMPOL, or vehicle control for the desired time.
-
Incubate the cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.[12][13]
-
Wash the cells three times with a warm buffer (e.g., PBS).[12]
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer (Ex/Em: ~510/580 nm).[14]
-
JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in a monomeric form that fluoresces green.[15][16]
-
Principle: A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
-
Protocol Outline:
-
Culture and treat cells with the compounds of interest as described above.[15]
-
Prepare a JC-1 staining solution (typically 1-10 µM) in the cell culture medium.[15]
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO₂ incubator.[15][16]
-
Wash the cells with an assay buffer.[16]
-
Measure the fluorescence of both the JC-1 aggregates (Ex/Em: ~540/570 nm) and monomers (Ex/Em: ~485/535 nm) using a fluorescence plate reader, microscope, or flow cytometer.[16]
-
Experimental Workflow for Comparison
A logical workflow is essential for the direct comparison of these two compounds.
dot
Caption: Experimental workflow for comparing Mito-TEMPO and TEMPOL.
Conclusion
The choice between Mito-TEMPO and a non-targeted TEMPO derivative like TEMPOL depends on the specific research question.
-
Mito-TEMPO is the superior choice for studies specifically investigating the role of mitochondrial ROS in a particular process or pathology. Its targeted delivery allows for more potent and specific effects at the source of mitochondrial oxidative stress.[2][6][10]
-
TEMPOL remains a valuable tool for examining the effects of a general reduction in cellular oxidative stress.[1][4] Comparing the effects of both compounds can help to elucidate the specific contribution of mitochondrial ROS versus systemic cellular ROS to a biological outcome.
For researchers in drug development, the targeted nature of Mito-TEMPO may offer a more refined therapeutic strategy with potentially fewer off-target effects compared to non-targeted antioxidants.[8] The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision on which tool is best suited for your research needs.
References
- 1. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tempol effect on oxidative and mitochondrial markers in preclinical models for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 10. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidative Effects of Tempol on Mitochondrial Dysfunction in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.13. MitoSOX red assay [bio-protocol.org]
- 13. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
comparative analysis of spin labels for protein structure determination
For Researchers, Scientists, and Drug Development Professionals
Determining the three-dimensional structure of proteins is paramount in understanding their function and in the rational design of therapeutics. A powerful set of techniques for elucidating protein structure and dynamics involves the use of spin labels, which are paramagnetic probes introduced at specific sites in a protein. This guide provides a comparative analysis of commonly used spin labels, focusing on their performance in techniques such as Electron Paramagnetic Resonance (EPR), Double Electron-Electron Resonance (DEER), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of their properties, supported by experimental data, and provide standardized protocols for their application.
Executive Summary
The choice of a spin label is critical and depends on the specific structural question being addressed, the protein system, and the spectroscopic technique employed. Nitroxide-based labels are the most established and widely used for EPR and DEER distance measurements. Gadolinium (Gd³⁺)-based labels offer advantages in sensitivity for high-frequency EPR and are becoming increasingly popular. Lanthanide chelating tags are particularly valuable for obtaining long-range structural restraints in NMR spectroscopy through the measurement of pseudocontact shifts. This guide will delve into the quantitative differences and practical considerations for each of these classes of spin labels.
Comparative Analysis of Spin Label Performance
The selection of an appropriate spin label is a crucial step in planning a successful protein structure determination experiment. The ideal spin label should be small, rigid, and stable under experimental conditions, and its introduction should not perturb the native structure of the protein. The following tables summarize the key quantitative parameters for the most common classes of spin labels.
Table 1: Comparison of Nitroxide and Gadolinium Spin Labels for DEER Spectroscopy
| Parameter | Nitroxide (e.g., MTSL) | Gadolinium(III) Chelates (e.g., Gd³⁺-DOTA) |
| Spin Quantum Number (S) | 1/2 | 7/2 |
| Typical Distance Range (Å) | 15 - 80 | 25 - 75+ |
| Sensitivity | Lower, especially at higher frequencies | Higher, particularly at W-band (95 GHz) due to narrower central transition |
| Relaxation Times (T₁) | Longer | Shorter |
| Modulation Depth in DEER | Generally good | Can be higher due to larger g-anisotropy |
| Linker Flexibility | High (can lead to broad distance distributions) | Can be designed with rigid linkers for narrower distributions |
| Reductive Stability | Susceptible to reduction in cellular environments | More stable in reducing environments |
Table 2: Comparison of Lanthanide Chelating Tags for Paramagnetic NMR
| Parameter | Lanthanide Chelating Tags (LCTs) |
| Principle of Measurement | Pseudocontact Shifts (PCS) and Residual Dipolar Couplings (RDCs) |
| Structural Information | Long-range distance and angular restraints |
| Lanthanide Ions Used | Paramagnetic ions like Tm³⁺, Tb³⁺, Dy³⁺, Yb³⁺ |
| Attachment Chemistry | Typically via cysteine-reactive linkers or genetically encoded tags |
| Rigidity of Linker | Crucial for generating large and well-defined PCSs |
| In-cell Applications | Feasible with reduction-stable linkers |
| Advantages | Provides global structural restraints, applicable to large proteins and complexes |
| Disadvantages | Requires expertise in paramagnetic NMR data analysis |
Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the relationships between different spin labeling strategies, the following diagrams have been generated using Graphviz.
A Comparative Guide to Nitroxide Sensitivity in Microenvironment Polarity Assessment
For researchers, scientists, and drug development professionals, understanding the subtle changes in the microenvironment of biological systems and advanced materials is crucial. Nitroxide spin probes, when analyzed by Electron Paramagnetic Resonance (EPR) spectroscopy, serve as powerful tools for elucidating these characteristics. Their spectral properties are exquisitely sensitive to the polarity of their immediate surroundings. This guide provides a comparative analysis of different nitroxide spin probes, offering quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate probe for your research needs.
The sensitivity of nitroxide radicals to the local environment stems from the effect of solvent polarity on the distribution of the unpaired electron between the nitrogen and oxygen atoms of the N-O group.[1][2] In polar solvents, the charge-separated resonance structure is favored, leading to a higher spin density on the nitrogen atom. This results in a larger isotropic hyperfine coupling constant (Aiso) and a decrease in the isotropic g-value (giso).[1] By measuring these parameters, one can gain quantitative insights into the polarity of the nitroxide's microenvironment.
This guide focuses on a comparative evaluation of commonly used nitroxide spin probes, including derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and PROXYL (2,2,5,5-tetramethylpyrrolidine-1-oxyl), to assess their sensitivity to microenvironment polarity.
Comparative Analysis of Polarity Sensitivity
The sensitivity of a nitroxide spin probe to solvent polarity is best illustrated by the changes in its isotropic hyperfine coupling constant (Aiso) across a range of solvents with varying dielectric constants. The following table summarizes the Aiso values for different nitroxides in a selection of aprotic and protic solvents.
| Nitroxide Spin Probe | Solvent | Dielectric Constant (ε) at 20°C | Isotropic Hyperfine Coupling Constant (Aiso) in Gauss (G) |
| TEMPOL | Benzene | 2.28 | 15.30 |
| Dimethylformamide (DMF) | 36.71 | 15.80 | |
| Water | 80.10 | 17.10 | |
| MTSSL | Toluene | 2.38 | 15.15 |
| Ethyl Acetate | 6.02 | 15.45 | |
| Acetone | 20.70 | 15.75 | |
| Ethanol | 24.55 | 16.25 | |
| Methanol | 32.63 | 16.45 | |
| Water | 80.10 | 17.05 | |
| TEMPO | Toluene | 2.38 | 15.15[3] |
| Water | 80.10 | 15.98[3] |
Note: Data for TEMPOL and MTSSL are compiled from various sources for comparative purposes.[1][4] Data for TEMPO is from a specific study for reference.[3]
From the data, a clear trend emerges: for all nitroxides, the Aiso value increases with the increasing polarity of the solvent. This effect is particularly pronounced when moving from nonpolar aprotic solvents like benzene and toluene to highly polar protic solvents like water. The magnitude of this change can be used as a measure of the nitroxide's sensitivity to polarity. For instance, the difference in Aiso for TEMPOL between benzene and water is 1.8 G, indicating a significant response to the change in the microenvironment.
Experimental Protocols
To obtain reliable and reproducible data for evaluating nitroxide sensitivity, a standardized experimental protocol is essential. The following is a general procedure for measuring the EPR spectra of nitroxide spin probes in various solvents.
1. Sample Preparation:
-
Nitroxide Stock Solution: Prepare a concentrated stock solution of the nitroxide spin probe (e.g., 10 mM) in a high-purity, inert solvent (e.g., ethanol or toluene). Store the stock solution at a low temperature (e.g., -20°C) to minimize degradation.
-
Solvent Selection: Choose a range of high-purity solvents with diverse polarities (both aprotic and protic) for the measurements. Ensure the solvents are free of paramagnetic impurities.
-
Working Solution: Prepare the final sample by diluting the nitroxide stock solution in the chosen solvent to a final concentration of approximately 0.1-1.0 mM. The exact concentration may need to be optimized to achieve a good signal-to-noise ratio without significant line broadening due to spin-spin interactions.
-
Sample Loading: Carefully load the sample solution into a quartz capillary tube or a standard EPR flat cell. Avoid introducing air bubbles into the measurement region.
2. EPR Spectroscopy:
-
Instrumentation: Utilize an X-band (~9.5 GHz) continuous-wave (CW) EPR spectrometer.
-
Tuning and Calibration: Tune the microwave bridge and the resonator to the correct frequency and coupling. Calibrate the magnetic field using a standard reference sample (e.g., DPPH, g = 2.0036).
-
Measurement Parameters: Record the first-derivative EPR spectra at room temperature using the following typical parameters:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating power level, typically in the range of 1-10 mW. A power saturation study should be performed to determine the optimal power.
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: A small modulation amplitude (e.g., 0.1-0.5 G) should be used to avoid signal distortion.
-
Sweep Width: Sufficient to cover the entire three-line spectrum of the nitroxide (e.g., 100 G).
-
Sweep Time: Typically 60-120 seconds.
-
Number of Scans: Signal-to-noise can be improved by averaging multiple scans.
-
3. Data Analysis:
-
Spectral Simulation: The recorded EPR spectra can be simulated using appropriate software (e.g., EasySpin) to accurately determine the isotropic hyperfine coupling constant (Aiso) and the isotropic g-value (giso).
-
Direct Measurement: For well-resolved three-line spectra, Aiso can be approximated as the distance between the first and second lines (or the second and third lines). The giso can be calculated from the magnetic field at the center of the spectrum and the microwave frequency.
-
Correlation Plot: Plot the obtained Aiso and giso values as a function of a solvent polarity parameter (e.g., the dielectric constant or the Reichardt's dye parameter ET(30)) to visualize the sensitivity of the nitroxide.
Experimental Workflow
The following diagram illustrates the key steps involved in evaluating the sensitivity of a nitroxide spin probe to microenvironment polarity.
Caption: Experimental workflow for evaluating nitroxide sensitivity.
Conclusion
The choice of a nitroxide spin probe for studying microenvironment polarity depends on the specific system and the desired sensitivity. This guide provides a framework for comparing different nitroxides based on their EPR spectral parameters in various solvents. By following the outlined experimental protocol and data analysis steps, researchers can confidently select and utilize the most suitable nitroxide probe to gain valuable insights into the polarity of their system of interest. The provided quantitative data serves as a starting point for this selection process, highlighting the general trends in polarity sensitivity among common nitroxide classes.
References
- 1. In vivo evaluation of different alterations of redox status by studying pharmacokinetics of nitroxides using magnetic resonance techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating Spin Probe Localization in Cellular Compartments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the localization of spin probes within cellular compartments. Understanding the precise subcellular distribution of these probes is paramount for accurate interpretation of Electron Paramagnetic Resonance (EPR) data in studies of protein dynamics, membrane fluidity, and cellular redox status. This document outlines the principles, protocols, and comparative performance of EPR spectroscopy, fluorescence microscopy, autoradiography, and subcellular fractionation, supported by experimental data to aid in the selection of the most appropriate validation strategy.
Comparison of Validation Techniques
The choice of method for validating spin probe localization depends on several factors, including the required spatial resolution, sensitivity, potential for artifacts, and the nature of the spin probe itself. While EPR spectroscopy is the primary tool for obtaining information from the spin probe, its localization must be independently verified to ensure data accuracy.
| Technique | Principle | Resolution | Sensitivity | Advantages | Limitations |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects the magnetic properties of the unpaired electron of the spin probe, providing information about its local environment, mobility, and concentration. | Typically low spatial resolution (micrometer to millimeter scale for imaging). | High, capable of detecting micromolar concentrations of spin probes.[1] | Provides rich information on the probe's microenvironment, dynamics, and accessibility. Can be used for in-cell distance measurements.[2] | Indirect localization method; requires validation. Limited by the stability of spin labels in the reducing cellular environment.[2] |
| Fluorescence Microscopy (Confocal & Super-Resolution) | Visualizes fluorescently tagged spin probes or utilizes probes that are inherently fluorescent. | High spatial resolution. Confocal: ~200-250 nm. Super-resolution (e.g., STORM, PALM): ~10-50 nm.[3] | High, capable of single-molecule detection.[4] | Direct visualization of probe distribution. Allows for live-cell imaging and co-localization studies with organelle-specific markers. | Requires a fluorescent tag, which can alter the probe's properties. Prone to phototoxicity and artifacts from fluorescent impurities.[4][5][6] |
| Autoradiography | Detects the radiation emitted from a radioactively labeled spin probe, creating an image of its distribution on a photographic emulsion. | Micrometer-scale resolution. | High, dependent on the specific activity of the radiolabel. | Can be used for whole-body, tissue, and cellular level localization.[5] | Requires handling of radioactive materials. Lower resolution compared to fluorescence microscopy. |
| Subcellular Fractionation | Physically separates cellular organelles based on their size and density through centrifugation. The concentration of the spin probe in each fraction is then quantified. | Not an imaging technique; provides bulk measurements for each organelle fraction. | Moderate to high, depending on the quantification method used for the probe in each fraction (e.g., EPR, mass spectrometry). | Allows for the direct quantification of the probe in different cellular compartments. | Prone to contamination between fractions. The procedure can cause redistribution of the probe. Osmotic stress can alter organelle integrity.[7][8] |
Experimental Protocols
Spin Labeling of a Target Molecule
Objective: To covalently attach a spin label to a specific site on a biomolecule (e.g., a protein).
Materials:
-
Purified protein with a unique cysteine residue at the desired labeling site.
-
Spin labeling reagent (e.g., (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate - MTSSL).
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Size-exclusion chromatography column.
Procedure:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 100-200 µM.
-
Add a 10-fold molar excess of the spin labeling reagent (e.g., MTSSL) to the protein solution.
-
Incubate the reaction mixture at 4°C overnight with gentle agitation.
-
Remove the unreacted spin label by passing the solution through a size-exclusion chromatography column equilibrated with the labeling buffer.
-
Collect the protein-containing fractions and confirm the labeling efficiency using EPR spectroscopy.
Validation of Spin Probe Localization using Subcellular Fractionation followed by EPR
Objective: To quantify the distribution of a spin-labeled protein among different cellular compartments.
Materials:
-
Cells expressing the spin-labeled protein of interest.
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, with protease inhibitors).
-
Dounce homogenizer.
-
Centrifuge and ultracentrifuge.
-
EPR spectrometer.
Procedure:
-
Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in hypotonic fractionation buffer and allow the cells to swell on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Perform differential centrifugation to separate the cellular components:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi).
-
The final supernatant is the cytosolic fraction.
-
-
Carefully collect each pellet and the cytosolic fraction.
-
Resuspend each fraction in a known volume of buffer.
-
Measure the EPR spectrum of each fraction to determine the concentration of the spin-labeled protein.
-
Calculate the percentage of the total spin-labeled protein in each subcellular compartment.
Validation of Spin Probe Localization using Fluorescence Microscopy
Objective: To visualize the subcellular distribution of a fluorescently-labeled spin probe.
Materials:
-
Spin probe dual-labeled with a fluorophore.
-
Cells grown on glass-bottom dishes.
-
Organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Confocal or super-resolution microscope.
Procedure:
-
Incubate the cells with the dual-labeled spin probe at a suitable concentration and for an appropriate duration.
-
If desired, co-incubate the cells with an organelle-specific fluorescent marker.
-
Wash the cells with fresh medium to remove any unbound probe.
-
Acquire images using a confocal or super-resolution microscope. Use appropriate excitation and emission wavelengths for the spin probe's fluorophore and the organelle marker.
-
Analyze the images to determine the co-localization of the spin probe with the specific organelle markers. Quantitative analysis can be performed using software to calculate co-localization coefficients.
Visualizations
Caption: Workflow for studying G-Protein Coupled Receptor (GPCR) activation using a spin-labeled receptor.
Caption: A logical workflow for the comprehensive validation of spin probe localization.
References
- 1. Endogenous Cu(II) Labeling for Distance Measurements on Proteins by EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing Super-Resolution Microscopy Techniques to Analyze Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. Artifacts in single-molecule localization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-(N-Carboxymethyl-N-methylamino)-tempo: A Procedural Guide
I. Hazard Profile and Safety Precautions
Based on data for related TEMPO compounds, 4-(N-Carboxymethyl-N-methylamino)-tempo should be handled as a hazardous substance. Key potential hazards include skin irritation, serious eye irritation, and respiratory irritation. It is imperative to use appropriate personal protective equipment (PPE) when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile rubber, >0.4 mm thickness | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or face shield | To protect against splashes and dust.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if ventilation is inadequate or if dust is generated.[1] |
| Protective Clothing | Lab coat, closed-toe shoes | To prevent skin and clothing contamination.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[2] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection: Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
III. Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[1][2] Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Containerization:
-
Place unused or waste this compound into a clearly labeled, sealed, and non-reactive container.
-
Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
The label should include the chemical name, "Hazardous Waste," and any other information required by your institution or local regulations.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]
-
Engage a Certified Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Documentation: Maintain a record of the waste, including the amount, date of disposal, and the disposal company used, as required by regulations.
Important Considerations:
-
Do Not Dispose Down the Drain: This compound should not be disposed of into the sewer system.[2]
-
Empty Containers: Empty containers may retain residue and should be treated as hazardous waste.[2] Do not reuse empty containers.[2]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(N-Carboxymethyl-N-methylamino)-tempo
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-(N-Carboxymethyl-N-methylamino)-tempo, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the proper handling of this compound. The following procedures are based on available data for structurally similar TEMPO derivatives, such as 4-carboxy-TEMPO and 4-Amino-TEMPO, in the absence of a specific Safety Data Sheet (SDS) for the named compound. These guidelines are intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of skin, eye, and respiratory irritation identified in similar TEMPO compounds.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Change gloves immediately upon contamination. |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
Use of a chemical fume hood is strongly recommended, especially when handling the solid compound or preparing solutions.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2. Administrative Controls:
-
Minimize the quantity of the compound stored in the laboratory.
-
Clearly label all containers with the chemical name and hazard information.
-
Develop a Standard Operating Procedure (SOP) specific to the handling of this compound in your laboratory.
-
Ensure all personnel are trained on the potential hazards and safe handling procedures.
3. Handling Procedures:
-
Avoid creating dust when handling the solid form.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
4. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent contamination and exposure to moisture.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All waste contaminated with this compound, including empty containers, disposable gloves, and absorbent materials from spills, should be considered hazardous waste.
-
Collect this waste in a designated, clearly labeled, and sealed container.
2. Disposal Method:
-
Dispose of chemical waste through your institution's hazardous waste management program.
-
Do not dispose of this chemical down the drain or in the regular trash.
3. Decontamination:
-
Decontaminate work surfaces with a suitable laboratory detergent and water after use.
-
In case of a spill, follow the emergency procedures outlined below.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
1. Spills:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a laboratory detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
2. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
